molecular formula C93H134N10O24 B10828546 (32-Carbonyl)-RMC-5552

(32-Carbonyl)-RMC-5552

Cat. No.: B10828546
M. Wt: 1776.1 g/mol
InChI Key: CHLJLODIXLIFHL-UHFFFAOYSA-N
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Description

(32-Carbonyl)-RMC-5552 is a useful research compound. Its molecular formula is C93H134N10O24 and its molecular weight is 1776.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C93H134N10O24

Molecular Weight

1776.1 g/mol

IUPAC Name

[4-[2-(1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl)propyl]-2-methoxycyclohexyl] N-[2-[2-[2-[2-[2-[2-[2-[2-[3-[6-[[4-amino-3-(2-amino-1,3-benzoxazol-5-yl)pyrazolo[3,4-d]pyrimidin-1-yl]methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C93H134N10O24/c1-59-16-12-11-13-17-60(2)77(113-8)54-71-24-19-65(7)93(112,127-71)86(108)89(109)102-30-15-14-18-73(102)90(110)124-78(55-74(104)61(3)49-64(6)84(107)85(115-10)83(106)63(5)48-59)62(4)50-66-21-25-76(79(52-66)114-9)126-92(111)96-29-33-117-35-37-119-39-41-121-43-45-123-47-46-122-44-42-120-40-38-118-36-34-116-32-28-80(105)101-31-27-68-51-67(20-22-70(68)57-101)56-103-88-81(87(94)97-58-98-88)82(100-103)69-23-26-75-72(53-69)99-91(95)125-75/h11-13,16-17,20,22-23,26,49,51,53,58-59,61-63,65-66,71,73,76-79,84-85,107,112H,14-15,18-19,21,24-25,27-48,50,52,54-57H2,1-10H3,(H2,95,99)(H,96,111)(H2,94,97,98)

InChI Key

CHLJLODIXLIFHL-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)N5CCC6=C(C5)C=CC(=C6)CN7C8=NC=NC(=C8C(=N7)C9=CC1=C(C=C9)OC(=N1)N)N)C)C)O)OC)C)C)C)OC

Origin of Product

United States

Foundational & Exploratory

(32-Carbonyl)-RMC-5552: A Technical Guide to its Mechanism of Action as a Bi-steric mTORC1-Selective Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(32-Carbonyl)-RMC-5552, more commonly known as RMC-5552, is a pioneering third-generation, bi-steric inhibitor of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1).[1][2] This molecule represents a significant advancement in the field of mTOR inhibition by exhibiting high selectivity for mTORC1 over mTORC2, a feature designed to mitigate the metabolic side effects, such as hyperglycemia, associated with earlier-generation, dual mTORC1/mTORC2 inhibitors.[1][2] RMC-5552 achieves its potent and selective inhibition by simultaneously engaging both the orthosteric (ATP-binding) and allosteric (FKBP12-rapamycin-binding, FRB) sites on mTORC1.[3][4] This unique bi-steric mechanism leads to profound suppression of downstream mTORC1 signaling, primarily through the inhibition of 4E-binding protein 1 (4EBP1) and S6 kinase (S6K) phosphorylation, ultimately resulting in anti-proliferative and pro-apoptotic effects in cancer cells with hyperactive mTORC1 signaling.[1][2][5][6] Preclinical and early clinical data have demonstrated promising anti-tumor activity and a favorable safety profile, positioning RMC-5552 as a potential cornerstone therapy in precision oncology, particularly for tumors harboring mutations in the PI3K/mTOR pathway and in combination with inhibitors of the RAS pathway.[5][6]

Introduction to mTOR Signaling and RMC-5552

The mTOR signaling pathway is a critical regulator of cell growth, proliferation, metabolism, and survival. It is centered around the serine/threonine kinase mTOR, which exists in two distinct multiprotein complexes: mTORC1 and mTORC2.[4] Hyperactivation of the PI3K/AKT/mTOR pathway is a frequent event in a wide range of human cancers, making it a compelling target for therapeutic intervention.

  • mTORC1 , the primary focus of RMC-5552, is sensitive to nutrient and growth factor signals and promotes anabolic processes, including protein and lipid synthesis, by phosphorylating key downstream effectors such as S6K and 4EBP1.

  • mTORC2 is involved in the regulation of cell survival and metabolism, primarily through the phosphorylation and activation of AKT.

First and second-generation mTOR inhibitors have shown clinical utility but are limited by incomplete inhibition of mTORC1 signaling (rapalogs) or dose-limiting toxicities, including hyperglycemia, due to the concurrent inhibition of mTORC2 (ATP-competitive inhibitors).[4] RMC-5552 was developed to overcome these limitations by achieving potent and selective inhibition of mTORC1.

Mechanism of Action: Bi-steric Inhibition of mTORC1

RMC-5552's innovative mechanism of action lies in its bi-steric binding to mTORC1. The molecule is a conjugate of a rapamycin analog and an ATP-competitive mTOR kinase inhibitor.[3][4] This design allows for simultaneous interaction with two distinct sites on the mTOR kinase within the mTORC1 complex:

  • Allosteric Site: The rapamycin-like moiety of RMC-5552 binds to the immunophilin FKBP12. The resulting RMC-5552-FKBP12 complex then binds to the FRB domain of mTOR, the canonical allosteric binding site for rapamycin.

  • Orthosteric Site: The ATP-competitive inhibitor component of RMC-5552 directly occupies the ATP-binding pocket of the mTOR kinase domain.

This dual engagement results in a significantly more profound and sustained inhibition of mTORC1 kinase activity compared to agents that target only one of these sites. The structural differences between the mTORC1 and mTORC2 complexes, particularly the accessibility of the FRB domain, are exploited by RMC-5552 to achieve its remarkable selectivity for mTORC1.[3]

Below is a diagram illustrating the bi-steric inhibition of mTORC1 by RMC-5552.

cluster_mTORC1 mTORC1 Complex cluster_RMC5552 RMC-5552 mTOR mTOR Kinase Raptor Raptor mLST8 mLST8 RMC_parts Rapamycin-like Moiety + ATP-competitive Inhibitor RMC_parts->mTOR Binds to ATP-binding site (Orthosteric Inhibition) FKBP12 FKBP12 RMC_parts->FKBP12 binds RMC_FKBP12 RMC-5552-FKBP12 Complex FKBP12->RMC_FKBP12 RMC_FKBP12->mTOR Binds to FRB domain (Allosteric Inhibition)

Bi-steric binding of RMC-5552 to the mTORC1 complex.

Downstream Signaling Effects

The potent and selective inhibition of mTORC1 by RMC-5552 leads to the dephosphorylation and activation of 4EBP1 and the dephosphorylation and inactivation of S6K.[1][2]

  • Inhibition of 4EBP1 Phosphorylation: Dephosphorylated 4EBP1 binds to the eukaryotic translation initiation factor 4E (eIF4E), preventing the assembly of the eIF4F complex. This complex is essential for the translation of mRNAs encoding for proteins critical for cell growth and proliferation, including oncogenes like MYC. By inhibiting 4EBP1 phosphorylation, RMC-5552 effectively suppresses the translation of these key oncogenic drivers.[5][6]

  • Inhibition of S6K Phosphorylation: The inactivation of S6K leads to a reduction in protein synthesis and cell size.

The signaling pathway downstream of mTORC1 and the points of inhibition by RMC-5552 are depicted in the following diagram.

PI3K PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K S6K mTORC1->S6K FourEBP1 4EBP1 mTORC1->FourEBP1 Inhibits (via phosphorylation) RMC5552 RMC-5552 RMC5552->mTORC1 Inhibits S6 S6 S6K->S6 Translation Cap-dependent Translation S6->Translation eIF4E eIF4E FourEBP1->eIF4E Inhibits eIF4E->Translation Proliferation Cell Growth & Proliferation Translation->Proliferation

RMC-5552 inhibits mTORC1, blocking downstream signaling.

Quantitative Data

The potency and selectivity of RMC-5552 have been quantified in various preclinical assays.

Parameter Cell Line Value Reference
p-4EBP1 (T37/46) Inhibition (IC50) MDA-MB-4680.48 nM[7]
p-S6K (T389) Inhibition (IC50) MDA-MB-4680.14 nM[7]
p-AKT (S473) Inhibition (IC50) MDA-MB-46819 nM[7]
mTORC1/mTORC2 Selectivity Cell-based assays~40-fold[1][2]
p-4EBP1 (T37/36) Inhibition (pIC50) Not specified>9[8]
p-P70S6K (T389) Inhibition (pIC50) Not specified>9[8]
p-AKT1/2/3 (S473) Inhibition (pIC50) Not specified8-9[8]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro mTORC1/mTORC2 Selectivity Assay

This protocol describes a general method for determining the selectivity of RMC-5552 for mTORC1 over mTORC2 in a cell-based assay.

  • Cell Culture:

    • Culture MDA-MB-468 human breast cancer cells in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment:

    • Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

    • Prepare serial dilutions of RMC-5552 in culture medium.

    • Treat the cells with varying concentrations of RMC-5552 for a specified duration (e.g., 2 hours).

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Quantification of Phosphorylated Proteins:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

    • Analyze the levels of phosphorylated 4EBP1 (T37/46) (as a marker of mTORC1 activity) and phosphorylated AKT (S473) (as a marker of mTORC2 activity) using a quantitative immunoassay, such as a Meso Scale Discovery (MSD) assay or Western blotting.

  • Data Analysis:

    • Normalize the phosphoprotein signal to the total protein concentration.

    • Plot the percentage of inhibition of phosphorylation against the logarithm of the RMC-5552 concentration.

    • Calculate the IC50 values for the inhibition of p-4EBP1 and p-AKT using a non-linear regression analysis.

    • The mTORC1/mTORC2 selectivity is determined by the ratio of the IC50 for p-AKT to the IC50 for p-4EBP1.

In Vivo Xenograft Studies

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of RMC-5552 in a mouse xenograft model.

  • Cell Line and Animal Model:

    • Use a relevant cancer cell line with a hyperactive mTORC1 pathway, such as HCC1954 human breast cancer cells.[2]

    • Utilize immunodeficient mice (e.g., female athymic nude mice, 6-8 weeks old).

  • Tumor Implantation:

    • Harvest cancer cells during their exponential growth phase.

    • Subcutaneously inject a suspension of cells (e.g., 5 x 106 cells in 100 µL of a 1:1 mixture of PBS and Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring and Treatment:

    • Monitor tumor growth by measuring the tumor dimensions with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: (width2 x length)/2.

    • When tumors reach a predetermined size (e.g., 100-200 mm3), randomize the mice into treatment and control groups.

    • Administer RMC-5552 (e.g., 1 or 3 mg/kg) or vehicle control via the appropriate route (e.g., intravenous or intraperitoneal injection) at a specified dosing schedule (e.g., once weekly).[2]

  • Efficacy and Tolerability Assessment:

    • Continue to monitor tumor volume and body weight throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis.

  • Pharmacodynamic Analysis:

    • Homogenize tumor tissue in a lysis buffer.

    • Quantify the levels of phosphorylated 4EBP1 and S6K in the tumor lysates using methods such as MSD assays to confirm target engagement.

Below is a diagram of a typical experimental workflow for a xenograft study.

start Start cell_culture Cancer Cell Culture start->cell_culture implantation Tumor Cell Implantation cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization tumor_growth->randomization treatment Treatment with RMC-5552 or Vehicle randomization->treatment monitoring Tumor Volume & Body Weight Monitoring treatment->monitoring endpoint Study Endpoint monitoring->endpoint analysis Tumor Excision & Pharmacodynamic Analysis endpoint->analysis end End analysis->end

Workflow for an in vivo xenograft efficacy study.

Clinical Development

RMC-5552 is being evaluated in a Phase 1/1b clinical trial (NCT04774952) in patients with advanced solid tumors.[1][9] The primary objectives of this study are to assess the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of RMC-5552.[1] Initial results have shown that RMC-5552 is generally well-tolerated, with a low incidence of hyperglycemia, consistent with its mTORC1-selective mechanism.[1][2] Evidence of clinical activity, including a complete response in a patient with endometrial cancer, has been observed.[1]

Future Directions and Conclusion

RMC-5552 represents a promising new class of mTORC1-selective inhibitors with a well-defined mechanism of action and a favorable preclinical and early clinical profile. Its ability to potently inhibit mTORC1 while sparing mTORC2 offers a significant therapeutic advantage over previous generations of mTOR inhibitors. Future research will likely focus on identifying predictive biomarkers of response, exploring rational combination strategies, particularly with RAS pathway inhibitors, and expanding its clinical development into various cancer types with hyperactive mTORC1 signaling.[5][6] The unique bi-steric mechanism of RMC-5552 provides a strong foundation for the development of more effective and better-tolerated cancer therapies targeting the mTOR pathway.

References

A Technical Guide to the Discovery and Synthesis of RMC-5552: A First-in-Class mTORC1-Selective Bi-Steric Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides an in-depth overview of the discovery, mechanism of action, synthesis, and preclinical and clinical evaluation of RMC-5552, a novel, potent, and selective bi-steric inhibitor of the mTORC1 complex.

Introduction: Overcoming the Limitations of Previous mTOR Inhibitors

The mammalian target of rapamycin (B549165) (mTOR) is a crucial serine/threonine kinase that integrates signals from growth factors and nutrients to regulate cell growth, proliferation, and metabolism.[1][2] As a central node in the frequently hyperactivated PI3K/Akt/mTOR pathway in cancer, mTOR has been a long-standing therapeutic target.[3][4][5] mTOR exists in two distinct multiprotein complexes: mTORC1 and mTORC2.[1][2][6]

Previous generations of mTOR inhibitors have faced significant clinical limitations:

  • First-generation inhibitors (Rapalogs): These allosteric inhibitors, such as rapamycin and everolimus, only partially suppress mTORC1 by weakly inhibiting the phosphorylation of the key translational regulator 4EBP1.[4][7]

  • Second-generation inhibitors (ATP-competitive inhibitors): These agents inhibit the kinase activity of both mTORC1 and mTORC2.[2] While more potent, their lack of selectivity and inhibition of mTORC2 lead to significant toxicities, particularly dose-limiting hyperglycemia, by disrupting AKT signaling.[8][9]

To address these challenges, a new therapeutic strategy was required. The development of RMC-5552 represents a third-generation approach, designed to achieve deep and selective inhibition of mTORC1 while sparing mTORC2, thereby maximizing anti-tumor activity and improving tolerability.[8][9]

Discovery of RMC-5552: The Bi-Steric Inhibition Concept

RMC-5552 was developed by Revolution Medicines through a sophisticated, structure-based drug design process. The core innovation is its bi-steric mechanism of action , which involves simultaneously engaging two distinct sites on the mTORC1 complex.[4][10]

This novel class of inhibitors is designed to bind to both:

  • The orthosteric site (the ATP-binding kinase active site).

  • The allosteric site (the FKBP12-rapamycin binding, or FRB, domain).

This dual-binding mode locks the mTORC1 complex in an inactive conformation, leading to profound inhibition of its downstream signaling. A key achievement of this design is the remarkable selectivity for mTORC1 over mTORC2 and other related lipid kinases.[4][7]

cluster_mTORC1 mTORC1 Complex cluster_sites Binding Sites cluster_RMC5552 RMC-5552 mTOR mTOR Kinase Domain Raptor Raptor ActiveSite Orthosteric (Active Site) FRB Allosteric (FRB Domain) RMC_Linker Linker RMC_Rapa Rapamycin-derived Moiety RMC_Linker->RMC_Rapa RMC_Active Active Site Inhibitor Moiety RMC_Active->ActiveSite RMC_Active->RMC_Linker RMC_Rapa->FRB

Figure 1: Bi-steric inhibition mechanism of RMC-5552 on the mTORC1 complex.

Synthesis Overview

The chemical synthesis of bi-steric compounds like RMC-5552 is a significant challenge, primarily due to the structural complexity of the 31-membered rapamycin macrolide.[4] The process involves a modular approach that builds upon the natural product scaffold. While the specific, step-by-step synthetic route is detailed in the primary literature (Journal of Medicinal Chemistry), the general strategy involves covalently attaching a custom-synthesized ATP-competitive inhibitor moiety to a modified rapamycin core via a precisely engineered linker.[4][7] This modular design was crucial for systematically optimizing the molecule's properties to achieve enhanced selectivity and potency.[4][7]

Mechanism of Action and Signaling Pathway

RMC-5552 exerts its anti-tumor effects through the selective inhibition of the mTORC1 signaling pathway.

The PI3K/Akt/mTOR Pathway: Growth factor signaling activates PI3K and subsequently AKT. AKT can inhibit the TSC1/TSC2 complex, which is a negative regulator of the small G-protein Rheb. Active, GTP-bound Rheb directly stimulates the kinase activity of mTORC1.[11] Once active, mTORC1 phosphorylates its two key downstream substrates to promote cell growth and proliferation:

  • 4EBP1 (eukaryotic translation initiation factor 4E-binding protein 1): Phosphorylation of 4EBP1 causes it to release the translation initiation factor eIF4E, allowing for the translation of mRNAs crucial for cell cycle progression and oncogenesis.[3][4]

  • S6K1 (ribosomal protein S6 kinase beta-1): Phosphorylation of S6K1 enhances protein synthesis and ribosome biogenesis.[3][12]

Inhibition by RMC-5552: By potently and selectively inhibiting mTORC1, RMC-5552 prevents the phosphorylation of both 4EBP1 and S6K1.[3][8] The suppression of 4EBP1 phosphorylation is a key differentiator from rapalogs and is critical for its robust anti-tumor activity.[13] This leads to the inhibition of cap-dependent translation, cell cycle arrest, and ultimately, tumor cell apoptosis.[3]

Crucially, by not inhibiting mTORC2, RMC-5552 avoids the feedback activation of RTK signaling and the severe hyperglycemia associated with second-generation inhibitors.[4][8][9]

RTK Growth Factors (e.g., RTKs) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 mTORC2->AKT Activates S6K1 S6K1 mTORC1->S6K1 P_4EBP1 p-4EBP1 mTORC1->P_4EBP1 Protein_Synthesis Protein Synthesis, Cell Growth, Proliferation S6K1->Protein_Synthesis eIF4E eIF4E P_4EBP1->eIF4E Releases eIF4E->Protein_Synthesis Apoptosis Apoptosis Rapa Rapalogs (1st Gen) Rapa->mTORC1 Weakly inhibits p-4EBP1 ASI Active Site Inhibitors (2nd Gen) ASI->mTORC2 ASI->mTORC1 RMC5552 RMC-5552 (3rd Gen) RMC5552->mTORC1 Potent & Selective Inhibition RMC5552->Apoptosis cluster_treatment 5. Weekly IV Dosing A 1. Cell Culture (e.g., HCC1954) B 2. Subcutaneous Implantation into Immunocompromised Mice A->B C 3. Tumor Growth Monitoring (to ~150-200 mm³) B->C D 4. Randomization into Treatment Cohorts C->D E1 Vehicle Control E2 RMC-5552 (Low Dose) E3 RMC-5552 (High Dose) F 6. Monitor Tumor Volume & Body Weight (2-3x / week) E1->F E2->F E3->F G 7. Endpoint Analysis (Tumor Growth Inhibition, Statistics) F->G

References

RMC-5552: A Third-Generation, Bi-Steric mTORC1-Selective Inhibitor for Precision Oncology

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The mechanistic target of rapamycin (B549165) (mTOR) is a pivotal kinase in cellular regulation, and its aberrant activation is a hallmark of numerous cancers. While first and second-generation mTOR inhibitors have shown clinical utility, their efficacy has been hampered by limitations such as incomplete mTORC1 inhibition and off-target effects. RMC-5552 emerges as a potent, third-generation, bi-steric mTORC1-selective inhibitor, designed to overcome these challenges. By simultaneously engaging both the ATP-catalytic site and the FKBP12-rapamycin binding (FRB) domain of mTOR, RMC-5552 achieves profound and selective inhibition of mTORC1 signaling. This technical guide provides a comprehensive overview of the preclinical and early clinical data on RMC-5552, detailing its mechanism of action, experimental validation, and potential as a cornerstone of future cancer therapies, particularly in combination with RAS(ON) inhibitors.

Introduction: The Evolution of mTOR Inhibition

The mTOR kinase is a central regulator of cell growth, proliferation, metabolism, and survival, functioning within two distinct multiprotein complexes: mTORC1 and mTORC2.[1][2] Dysregulation of the PI3K/Akt/mTOR pathway is a frequent event in human cancers, making it a prime target for therapeutic intervention.[1][3]

  • First-generation mTOR inhibitors (Rapalogs): Rapamycin and its analogs (rapalogs) are allosteric inhibitors that bind to the FRB domain of mTOR within mTORC1.[2][4] However, they only partially suppress mTORC1 activity, particularly the phosphorylation of the key translational regulator 4EBP1, and do not inhibit mTORC2.[2][5][6]

  • Second-generation mTOR inhibitors (TORKi): These ATP-competitive kinase inhibitors target the catalytic site of mTOR, inhibiting both mTORC1 and mTORC2. While more potent than rapalogs, their clinical utility has been limited by toxicities associated with mTORC2 inhibition, such as hyperglycemia.[7]

  • Third-generation mTOR inhibitors: This new class of inhibitors, including RMC-5552, is designed to achieve potent and selective inhibition of mTORC1 while sparing mTORC2.[8][9] RMC-5552's unique bi-steric mechanism of action allows for deep suppression of mTORC1 signaling, addressing a key limitation of previous generations of mTOR inhibitors.[3]

RMC-5552: Mechanism of Action

RMC-5552 is a first-in-class, bi-steric inhibitor that is designed to bind simultaneously to two distinct sites on mTORC1: the ATP-catalytic site and the FRB allosteric site.[3] This dual-binding modality results in a potent and durable inhibition of mTORC1 kinase activity, leading to the suppression of phosphorylation of its key downstream substrates, including the ribosomal protein S6 kinase (S6K) and the eukaryotic translation initiation factor 4E-binding protein 1 (4EBP1).[1][5] By effectively inhibiting 4EBP1 phosphorylation, RMC-5552 reactivates this downstream tumor suppressor, thereby inhibiting the initiation of protein translation of key oncoproteins.[5][6] A significant advantage of RMC-5552 is its selectivity for mTORC1 over mTORC2, which is attributed to its unique binding mode.[2][3] This selectivity is expected to mitigate the adverse events associated with mTORC2 inhibition, such as hyperglycemia.[1][7]

mTOR_Signaling_Pathway cluster_input Upstream Signals cluster_pi3k PI3K/Akt Pathway cluster_mTORC mTOR Complexes cluster_downstream Downstream Effectors cluster_inhibitors mTOR Inhibitors Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 Akt Akt PI3K->Akt Akt->mTORC1 S6K1 S6K1 mTORC1->S6K1 p 4EBP1 4EBP1 mTORC1->4EBP1 p mTORC2 mTORC2 mTORC2->Akt Protein Synthesis Protein Synthesis S6K1->Protein Synthesis eIF4E eIF4E 4EBP1->eIF4E eIF4E->Protein Synthesis Cell Growth & Proliferation Cell Growth & Proliferation Protein Synthesis->Cell Growth & Proliferation Rapalogs Rapalogs Rapalogs->mTORC1 Allosteric TORKi TORKi TORKi->mTORC1 ATP-competitive TORKi->mTORC2 ATP-competitive RMC-5552 RMC-5552 RMC-5552->mTORC1 Bi-steric

Caption: mTOR signaling pathway and points of intervention by different inhibitor generations.

Preclinical Data

In Vitro Potency and Selectivity

RMC-5552 has demonstrated potent inhibition of mTORC1 signaling in cellular assays. The table below summarizes the key IC50 values.

TargetAssayIC50 (nM)Reference
pS6KCellular Assay0.14[10]
p4EBP1Cellular Assay0.48[10]
pAKT (S473)Cellular Assay19[10]

These data highlight the potent on-target activity of RMC-5552 against mTORC1 substrates and its significant selectivity for mTORC1 over mTORC2, with a selectivity ratio of approximately 40-fold.[7][10]

In Vivo Anti-Tumor Activity

Preclinical studies in xenograft models of human cancers have shown significant anti-tumor activity of RMC-5552.[5][6] In a human xenograft model of MCF-7 breast cancer, RMC-5552 administered intraperitoneally once weekly for 28 days resulted in a reduction in tumor volume at doses of 1-10 mg/kg.[10] Furthermore, in a xenograft model of human breast cancer (HCC1954) with a PIK3CA mutation, weekly doses of 1 mg/kg significantly inhibited tumor growth, while 3 mg/kg led to tumor stasis, both with good tolerability.[7]

RMC-5552 and the preclinical tool compound RMC-6272 have also shown marked combinatorial anti-tumor activity with RAS(ON) inhibitors in preclinical models of KRAS-mutated non-small cell lung cancer (NSCLC).[5][6] This combination enhanced tumor apoptosis and led to durable tumor regressions compared to single-agent treatments.[5][6]

Clinical Development

RMC-5552 is currently being evaluated in a Phase 1/1b clinical trial (NCT04774952) as a monotherapy in patients with recurrent solid tumors.[5][11][12] Initial findings from this dose-escalation study have demonstrated that RMC-5552 is clinically active at a tolerable dose and schedule.[5][6]

Safety and Tolerability

As of January 2022, in a study of 14 patients with solid tumors across five dose levels (1.6 to 12 mg IV weekly), the most common drug-related adverse events were mucositis/stomatitis (43%) and decreased appetite (29%).[5][6] A later data cut from October 2023 with 57 patients reported the most common treatment-related adverse events as mucositis (49%), nausea (44%), and fatigue (42%).[7][13] Importantly, and consistent with its mTORC1 selectivity, the incidence of treatment-related hyperglycemia was low (4%) and not dose-limiting.[7][13] Prophylactic use of tacrolimus (B1663567) mouthwash was shown to reduce the incidence of oral mucositis.[7][13]

Preliminary Efficacy

In the initial cohort, one confirmed partial response was observed in a patient with head and neck cancer harboring a pathogenic PTEN mutation, and three other patients had a best response of stable disease at doses of 6 mg and higher.[5][6] A later report from the Phase 1 trial with 57 patients showed a disease control rate of 64%, including one patient with PTEN and PIK3CA-altered endometrial cancer who achieved a complete response and remained on treatment for over six months.[7][13]

Experimental Protocols

Cellular Kinase Assay for mTORC1/mTORC2 Inhibition

Objective: To determine the in vitro potency and selectivity of RMC-5552 against mTORC1 and mTORC2.

Methodology:

  • Cell Culture: Human cell lines with known PI3K/mTOR pathway activation (e.g., MDA-MB-468) are cultured in appropriate media.

  • Compound Treatment: Cells are treated with a serial dilution of RMC-5552 or a vehicle control for a specified duration (e.g., 2 hours).

  • Cell Lysis: Following treatment, cells are lysed in a buffer containing protease and phosphatase inhibitors.

  • Western Blotting: Protein lysates are resolved by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies specific for phosphorylated and total forms of mTORC1 substrates (p-S6K, p-4EBP1) and an mTORC2 substrate (p-AKT Ser473).

  • Detection and Quantification: Membranes are incubated with HRP-conjugated secondary antibodies, and chemiluminescence is detected. Band intensities are quantified using densitometry software.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic equation.

Western_Blot_Workflow Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Cell Lysis Cell Lysis Compound Treatment->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Blocking Blocking Protein Transfer->Blocking Primary Antibody Incubation Primary Antibody Incubation Blocking->Primary Antibody Incubation Secondary Antibody Incubation Secondary Antibody Incubation Primary Antibody Incubation->Secondary Antibody Incubation Detection Detection Secondary Antibody Incubation->Detection Data Analysis Data Analysis Detection->Data Analysis

Caption: A generalized workflow for Western blot analysis of mTOR pathway inhibition.

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of RMC-5552 in a preclinical in vivo model.

Methodology:

  • Cell Implantation: Human cancer cells (e.g., MCF-7, HCC1954) are subcutaneously implanted into immunodeficient mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Mice are randomized into treatment and vehicle control groups. RMC-5552 is administered at specified doses and schedules (e.g., once weekly intraperitoneal injection).

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Body Weight Monitoring: Animal body weight is monitored as an indicator of toxicity.

  • Pharmacodynamic Analysis: At the end of the study, tumors may be harvested for analysis of target engagement (e.g., levels of p-4EBP1) by Western blotting or immunohistochemistry.

  • Data Analysis: Tumor growth inhibition is calculated and statistical significance is determined.

Future Directions and Conclusion

RMC-5552 represents a significant advancement in the development of mTOR inhibitors. Its unique bi-steric mechanism of action translates to potent and selective inhibition of mTORC1, leading to promising preclinical anti-tumor activity and an encouraging safety profile in early clinical trials. The ability of RMC-5552 to potently suppress 4EBP1 phosphorylation, a key driver of oncogenic protein synthesis, distinguishes it from previous generations of mTOR inhibitors.

The strong preclinical rationale for combining RMC-5552 with RAS(ON) inhibitors in RAS-addicted cancers presents a particularly exciting therapeutic strategy.[5][6] Future clinical investigations will be crucial to define the full potential of RMC-5552 as a monotherapy and in combination regimens for patients with tumors characterized by mTOR pathway hyperactivation. The ongoing clinical development of RMC-5552 holds the promise of a new, more effective, and better-tolerated treatment option for a range of malignancies.

References

The Structural Basis of RMC-5552's Bi-Steric Inhibition: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the structural and mechanistic underpinnings of RMC-5552, a first-in-class, bi-steric inhibitor of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1). By simultaneously engaging two distinct sites on the mTORC1 complex, RMC-5552 achieves potent and selective inhibition, offering a promising therapeutic strategy for cancers with hyperactive mTORC1 signaling. This document summarizes key preclinical and clinical data, outlines experimental methodologies, and visualizes the complex signaling pathways involved.

Introduction: Overcoming the Limitations of Previous mTOR Inhibitors

The phosphatidylinositol 3-kinase (PI3K)/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and metabolism, and its hyperactivation is a common feature in many human cancers.[1] For years, therapeutic targeting of mTOR has been a key focus in oncology. First-generation mTOR inhibitors, the rapalogs, allosterically inhibit mTORC1 but only weakly suppress the phosphorylation of the crucial downstream effector, eukaryotic translation initiation factor 4E-binding protein 1 (4EBP1).[2][3] Second-generation inhibitors, which target the ATP-binding site of mTOR, inhibit both mTORC1 and mTORC2 but are often limited by toxicities, such as hyperglycemia, due to mTORC2 inhibition.[4]

RMC-5552 represents a third-generation, bi-steric approach designed to overcome these limitations. It is engineered to bind to both the allosteric (FKBP12-rapamycin-binding) and orthosteric (ATP-competitive) sites of mTORC1 simultaneously.[4][5] This unique mechanism leads to profound and selective inhibition of mTORC1, including robust suppression of 4EBP1 phosphorylation, while largely sparing mTORC2.[1][5]

The Structural Basis of Bi-Steric Inhibition

The key to RMC-5552's potent and selective activity lies in its unique bi-steric binding mode to the mTORC1 complex. This has been elucidated through structural studies, including cryo-electron microscopy. The crystal structure of RMC-5552 in complex with mTORC1 and FKBP12 is available in the Protein Data Bank under the accession code 8ERA .[6]

RMC-5552 is a hybrid molecule, conceptually a rapamycin macrocycle linked to an ATP-competitive mTOR kinase inhibitor.[4] This design allows it to anchor to two distinct sites on mTORC1:

  • Allosteric Site: The rapamycin-like portion of RMC-5552 binds to the FKBP12 protein, and this complex then binds to the FRB domain of mTOR, the canonical allosteric binding site for rapalogs.[7]

  • Orthosteric (Active) Site: The ATP-competitive moiety of RMC-5552 occupies the kinase active site of mTOR. Specific interactions have been identified, including hydrogen bonds between the 4-aminopyrazolo[3,4-d]pyrimidine core of the inhibitor and the hinge region of mTOR (G2238 and V2240). Additional hydrogen-bonding interactions occur between the 2-aminobenzoxazole (B146116) portion and residues E2190 and K2187.[7]

This dual engagement effectively clamps the mTORC1 complex in an inhibited state, leading to a more profound and durable suppression of its activity compared to agents that bind to only one site.

Quantitative Preclinical Data

The unique mechanism of RMC-5552 translates into a highly potent and selective preclinical profile. Key quantitative data are summarized below.

Table 1: In Vitro Potency and Selectivity of RMC-5552
ParameterIC50 (nM)Target/PathwayCell LineReference
p-S6K Inhibition0.14mTORC1MDA-MB-468[7]
p-4EBP1 Inhibition0.48mTORC1MDA-MB-468[7]
p-AKT Inhibition19mTORC2MDA-MB-468[7]
mTORC1/mTORC2 Selectivity ~40-fold [7][8]
Table 2: Preclinical In Vivo Antitumor Activity of RMC-5552
Cancer ModelTreatmentOutcomeReference
HCC1954 Breast Cancer Xenograft (PIK3CA H1047R)1 mg/kg, weeklySignificant tumor growth inhibition[9]
HCC1954 Breast Cancer Xenograft (PIK3CA H1047R)3 mg/kg, weeklyTumor stasis[9]
KRASG12C Mutant NSCLC (with RMC-6272, a tool compound)Combination with KRASG12C inhibitorInduced tumor regressions[8]

Clinical Data Overview (Phase 1/1b Study - NCT04774952)

RMC-5552 has been evaluated in a Phase 1/1b clinical trial in patients with advanced solid tumors. The study aimed to assess the safety, tolerability, pharmacokinetics, and preliminary efficacy of RMC-5552 administered as a weekly intravenous infusion.[9]

Table 3: Summary of Clinical Trial NCT04774952
ParameterDetailsReference
Clinical Trial ID NCT04774952[2]
Phase Phase 1/1b[2]
Study Design Open-label, multicenter, dose-escalation and expansion[2]
Patient Population Adults with advanced relapsed or refractory solid tumors[2]
Intervention RMC-5552 monotherapy, weekly intravenous infusion[9]
Dose Range 1.6 mg to 16 mg[9]
Table 4: Preliminary Efficacy and Safety from the Phase 1 Dose-Escalation
OutcomeResultReference
Disease Control Rate 64%
Complete Response 1 patient (PTEN and PIK3CA-altered endometrial cancer)
Most Common Treatment-Related Adverse Events Mucositis (49%), Nausea (44%), Fatigue (42%)[9]
Treatment-Related Hyperglycemia 4% (not dose-limiting)[9]

Experimental Protocols

Detailed, step-by-step experimental protocols are proprietary and not fully available in the public domain. However, the methodologies employed in the key studies can be summarized as follows.

In Vitro Potency and Selectivity Assays
  • Cell Lines: MDA-MB-468 breast cancer cells were used for assessing the inhibition of mTORC1 and mTORC2 signaling.[10]

  • Methodology: Cells were treated with varying concentrations of RMC-5552. The phosphorylation status of key downstream substrates of mTORC1 (p-4EBP1 T37/T46, p-S6K) and mTORC2 (p-AKT S473) was quantified to determine IC50 values.[10] This is typically done using methods like Western blotting or high-throughput immunoassays (e.g., TR-FRET).

Preclinical In Vivo Studies
  • Animal Models: The antitumor activity of RMC-5552 was evaluated in xenograft models, such as the HCC1954 human breast cancer model which harbors a PIK3CA mutation.[9]

  • Treatment Regimen: RMC-5552 was administered intravenously on a weekly schedule.[9]

  • Efficacy Assessment: Tumor volume was measured regularly to assess tumor growth inhibition. Body weight was monitored to evaluate tolerability.[9]

  • Pharmacodynamics: Tumors were collected at the end of the study to analyze the inhibition of downstream signaling pathways (e.g., p4EBP1) via methods like immunohistochemistry or Western blotting.[9]

Phase 1/1b Clinical Trial (NCT04774952)
  • Study Design: An open-label, multicenter, dose-escalation study was conducted to determine the recommended Phase 2 dose (RP2D) and assess safety and preliminary efficacy.[2][9]

  • Patient Selection: Eligible patients had advanced solid tumors that were refractory to standard therapies. The dose-expansion cohort was planned for patients with specific mTOR pathway mutations.[2]

  • Assessments: Safety was evaluated by monitoring adverse events. Efficacy was assessed using Response Evaluation Criteria in Solid Tumors (RECIST v1.1). Pharmacokinetic and pharmacodynamic analyses were also performed.[2]

Visualizing the Mechanism and Advantages of RMC-5552

To better understand the mechanism of action and the rationale behind the development of RMC-5552, the following diagrams illustrate the relevant signaling pathway and the evolution of mTOR inhibitors.

PI3K_mTOR_Pathway cluster_mTORC1_downstream mTORC1 Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT TSC1_2 TSC1/TSC2 AKT->TSC1_2 Inhibits Rheb Rheb-GTP TSC1_2->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K S6K1 mTORC1->S6K _4EBP1 4EBP1 mTORC1->_4EBP1 Inhibits mTORC2 mTORC2 mTORC2->AKT Full Activation Protein_Synthesis Protein Synthesis, Cell Growth, Proliferation S6K->Protein_Synthesis eIF4E eIF4E _4EBP1->eIF4E Inhibits eIF4E->Protein_Synthesis Rapalogs 1st Gen: Rapalogs Rapalogs->mTORC1 Pan_Inhibitors 2nd Gen: Pan-mTOR Inhibitors Pan_Inhibitors->mTORC1 Pan_Inhibitors->mTORC2 RMC5552 3rd Gen (RMC-5552): Bi-steric mTORC1 Selective Inhibitor RMC5552->mTORC1

Caption: PI3K/mTOR signaling pathway and points of inhibition.

RMC5552_Advantages RMC5552 RMC-5552 Bi-steric mTORC1 Inhibition BiSteric Dual Binding: Allosteric (FRB) & Orthosteric (ATP) Sites RMC5552->BiSteric Mechanism mTORC1_Selectivity High Selectivity for mTORC1 over mTORC2 (~40-fold) RMC5552->mTORC1_Selectivity Characteristic p4EBP1_Inhibition Potent Inhibition of p-4EBP1 & p-S6K RMC5552->p4EBP1_Inhibition Effect Improved_Efficacy Improved Efficacy: Deep & Durable Inhibition BiSteric->Improved_Efficacy Reduced_Toxicity Reduced Toxicity: Spares mTORC2, Less Hyperglycemia mTORC1_Selectivity->Reduced_Toxicity p4EBP1_Inhibition->Improved_Efficacy Overcomes_Resistance Overcomes Rapalog Resistance Mechanism p4EBP1_Inhibition->Overcomes_Resistance

Caption: Advantages of RMC-5552's bi-steric inhibition.

Conclusion

RMC-5552 represents a significant advancement in the field of mTOR inhibition. Its novel bi-steric mechanism of action provides for potent and highly selective inhibition of mTORC1, leading to robust suppression of downstream signaling and promising antitumor activity. The structural insights into its binding mode provide a clear rationale for its improved therapeutic window compared to earlier generation mTOR inhibitors. The ongoing clinical development of RMC-5552 will further define its role in the treatment of cancers with aberrant mTORC1 signaling.

References

RMC-5552: A Deep Dive into its Role as a Selective mTORC1 Inhibitor in the PI3K/Akt/mTOR Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of RMC-5552, a novel, potent, and selective bi-steric inhibitor of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1). We will explore its mechanism of action within the critical PI3K/Akt/mTOR signaling pathway, present key preclinical and clinical data, and detail relevant experimental protocols.

Introduction to the PI3K/Akt/mTOR Pathway and the Rationale for mTORC1 Inhibition

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention.[1][2] mTOR exists in two distinct multiprotein complexes, mTORC1 and mTORC2.[1]

  • mTORC1 , the focus of RMC-5552's activity, is sensitive to rapamycin and plays a central role in integrating signals from growth factors, nutrients, and cellular energy status.[1] Its downstream effectors include S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4EBP1), which are key regulators of protein synthesis.[1][3]

  • mTORC2 is generally insensitive to rapamycin and is involved in the activation of Akt, thereby regulating cell survival and metabolism.[1]

First-generation mTOR inhibitors, known as rapalogs, allosterically inhibit mTORC1 but have limited effects on 4EBP1 phosphorylation.[1][4][5] Second-generation mTOR inhibitors are ATP-competitive and inhibit both mTORC1 and mTORC2, but their clinical utility can be hampered by toxicities associated with mTORC2 inhibition, such as hyperglycemia.[6][7] RMC-5552 represents a third-generation, bi-steric inhibitor designed to selectively and potently inhibit mTORC1 while sparing mTORC2, offering a potentially improved therapeutic window.[1][6][7]

RMC-5552: Mechanism of Action

RMC-5552 is a bi-steric inhibitor, meaning it simultaneously binds to two distinct sites on the mTORC1 complex: the orthosteric (catalytic) site and an allosteric site (the FKBP12-rapamycin-binding domain).[1][8] This dual-binding mechanism leads to a deep and selective inhibition of mTORC1. By potently inhibiting mTORC1, RMC-5552 effectively suppresses the phosphorylation of its key downstream substrates, S6K and 4EBP1.[2][3][6] The inhibition of 4EBP1 phosphorylation is a key differentiator from rapalogs and is crucial for its anti-tumor activity, as it leads to the suppression of cap-dependent translation of oncogenic proteins.[4][5]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates TSC1_TSC2 TSC1/TSC2 Akt->TSC1_TSC2 Inhibits Rheb Rheb-GTP TSC1_TSC2->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K S6K mTORC1->S6K Phosphorylates eIF4E_BP1 4EBP1 mTORC1->eIF4E_BP1 Phosphorylates Translation Protein Translation S6K->Translation Promotes eIF4E eIF4E eIF4E_BP1->eIF4E Releases eIF4E->Translation Promotes mTORC2 mTORC2 mTORC2->Akt Phosphorylates RMC5552 RMC-5552 RMC5552->mTORC1 Inhibits

Diagram 1: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of RMC-5552.

Quantitative Preclinical Data

RMC-5552 has demonstrated potent and selective inhibition of mTORC1 in various preclinical models. The following tables summarize key quantitative data.

Parameter Cell Line Value Reference
p-4EBP1 IC50 MDA-MB-4681.4 nM[9]
p-S6K IC50 MDA-MB-4680.28 nM[9]
p-AKT IC50 (mTORC2) MDA-MB-46818 nM[10]
mTORC1/mTORC2 Selectivity MDA-MB-468~13-fold[9][10]
pS6K IC50 Not Specified0.14 nM[11]
p4EBP1 IC50 Not Specified0.48 nM[11]
pAKT IC50 (mTORC2) Not Specified19 nM[11]
mTORC1/mTORC2 Selectivity Not Specified~40-fold[6][7][11]
Table 1: In Vitro Potency and Selectivity of RMC-5552.
Tumor Model Dose Effect Reference
HCC1954 Xenograft (Breast Cancer)1 mg/kg, weeklySignificant growth inhibition[6]
HCC1954 Xenograft (Breast Cancer)3 mg/kg, weeklyTumor stasis[6]
MCF-7 Xenograft (Breast Cancer)1-10 mg/kg, i.p., once weekly for 28 daysReduction in tumor volume[11]
Table 2: In Vivo Antitumor Activity of RMC-5552.

Key Preclinical and Clinical Findings

Preclinical Activity

Preclinical studies have consistently demonstrated the potent anti-tumor activity of RMC-5552. In a xenograft model of human breast cancer (HCC1954), weekly administration of RMC-5552 led to significant, dose-dependent tumor growth inhibition, with a 1 mg/kg dose significantly inhibiting growth and a 3 mg/kg dose resulting in tumor stasis.[6] These in vivo effects were well-tolerated as assessed by body weight.[6]

Furthermore, preclinical evidence suggests that the selective inhibition of mTORC1 by RMC-5552, in combination with inhibitors of oncogenic RAS, such as KRAS G12C inhibitors, can lead to enhanced antitumor activity and tumor regressions in resistant models.[1][4][5] This highlights the potential of RMC-5552 as a combination therapy partner.

Clinical Trials

A first-in-human, Phase 1/1b dose-escalation study (NCT04774952) has evaluated RMC-5552 monotherapy in adult patients with advanced solid tumors, particularly those with genomic alterations in the PI3K/mTOR pathway.[4][5][6][12]

Key Clinical Observations:

  • Safety and Tolerability: The most common treatment-related adverse events were mucositis, nausea, and fatigue.[6] Notably, the incidence of hyperglycemia, a common side effect of pan-mTOR inhibitors, was low (4%) and not dose-limiting, consistent with RMC-5552's selectivity for mTORC1.[6][7] Prophylactic use of tacrolimus (B1663567) mouthwash was shown to reduce the incidence of oral mucositis.[6]

  • Pharmacokinetics: Plasma exposures of RMC-5552 were generally dose-proportional at lower doses.[4][5]

  • Preliminary Efficacy: The disease control rate in the Phase 1 study was 64%.[6] One patient with PTEN- and PIK3CA-altered endometrial cancer experienced a complete response.[6] Clearance of PI3K/mTOR pathway variants in circulating tumor DNA (ctDNA) was also observed.[6]

Dose Levels Tested (IV weekly) Number of Patients (as of Oct 2023) Key Adverse Events (>25%) Reference
1.6 mg to 16 mg57Mucositis/Stomatitis (49%), Nausea (44%), Fatigue (42%), Decreased Appetite (29%)[4][5][6]
Table 3: Summary of Phase 1/1b Clinical Trial Data for RMC-5552.

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and extension of research findings. Below are outlines of key experimental protocols used in the evaluation of RMC-5552.

In Vivo Tumor Xenograft Studies

start Start: Tumor Cell Culture implant Implantation of Tumor Cells into Immunocompromised Mice start->implant measure Tumor Growth Monitoring (Calipers) implant->measure randomize Randomization into Treatment Groups measure->randomize treat Treatment with RMC-5552 or Vehicle randomize->treat monitor Continued Monitoring of Tumor Volume and Body Weight treat->monitor endpoint Endpoint: Tumor Collection for Pharmacodynamic Analysis monitor->endpoint end End endpoint->end

Diagram 2: General workflow for in vivo tumor xenograft studies.

Objective: To evaluate the anti-tumor efficacy of RMC-5552 in a living organism.

Materials:

  • Cancer cell line (e.g., HCC1954)

  • Immunocompromised mice (e.g., nude mice)

  • RMC-5552 formulated for in vivo administration (e.g., in 5/5/90 v/w/v Transcutol/Solutol HS 15/H2O)[6]

  • Vehicle control

  • Calipers for tumor measurement

Protocol:

  • Cell Culture: Human cancer cells (e.g., HCC1954) are cultured in appropriate media (e.g., RPMI-1640 with 10% FBS).[6]

  • Tumor Implantation: A specific number of cells are implanted subcutaneously into the flank of immunocompromised mice.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly (e.g., twice a week) using calipers and calculated with the formula: Volume = (width² x length)/2.[6]

  • Randomization: Once tumors reach a predetermined size, mice are randomized into treatment and control groups.

  • Treatment Administration: RMC-5552 is administered at specified doses and schedules (e.g., intraperitoneal injection once weekly).[6] The control group receives the vehicle.

  • Monitoring: Tumor volumes and mouse body weights are monitored throughout the study to assess efficacy and toxicity, respectively.[6]

  • Endpoint: At the end of the study, tumors are excised at various time points after the final dose for pharmacodynamic analysis.[6]

Western Blotting for Phosphoprotein Analysis

Objective: To determine the effect of RMC-5552 on the phosphorylation status of mTORC1 downstream targets.

Materials:

  • Cell or tumor lysates

  • Protein lysis buffer

  • SDS-PAGE gels

  • Primary antibodies (e.g., anti-phospho-4EBP1, anti-phospho-S6, anti-total-4EBP1, anti-total-S6, anti-beta-actin)

  • Secondary antibodies conjugated to a detectable marker (e.g., HRP or fluorescent dye)

  • Chemiluminescent or fluorescent detection reagents

Protocol:

  • Lysate Preparation: Cells or homogenized tumor tissue are lysed in a suitable buffer to extract proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., phospho-4EBP1) overnight at 4°C.[13]

  • Washing: The membrane is washed multiple times to remove unbound primary antibody.

  • Secondary Antibody Incubation: The membrane is incubated with a secondary antibody that recognizes the primary antibody.

  • Detection: The signal from the secondary antibody is detected using an appropriate method (e.g., chemiluminescence or fluorescence imaging).

  • Analysis: The intensity of the bands is quantified to determine the relative levels of the target protein.

Cell Viability Assay

Objective: To assess the effect of RMC-5552 on the proliferation and viability of cancer cells.

Materials:

  • Cancer cell lines

  • 96-well plates

  • RMC-5552

  • Cell viability reagent (e.g., crystal violet, MTS, or CellTiter-Glo)

Protocol:

  • Cell Seeding: Cells are seeded at a specific density in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of RMC-5552.

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours).

  • Viability Measurement: A cell viability reagent is added to each well, and the signal (e.g., absorbance or luminescence) is measured according to the manufacturer's instructions.

  • Data Analysis: The results are used to calculate parameters such as the half-maximal inhibitory concentration (IC50).

Conclusion and Future Directions

RMC-5552 is a promising, first-in-class, bi-steric mTORC1-selective inhibitor with a distinct mechanism of action that translates into a potentially favorable safety and efficacy profile. Its ability to potently inhibit 4EBP1 phosphorylation while sparing mTORC2 addresses a key limitation of previous generations of mTOR inhibitors. Preclinical data demonstrate significant anti-tumor activity, both as a single agent and in combination with other targeted therapies. Early clinical data in patients with advanced solid tumors have shown encouraging signs of activity and a manageable safety profile, notably with a low incidence of hyperglycemia.

Future research will likely focus on:

  • Further clinical development of RMC-5552 in combination with other targeted agents, particularly RAS(ON) inhibitors, in genetically defined patient populations.[4][5]

  • Exploration of RMC-5552 in other cancer types with hyperactivated mTORC1 signaling.

  • Identification of predictive biomarkers to select patients most likely to respond to RMC-5552 therapy.

The continued investigation of RMC-5552 holds the potential to provide a valuable new therapeutic option for patients with cancers driven by the PI3K/Akt/mTOR pathway.

References

Preclinical Antitumor Activity of RMC-5552: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

RMC-5552 is a novel, investigational, bi-steric inhibitor that selectively targets the mechanistic target of rapamycin (B549165) complex 1 (mTORC1).[1][2][3] This document provides a comprehensive overview of the preclinical data demonstrating the antitumor activity of RMC-5552. It is intended to serve as a technical guide for researchers, scientists, and professionals in the field of drug development. The information presented herein is collated from publicly available research and clinical trial disclosures. RMC-5552 has demonstrated potent and selective inhibition of mTORC1 signaling, leading to significant antitumor effects in various preclinical cancer models, both as a monotherapy and in combination with other targeted agents.[2][4]

Introduction to RMC-5552

RMC-5552 is a third-generation mTOR inhibitor that distinguishes itself through a unique bi-steric mechanism of action.[1][4] This allows it to bind to both the FKBP12-rapamycin-binding (FRB) allosteric site and the ATP-binding catalytic site of mTOR. This dual interaction results in potent and highly selective inhibition of mTORC1 over mTORC2.[1][4][5] The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its hyperactivation is a common feature in many human cancers.[3][4] By selectively targeting mTORC1, RMC-5552 aims to provide a more favorable therapeutic window compared to earlier generation mTOR inhibitors that also inhibit mTORC2, which can lead to dose-limiting toxicities such as hyperglycemia.[1]

Mechanism of Action and Signaling Pathway

RMC-5552 exerts its antitumor effects by potently and selectively inhibiting mTORC1. mTORC1 is a central regulator of protein synthesis and cell growth, primarily through the phosphorylation of its downstream effectors, the ribosomal protein S6 kinase (S6K) and the eukaryotic translation initiation factor 4E-binding protein 1 (4EBP1).[1][3] Phosphorylation of 4EBP1 by mTORC1 leads to its dissociation from the eukaryotic translation initiation factor 4E (eIF4E), allowing for the initiation of cap-dependent translation of key oncogenic proteins.[4] RMC-5552's inhibition of mTORC1 prevents the phosphorylation of 4EBP1, thereby suppressing the translation of proteins essential for tumor cell growth and proliferation.[2][3]

RMC5552_Signaling_Pathway cluster_upstream Upstream Signaling cluster_downstream Downstream Effectors Growth_Factors Growth Factors RTK Receptor Tyrosine Kinases (RTKs) Growth_Factors->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 _4EBP1 4EBP1 mTORC1->_4EBP1 mTORC2 mTORC2 mTORC2->AKT Activates S6 Ribosomal Protein S6 S6K1->S6 eIF4E eIF4E _4EBP1->eIF4E Inhibits Protein_Synthesis Protein Synthesis & Cell Growth eIF4E->Protein_Synthesis RMC5552 RMC-5552 RMC5552->mTORC1 Inhibits

RMC-5552 selectively inhibits the mTORC1 signaling pathway.

In Vitro Activity

RMC-5552 has demonstrated potent and selective inhibition of mTORC1 signaling in cellular assays. The inhibitory activity is typically measured by assessing the phosphorylation levels of mTORC1 substrates.

Cell LineAssayIC50 (nM)Selectivity (mTORC1/mTORC2)Reference
MDA-MB-468p-4EBP1 (Ser65)0.48~40-fold[6]
MDA-MB-468p-S6K (Thr389)0.14Not Reported[6]
MDA-MB-468p-AKT (Ser473) (mTORC2)19Not Applicable[6]

In Vivo Antitumor Efficacy

The antitumor activity of RMC-5552 has been evaluated in various preclinical xenograft models, demonstrating significant tumor growth inhibition and, in some cases, tumor regression.

Monotherapy in a Breast Cancer Xenograft Model

In a preclinical study using the HCC1954 human breast cancer xenograft model, which harbors a PIK3CA (H1047R) mutation, RMC-5552 treatment resulted in dose-dependent antitumor activity.[1]

Animal ModelTumor ModelTreatmentOutcomeReference
BALB/c nude miceHCC1954RMC-5552 (1 mg/kg, weekly IP)Significant tumor growth inhibition[1]
BALB/c nude miceHCC1954RMC-5552 (3 mg/kg, weekly IP)Tumor stasis[1]
MiceMCF-7RMC-5552 (1-10 mg/kg, weekly IP for 28 days)Reduction in tumor volume[6]
Combination Therapy in KRAS-Mutated Lung Cancer Models

Preclinical studies have also explored the potential of RMC-5552 in combination with RAS(ON) inhibitors in KRAS-mutated non-small cell lung cancer (NSCLC) models. The combination therapy showed enhanced antitumor activity compared to either agent alone.[2]

Animal ModelTumor ModelTreatmentOutcomeReference
Not SpecifiedKRAS-mutated NSCLCRMC-5552 + RMC-6272 (RAS(ON) inhibitor tool)Marked combinatorial anti-tumor activity, enhanced apoptosis, and durable tumor regressions[2]

Experimental Protocols

Cell Culture and In Vitro Assays
  • Cell Lines: HCC1954 (human breast cancer) cells were maintained in RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum at 37°C in a 5% CO2 atmosphere.[1]

  • Phosphorylation Assays: The potency of RMC-5552 was determined by measuring the inhibition of phosphorylation of mTORC1 substrates (p-4EBP1 and p-S6K) and an mTORC2 substrate (p-AKT) in cell-based assays.[1][6]

In Vivo Xenograft Studies

Xenograft_Study_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Cell_Culture HCC1954 Cell Culture Implantation Subcutaneous Implantation of 5x10^6 cells in BALB/c nude mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to ~165 mm³ Implantation->Tumor_Growth Randomization Stratified Randomization into treatment groups (n=12) Tumor_Growth->Randomization Treatment_Admin Weekly Intraperitoneal (IP) Injection of RMC-5552 (1 or 3 mg/kg) or Vehicle Randomization->Treatment_Admin Monitoring Tumor Volume & Body Weight Measurement (Twice Weekly) Treatment_Admin->Monitoring Tumor_Collection Tumor Collection at 4, 24, 48, 72h Post-Final Dose Monitoring->Tumor_Collection End of Study PD_Analysis Pharmacodynamic Analysis (e.g., p-4EBP1 levels) Tumor_Collection->PD_Analysis

Workflow for a typical preclinical xenograft study of RMC-5552.
  • Animal Models: Female BALB/c nude mice (6-8 weeks old) were used for the HCC1954 xenograft studies.[1]

  • Tumor Implantation: 5 x 10^6 HCC1954 cells were subcutaneously inoculated into the right flank of the mice in a 1:1 mixture of PBS and Matrigel.[1]

  • Treatment: Treatment was initiated when tumors reached an average volume of approximately 165 mm³. RMC-5552 was formulated in 5/5/90 (v/w/v) Transcutol/Solutol HS 15/H2O and administered by intraperitoneal injection once weekly.[1]

  • Tumor Measurement: Tumor volume was calculated using the formula: Volume = (width² x length)/2. Measurements were taken twice a week.[1]

  • Pharmacodynamic Analysis: At the end of the study, tumors were collected at various time points after the final dose for pharmacodynamic analysis, such as assessing the levels of phosphorylated 4EBP1.[1]

Conclusion

The preclinical data for RMC-5552 strongly support its profile as a potent and selective mTORC1 inhibitor with significant antitumor activity. Its efficacy in preclinical models, both as a single agent and in combination with other targeted therapies, highlights its potential as a promising therapeutic candidate for cancers with hyperactivated mTORC1 signaling. The selective inhibition of mTORC1 over mTORC2 may translate to an improved safety profile in the clinical setting. Further clinical investigation is ongoing to evaluate the safety and efficacy of RMC-5552 in patients with advanced solid tumors.[1]

References

(32-Carbonyl)-RMC-5552: A Technical Guide to a Novel Bi-Steric mTORC1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(32-Carbonyl)-RMC-5552, a potent and selective inhibitor of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1), represents a significant advancement in the development of targeted cancer therapies. This document provides a comprehensive overview of its chemical properties, mechanism of action, and preclinical data. This compound, with the CAS number 2382768-55-8, is a derivative of RMC-5552, a first-in-class bi-steric mTORC1 inhibitor.[1][2] Its unique mechanism, involving simultaneous binding to both the ATP-catalytic site and the FKBP12-rapamycin binding (FRB) domain of mTOR, results in profound and selective inhibition of mTORC1 signaling. This technical guide consolidates key data on its chemical characteristics, biological activity, and the experimental protocols utilized in its evaluation.

Chemical Properties and Data

This compound is a complex macrolide derivative. Its fundamental chemical and physical properties are summarized below.

PropertyValueReference
CAS Number 2382768-55-8[1][2][3]
Molecular Formula C₉₃H₁₃₄N₁₀O₂₄[4]
Molecular Weight 1776.11 g/mol [4]
Appearance White to off-white solidMedChemExpress
Solubility DMSO: 146.67 mg/mL (82.58 mM)[4]

Biological Activity and Quantitative Data

This compound is a highly potent inhibitor of mTOR, with a distinct selectivity for mTORC1 over mTORC2. This selectivity is a key feature, potentially mitigating side effects associated with dual mTORC1/mTORC2 inhibition, such as hyperglycemia.[5][6] The compound's inhibitory activity has been quantified through various in vitro assays.

In Vitro Inhibitory Activity

The inhibitory potency of this compound was determined by assessing the phosphorylation of key downstream substrates of mTORC1 and mTORC2.

Target SubstrateComplexpIC₅₀Reference
p-P70S6K (T389)mTORC1> 9[1][2][7][8]
p-4E-BP1 (T37/36)mTORC1> 9[1][2][7][8]
p-AKT1/2/3 (S473)mTORC28 - 9[1][2][7][8]

The parent compound, RMC-5552, has demonstrated approximately 40-fold selectivity for mTORC1 over mTORC2 in cell-based assays.[5]

Preclinical Antitumor Activity

RMC-5552 has shown significant, dose-dependent antitumor activity in preclinical xenograft models. In the HCC1954 human breast cancer xenograft model, which harbors a PIK3CA (H1047R) mutation, weekly administration of RMC-5552 led to significant tumor growth inhibition.[5][6]

Mechanism of Action: Bi-Steric Inhibition of mTORC1

RMC-5552 employs a novel bi-steric mechanism of action that underpins its high potency and selectivity for mTORC1.[5][9][10] It is designed to simultaneously engage two distinct sites on the mTOR protein within the mTORC1 complex:

  • The ATP-competitive binding site: This is the catalytic site of the mTOR kinase.

  • The FKBP12-rapamycin binding (FRB) allosteric site: This site is targeted by rapamycin and its analogs.

This dual engagement leads to a more profound and sustained inhibition of mTORC1 activity compared to traditional ATP-competitive inhibitors or rapalogs alone. The selectivity for mTORC1 over mTORC2 is attributed to the differential accessibility of the FRB domain in the two complexes.[11]

mTORC1_Inhibition cluster_mTORC1 mTORC1 Complex cluster_Inhibitor RMC-5552 cluster_sites Binding Sites on mTOR cluster_downstream Downstream Effectors mTOR mTOR Kinase S6K1 S6K1 mTOR->S6K1 phosphorylates FourEBP1 4E-BP1 mTOR->FourEBP1 phosphorylates Raptor Raptor mLST8 mLST8 Rapalog_moiety Rapamycin-like Moiety FRB_site FRB Domain (Allosteric Site) Rapalog_moiety->FRB_site binds to Linker Linker ATP_inhibitor ATP-site Inhibitor Moiety ATP_site ATP-binding Site (Catalytic Site) ATP_inhibitor->ATP_site binds to Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis promotes FourEBP1->Protein_Synthesis inhibits RMC_5552_node->mTOR Profoundly Inhibits

Caption: Bi-steric inhibition of mTORC1 by RMC-5552.

Experimental Protocols

The following sections detail the methodologies employed in the characterization of this compound and its parent compound, RMC-5552. These protocols are based on information from the primary literature, including the Journal of Medicinal Chemistry publication on the discovery of RMC-5552.[9][11]

Synthesis of this compound Analogs

The synthesis of RMC-5552 and its analogs is a multi-step process starting from rapamycin. A representative step for a related bi-steric inhibitor involves the following reaction:

  • Reaction: To a solution of a rapamycin-linker intermediate (1.0 equivalent) in dimethylacetamide (DMA), ammonium (B1175870) acetate (B1210297) (10 equivalents) is added.

  • Conditions: The reaction mixture is heated to 40°C.

  • Work-up: After completion, the reaction is cooled to room temperature and purified by reverse-phase chromatography.[11]

A detailed, step-by-step synthesis protocol for RMC-5552 is provided in the supplementary information of the primary research publication.[9]

Synthesis_Workflow Start Rapamycin Starting Material Step1 Modification at C32/C40 Start->Step1 Step2 Linker Attachment Step1->Step2 Step3 Coupling with ATP-site Inhibitor Moiety Step2->Step3 Purification Reverse-Phase HPLC Purification Step3->Purification Characterization NMR and LC-MS Analysis Purification->Characterization Final_Product This compound Analog Characterization->Final_Product

Caption: General synthetic workflow for RMC-5552 analogs.

In Vitro Kinase Assays

The potency of RMC-5552 analogs against mTORC1 and mTORC2 is typically assessed using cellular assays that measure the phosphorylation of downstream substrates.

  • Cell Line: MDA-MB-468 breast cancer cells are commonly used.

  • Procedure:

    • Cells are seeded in multi-well plates and allowed to adhere.

    • Cells are then treated with a serial dilution of the test compound for a specified period (e.g., 1-2 hours).

    • Following treatment, cells are lysed.

    • The levels of phosphorylated proteins (e.g., p-4EBP1, p-AKT) and total proteins are quantified using immunoassays such as ELISA or Western blotting.

  • Data Analysis: IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.[11]

In Vivo Xenograft Studies

The antitumor efficacy of RMC-5552 is evaluated in vivo using tumor xenograft models in immunocompromised mice.

  • Animal Model: Female athymic nude mice are often used.

  • Tumor Implantation: Human cancer cells (e.g., HCC1954) are implanted subcutaneously.

  • Treatment: Once tumors reach a specified volume, mice are randomized into vehicle and treatment groups. RMC-5552 is typically administered intravenously on a weekly schedule.

  • Monitoring: Tumor volume and body weight are measured regularly.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size. Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and vehicle groups.[5][6]

Conclusion

This compound, and its parent compound RMC-5552, are at the forefront of a new generation of mTOR inhibitors. Their unique bi-steric mechanism of action confers high potency and selectivity for mTORC1, which has translated into significant antitumor activity in preclinical models. The data and protocols presented in this technical guide provide a valuable resource for researchers in the field of oncology and drug discovery, facilitating further investigation into this promising class of therapeutic agents.

References

RMC-5552: A Deep Dive into its Effects on 4EBP1 Phosphorylation

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

RMC-5552 is a novel, potent, and selective bi-steric inhibitor of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1).[1][2][3][4][5][6] A key differentiator of RMC-5552 from previous generations of mTOR inhibitors is its profound and robust inhibition of the phosphorylation of the eukaryotic translation initiation factor 4E-binding protein 1 (4EBP1).[1][3][4][5][6] This technical guide provides an in-depth analysis of the mechanism of action of RMC-5552 with a specific focus on its effects on 4EBP1 phosphorylation, presenting key preclinical data, detailed experimental methodologies, and visual representations of the underlying biological pathways and workflows.

Introduction: The mTOR Pathway and the Significance of 4EBP1

The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, metabolism, and survival.[1] Its hyperactivation is a common feature in a wide array of human cancers.[2][4][7] mTOR, a serine/threonine kinase, forms two distinct multiprotein complexes: mTORC1 and mTORC2.[2][8]

mTORC1, the central focus of this guide, integrates signals from growth factors, nutrients, and cellular energy status to control protein synthesis. A primary downstream effector of mTORC1 is 4EBP1.[2][8] In its hypophosphorylated state, 4EBP1 binds to the eukaryotic translation initiation factor 4E (eIF4E), preventing the formation of the eIF4F complex and thereby inhibiting cap-dependent mRNA translation.[8] Upon phosphorylation by mTORC1, 4EBP1 dissociates from eIF4E, permitting the initiation of translation of key oncogenic proteins.[8]

First-generation mTOR inhibitors, known as rapalogs, allosterically inhibit mTORC1 but only weakly suppress 4EBP1 phosphorylation.[2] Second-generation mTOR kinase inhibitors, while inhibiting both mTORC1 and mTORC2, are often limited by toxicities associated with mTORC2 inhibition.[2] RMC-5552, a third-generation inhibitor, was designed to overcome these limitations by potently and selectively inhibiting mTORC1, leading to a profound suppression of 4EBP1 phosphorylation.[2][4]

Mechanism of Action of RMC-5552

RMC-5552 is a bi-steric inhibitor, a novel class of compounds that simultaneously engage both the allosteric (rapamycin-binding) and the catalytic (ATP-binding) sites of mTORC1.[2] This dual-binding mechanism confers high potency and selectivity for mTORC1 over mTORC2.[2][9]

The following diagram illustrates the mTORC1 signaling pathway and the mechanism of inhibition by RMC-5552.

mTOR_Pathway cluster_upstream Upstream Signals cluster_mTORC1 mTORC1 Complex cluster_downstream Downstream Effectors Growth Factors Growth Factors mTORC1 mTORC1 Growth Factors->mTORC1 Nutrients Nutrients Nutrients->mTORC1 4EBP1 4EBP1 mTORC1->4EBP1 Phosphorylates eIF4E eIF4E 4EBP1->eIF4E Binds & Inhibits p-4EBP1 p-4EBP1 (Inactive) eIF4F_complex eIF4F Complex Formation eIF4E->eIF4F_complex Translation Cap-Dependent Translation eIF4F_complex->Translation RMC5552 RMC-5552 RMC5552->mTORC1 Inhibits

Figure 1: mTORC1 Signaling Pathway and RMC-5552 Inhibition.

Quantitative Data on RMC-5552's Effect on 4EBP1 Phosphorylation

The potency of RMC-5552 in inhibiting 4EBP1 phosphorylation has been quantified in various preclinical models. The following tables summarize key in vitro and in vivo data.

Table 1: In Vitro Inhibition of 4EBP1 Phosphorylation by RMC-5552
CompoundCell Linep-4EBP1 (T37/46) IC50 (nM)p-S6K (T389) IC50 (nM)p-AKT (S473) IC50 (nM)mTORC1/mTORC2 SelectivityReference
RMC-5552 MDA-MB-4680.480.1419~40-fold[1][2][10]
RapaLink-1MDA-MB-4681.70.936.7~3.9-fold[8]
EverolimusMDA-MB-468>10000.07>1000N/A[8]

Data from MDA-MB-468 breast cancer cells illustrates the high potency of RMC-5552 against the mTORC1 substrate p-4EBP1 and its significant selectivity over the mTORC2 substrate p-AKT.

Table 2: In Vivo Pharmacodynamic Effects of RMC-5552 on p-4EBP1
Tumor ModelTreatmentDose & Schedulep-4EBP1 InhibitionReference
HCC1954 XenograftRMC-55521 mg/kg, weeklySignificant inhibition[9]
HCC1954 XenograftRMC-55523 mg/kg, weeklyRobust inhibition[9]
MCF-7 XenograftRMC-55521-10 mg/kg, i.p., once weeklyDose-dependent reduction[10]

In vivo studies confirm that RMC-5552 achieves potent and dose-dependent inhibition of 4EBP1 phosphorylation in tumor tissues.

Experimental Protocols

Detailed methodologies are critical for the replication and validation of scientific findings. Below are representative protocols for assessing the impact of RMC-5552 on 4EBP1 phosphorylation.

In Vitro Western Blotting for p-4EBP1

This protocol describes a typical Western blot procedure to measure the levels of phosphorylated and total 4EBP1 in cultured cancer cells treated with RMC-5552.

Western_Blot_Workflow cluster_prep Sample Preparation cluster_sds Electrophoresis & Transfer cluster_immuno Immunodetection cell_culture 1. Cell Culture & Treatment (e.g., MDA-MB-468) lysis 2. Cell Lysis (RIPA buffer + protease/ phosphatase inhibitors) cell_culture->lysis quantification 3. Protein Quantification (BCA Assay) lysis->quantification sds_page 4. SDS-PAGE quantification->sds_page transfer 5. Protein Transfer (PVDF membrane) sds_page->transfer blocking 6. Blocking (5% BSA or non-fat milk) transfer->blocking primary_ab 7. Primary Antibody Incubation (anti-p-4EBP1, anti-4EBP1, anti-GAPDH) blocking->primary_ab secondary_ab 8. Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection 9. Chemiluminescent Detection secondary_ab->detection

Figure 2: Western Blotting Experimental Workflow.

Detailed Steps:

  • Cell Culture and Treatment: Plate cancer cells (e.g., MDA-MB-468) and allow them to adhere. Treat cells with varying concentrations of RMC-5552 or vehicle control (e.g., DMSO) for a specified duration (e.g., 2-24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature protein lysates and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-4EBP1 (e.g., Thr37/46), total 4EBP1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies and Pharmacodynamic Analysis

This protocol outlines a typical workflow for evaluating the in vivo efficacy and pharmacodynamic effects of RMC-5552 in a mouse xenograft model.

Xenograft_Workflow cluster_model Model Development cluster_treatment Treatment & Monitoring cluster_analysis Pharmacodynamic Analysis implantation 1. Tumor Cell Implantation (e.g., HCC1954 in nude mice) growth 2. Tumor Growth Monitoring implantation->growth randomization 3. Randomization into Treatment Groups growth->randomization treatment 4. RMC-5552 Administration (e.g., weekly i.p. injection) randomization->treatment monitoring 5. Tumor Volume & Body Weight Measurement treatment->monitoring tissue_collection 6. Tumor Tissue Collection monitoring->tissue_collection protein_extraction 7. Protein Extraction tissue_collection->protein_extraction western_blot 8. Western Blot for p-4EBP1 protein_extraction->western_blot

Figure 3: In Vivo Xenograft Study Workflow.

Detailed Steps:

  • Tumor Cell Implantation: Subcutaneously implant human cancer cells (e.g., HCC1954) into the flanks of immunocompromised mice.

  • Tumor Growth Monitoring: Monitor tumor growth until tumors reach a specified volume.

  • Randomization: Randomize mice into treatment and control groups.

  • RMC-5552 Administration: Administer RMC-5552 at various doses and schedules (e.g., weekly intraperitoneal injection). The control group receives a vehicle.

  • Tumor Volume and Body Weight Measurement: Regularly measure tumor volume and mouse body weight to assess efficacy and tolerability.

  • Tumor Tissue Collection: At the end of the study or at specific time points, collect tumor tissues for pharmacodynamic analysis.

  • Protein Extraction: Homogenize tumor tissues and extract proteins.

  • Western Blot for p-4EBP1: Perform Western blotting on tumor lysates as described in the in vitro protocol to determine the levels of p-4EBP1 and total 4EBP1.

Conclusion

RMC-5552 represents a significant advancement in the development of mTORC1-targeted therapies. Its unique bi-steric mechanism of action translates into potent and selective inhibition of mTORC1, leading to a profound suppression of 4EBP1 phosphorylation. The preclinical data robustly support the on-target activity of RMC-5552, demonstrating its potential to overcome the limitations of previous mTOR inhibitors. The detailed protocols provided herein offer a framework for the continued investigation and characterization of RMC-5552 and other novel mTORC1 inhibitors. As RMC-5552 progresses through clinical development, its impact on 4EBP1 phosphorylation will remain a critical biomarker of its therapeutic activity.

References

In Vitro Characterization of RMC-5552: A Technical Guide to Potency and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of RMC-5552, a potent and selective bi-steric inhibitor of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1). This document outlines the core potency, selectivity, and mechanism of action of RMC-5552, supported by detailed experimental protocols and data presented for scientific evaluation.

Introduction

RMC-5552 is a third-generation mTORC1 inhibitor that employs a novel bi-steric mechanism, engaging both the orthosteric active site and an allosteric pocket on mTOR. This dual-binding mode confers high potency and selectivity for mTORC1 over the related mTOR complex 2 (mTORC2), a key differentiator from previous generations of mTOR inhibitors.[1][2] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature in many cancers.[1][3] RMC-5552's selective inhibition of mTORC1 is designed to suppress the phosphorylation of downstream effectors like 4E-binding protein 1 (4EBP1) and S6 kinase (S6K), thereby inhibiting protein synthesis and inducing apoptosis in cancer cells with a hyperactivated mTORC1 pathway.[3][4]

Quantitative Potency and Selectivity

The in vitro potency of RMC-5552 was determined through cellular assays measuring the inhibition of key downstream targets of mTORC1 and mTORC2. The half-maximal inhibitory concentrations (IC50) for the phosphorylation of S6K and 4EBP1 serve as readouts for mTORC1 inhibition, while the inhibition of AKT phosphorylation at serine 473 (pAKT S473) is a marker for mTORC2 activity.

Target Cell Line Parameter RMC-5552 IC50 (nM) Selectivity (mTORC1/mTORC2)
pS6K (mTORC1)MDA-MB-468IC500.14~40-fold
p4EBP1 (mTORC1)MDA-MB-468IC500.48~40-fold
pAKT (mTORC2)MDA-MB-468IC5019N/A

Data compiled from multiple sources indicating potent mTORC1 inhibition and significant selectivity over mTORC2.[1][5][6]

Signaling Pathway and Mechanism of Action

RMC-5552 exerts its effects by selectively inhibiting mTORC1 within the PI3K/Akt/mTOR signaling cascade. The following diagram illustrates the pathway and the specific point of intervention by RMC-5552.

PI3K_mTOR_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PTEN PTEN PDK1 PDK1 PIP3->PDK1 PTEN->PIP3 P Akt Akt PDK1->Akt P TSC1_2 TSC1/TSC2 Akt->TSC1_2 P mTORC2 mTORC2 mTORC2->Akt P (S473) Rheb Rheb-GTP TSC1_2->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K S6K mTORC1->S6K P _4EBP1 4E-BP1 mTORC1->_4EBP1 P Apoptosis Apoptosis mTORC1->Apoptosis RMC5552 RMC-5552 RMC5552->mTORC1 Protein_Synthesis Protein Synthesis & Cell Growth S6K->Protein_Synthesis _4EBP1->Protein_Synthesis Western_Blot_Workflow Cell_Culture 1. Cell Culture (MDA-MB-468) Treatment 2. RMC-5552 Treatment (Dose-Response) Cell_Culture->Treatment Lysis 3. Cell Lysis Treatment->Lysis Quantification 4. Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE 5. SDS-PAGE Quantification->SDS_PAGE Transfer 6. Protein Transfer (PVDF Membrane) SDS_PAGE->Transfer Blocking 7. Blocking (5% BSA in TBST) Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation (p4EBP1, pAKT, total Akt, Actin) Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 10. Chemiluminescent Detection Secondary_Ab->Detection Analysis 11. Densitometry & IC50 Calculation Detection->Analysis

References

Methodological & Application

Application Notes and Protocols for RMC-5552 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RMC-5552 is a third-generation, investigational small molecule inhibitor that selectively targets the mechanistic target of rapamycin (B549165) complex 1 (mTORC1).[1] As a bi-steric inhibitor, RMC-5552 possesses a unique mechanism of action, engaging with both the orthosteric (active) and an allosteric site on mTORC1.[2] This dual binding leads to potent and selective inhibition of mTORC1-mediated phosphorylation of its key downstream substrates, eukaryotic initiation factor 4E-binding protein 1 (4EBP1) and ribosomal protein S6 kinase (S6K).[1][2] Notably, RMC-5552 demonstrates significant selectivity for mTORC1 over mTORC2, a key differentiator from earlier generation mTOR inhibitors, thereby minimizing off-target effects such as hyperglycemia.[1]

Preclinical studies have demonstrated the anti-tumor activity of RMC-5552 in various cancer models, particularly those with hyperactivation of the PI3K/mTOR pathway.[2][3] It has shown promise both as a monotherapy and in combination with other targeted agents, such as RAS(ON) inhibitors.[3][4] These application notes provide detailed protocols for the use of RMC-5552 in cell culture experiments to evaluate its efficacy and mechanism of action.

Data Presentation

Table 1: In Vitro Potency of RMC-5552
TargetCell LineAssayIC50 (nM)Reference
p-4EBP1MDA-MB-468Cellular Assay1.4[5]
p-S6KMDA-MB-468Cellular Assay0.28[5]
p-AKT (mTORC2)MDA-MB-468Cellular Assay18[5]
p-4EBP1Not SpecifiedCellular Assay0.48[2][6]
p-S6KNot SpecifiedCellular Assay0.14[6]
p-AKT (mTORC2)Not SpecifiedCellular Assay19[6]

Note: IC50 values can vary between different cell lines and experimental conditions.

Table 2: RMC-5552 Sensitive Cell Lines and Xenograft Models
Cell LineCancer TypeKey MutationsExperimental ModelReference
MCF-7Breast CancerPIK3CA E545KXenograft[2][7]
HCC1954Breast CancerNot SpecifiedCell Culture[1]
Various KRAS-mutant NSCLC modelsNon-Small Cell Lung CancerKRASCombination studies with RAS(ON) inhibitors[3][4]
TSC1/TSC2-deficient modelsBladder Cancer, Renal Cell CarcinomaTSC1/TSC2Patient-Derived Xenograft (PDX)[5]
LAM-derived fibroblastsLymphangioleiomyomatosisTSC2Cell Culture[8]

Experimental Protocols

Protocol 1: General Cell Culture and Treatment with RMC-5552

This protocol outlines a general procedure for culturing cancer cell lines and treating them with RMC-5552 for subsequent analysis.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HCC1954)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS for HCC1954)[1]

  • RMC-5552 (stock solution prepared in DMSO)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Cell culture plates (e.g., 6-well, 96-well)

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Culture cells in T-75 flasks until they reach 70-80% confluency.

    • Wash cells with PBS and detach them using Trypsin-EDTA.

    • Resuspend the cells in a complete growth medium and perform a cell count.

    • Seed the cells into the appropriate culture plates at a predetermined density. Allow cells to adhere overnight in the incubator.

  • RMC-5552 Treatment:

    • Prepare serial dilutions of RMC-5552 in a complete growth medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.1%.

    • Remove the medium from the wells and replace it with the medium containing the desired concentrations of RMC-5552 or a vehicle control (DMSO).

    • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Downstream Analysis:

    • Following incubation, cells can be harvested for various downstream assays such as Western blotting, viability assays, or apoptosis assays.

Protocol 2: Cell Viability Assay (MTS/MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with RMC-5552.

Materials:

  • Cells treated with RMC-5552 in a 96-well plate (from Protocol 1)

  • MTS or MTT reagent

  • Solubilization solution (for MTT assay)

  • Microplate reader

Procedure:

  • Add the MTS or MTT reagent to each well according to the manufacturer's instructions.

  • Incubate the plate for 1-4 hours at 37°C.

  • If using an MTT reagent, add the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability.

Protocol 3: Western Blotting for Phospho-Protein Analysis

This protocol is used to assess the inhibition of mTORC1 signaling by measuring the phosphorylation levels of its downstream targets.

Materials:

  • Cells treated with RMC-5552 in 6-well plates (from Protocol 1)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-4EBP1, anti-phospho-S6K, anti-total-4EBP1, anti-total-S6K, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Wash the treated cells with ice-cold PBS.

    • Lyse the cells in lysis buffer on ice.

    • Clarify the lysates by centrifugation and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in a sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with a blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

Visualizations

RMC5552_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 mTORC2->AKT S6K S6K mTORC1->S6K _4EBP1 4EBP1 mTORC1->_4EBP1 RMC5552 RMC-5552 RMC5552->mTORC1 Inhibition Protein_Synthesis Protein Synthesis & Cell Growth S6K->Protein_Synthesis eIF4E eIF4E _4EBP1->eIF4E Inhibition eIF4E->Protein_Synthesis

Caption: RMC-5552 inhibits the mTORC1 signaling pathway.

Experimental_Workflow start Start cell_culture Cell Line Seeding (e.g., MCF-7, HCC1954) start->cell_culture treatment RMC-5552 Treatment (Dose-Response and Time-Course) cell_culture->treatment viability_assay Cell Viability Assay (MTS/MTT) treatment->viability_assay western_blot Western Blot Analysis (p-4EBP1, p-S6K) treatment->western_blot data_analysis Data Analysis and Interpretation viability_assay->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: General experimental workflow for RMC-5552 in cell culture.

References

Application Notes and Protocols for RMC-5552 in Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dosing and administration of RMC-5552, a selective bi-steric mTORC1 inhibitor, in preclinical mouse xenograft models. The following information is synthesized from publicly available data to guide the design and execution of in vivo efficacy studies.

Mechanism of Action

RMC-5552 is a third-generation, bi-steric inhibitor of mTORC1 that selectively targets and binds to the mTORC1 complex.[1][2][3] This binding potently inhibits the phosphorylation of key downstream substrates of mTORC1, including 4E-binding protein 1 (4EBP1) and S6 kinase (S6K).[1][3] The inhibition of 4EBP1 phosphorylation is a key differentiator from earlier generation mTOR inhibitors like rapamycin (B549165) and its analogs (rapalogs).[4][5] By effectively suppressing 4EBP1 phosphorylation, RMC-5552 leads to the inhibition of cap-dependent translation of oncogenic proteins, ultimately resulting in cell cycle arrest and apoptosis in cancer cells with hyperactivated PI3K/mTOR signaling.[2][6] RMC-5552 exhibits significant selectivity for mTORC1 over mTORC2, which is designed to mitigate side effects associated with mTORC2 inhibition, such as hyperglycemia.[1][3]

Signaling Pathway

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[2] RMC-5552 specifically targets mTORC1 within this pathway.

RMC-5552 selectively inhibits mTORC1 in the PI3K/Akt signaling pathway.

Data Presentation: Dosing in Mouse Xenograft Models

The following tables summarize the dosing and administration of RMC-5552 in two different human breast cancer xenograft models.

Table 1: HCC1954 Human Breast Cancer Xenograft Model

ParameterDetailsReference
Cell Line HCC1954 (PIK3CA H1047R mutant)[1]
Animal Strain Female BALB/c nude mice (6-8 weeks old)[7]
Dosing Regimen 1 mg/kg and 3 mg/kg, once weekly[1]
Administration Intraperitoneal (i.p.) injection[7]
Formulation 5% Transcutol / 5% Solutol HS 15 / 90% Water (v/w/v)[7]
Anticipated Effect 1 mg/kg: Significant tumor growth inhibition3 mg/kg: Tumor stasis[1]

Table 2: MCF-7 Human Breast Cancer Xenograft Model

ParameterDetailsReference
Cell Line MCF-7 (PIK3CA E545K mutant)[6]
Animal Strain Male Balb/c mice[6]
Dosing Regimen Up to 10 mg/kg, once weekly[6][8]
Administration Intraperitoneal (i.p.) injection[6][8]
Formulation 5% Transcutol / 5% Solutol HS 15 / 90% Water (v/w/v)[6]
Anticipated Effect Dose-dependent reduction in tumor volume[6]

Experimental Protocols

The following are detailed protocols for conducting a xenograft study with RMC-5552, based on published preclinical data.

Protocol 1: HCC1954 Xenograft Study

1. Cell Culture

  • Culture HCC1954 cells in RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Passage cells upon reaching 80-90% confluency.

2. Animal Handling and Tumor Implantation

  • Acclimate female BALB/c nude mice (6-8 weeks old) for at least one week before the study.

  • On the day of implantation, harvest HCC1954 cells and resuspend in sterile phosphate-buffered saline (PBS) at a concentration of 2.5 x 10^7 cells/mL.

  • Mix the cell suspension 1:1 with Matrigel.

  • Subcutaneously inject 0.2 mL of the cell/Matrigel suspension (5 x 10^6 cells) into the right flank of each mouse.[7]

3. Tumor Growth Monitoring and Randomization

  • Monitor tumor growth by measuring the length and width of the tumor with calipers twice a week.

  • Calculate tumor volume using the formula: (Width^2 x Length) / 2.[7]

  • When the average tumor volume reaches approximately 150-200 mm³, randomize the mice into treatment and control groups.

4. RMC-5552 Formulation and Administration

  • Prepare the vehicle solution of 5% Transcutol, 5% Solutol HS 15, and 90% water (v/w/v).

  • Prepare RMC-5552 at the desired concentrations (e.g., 0.1 mg/mL for a 1 mg/kg dose in a 20g mouse receiving 0.2 mL).

  • Administer RMC-5552 or vehicle control via intraperitoneal injection once weekly.

5. Efficacy and Tolerability Assessment

  • Continue to measure tumor volumes and body weights twice weekly.

  • At the end of the study, euthanize the mice and collect tumors for pharmacodynamic analysis (e.g., Western blot for p4EBP1).

HCC1954_Workflow CellCulture HCC1954 Cell Culture Harvest Harvest & Prepare Cell Suspension CellCulture->Harvest Implantation Subcutaneous Implantation in BALB/c nude mice Harvest->Implantation TumorGrowth Tumor Growth Monitoring Implantation->TumorGrowth Randomization Randomization (Tumor Volume ~150-200 mm³) TumorGrowth->Randomization Treatment Weekly i.p. Administration (RMC-5552 or Vehicle) Randomization->Treatment Monitoring Tumor & Body Weight Monitoring (2x/week) Treatment->Monitoring Endpoint Study Endpoint & Tumor Collection Monitoring->Endpoint

Experimental workflow for an RMC-5552 xenograft study using HCC1954 cells.
Protocol 2: MCF-7 Xenograft Study

1. Cell Culture

  • Culture MCF-7 cells in appropriate media (e.g., Eagle's Minimum Essential Medium) supplemented with 10% FBS, 1% penicillin-streptomycin, and human recombinant insulin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

2. Animal Handling and Tumor Implantation

  • Acclimate female immunodeficient mice (e.g., BALB/c nude or NSG) for at least one week.

  • Due to the estrogen-dependent nature of MCF-7 cells, estrogen supplementation (e.g., subcutaneous implantation of a 17β-estradiol pellet) is required for tumor growth.

  • On the day of implantation, harvest MCF-7 cells and resuspend in sterile PBS, potentially mixed with Matrigel.

  • Subcutaneously inject the cell suspension into the flank or mammary fat pad of each mouse.

3. Tumor Growth Monitoring and Randomization

  • Monitor tumor growth with calipers twice a week and calculate tumor volume.

  • Randomize mice into treatment groups when tumors reach the desired size.

4. RMC-5552 Formulation and Administration

  • Prepare the RMC-5552 formulation as described in Protocol 1.

  • Administer RMC-5552 or vehicle control via intraperitoneal injection once weekly at the desired doses.

5. Efficacy and Tolerability Assessment

  • Monitor tumor volumes and body weights twice weekly.

  • At the end of the study, collect tumors for further analysis.

Important Considerations

  • Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

  • Formulation: The solubility and stability of RMC-5552 in the described vehicle should be confirmed.

  • Pharmacodynamics: To confirm target engagement, it is recommended to collect tumor samples at various time points after the final dose for analysis of mTORC1 pathway biomarkers such as p4EBP1 and pS6K.

  • Tolerability: Closely monitor the animals for any signs of toxicity, including weight loss, changes in behavior, or adverse reactions at the injection site.

These application notes are intended to serve as a guide. Researchers should optimize these protocols based on their specific experimental goals and institutional resources.

References

Application Notes and Protocols: Detection of p-4EBP1 Inhibition by RMC-5552 via Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RMC-5552 is a potent and selective bi-steric inhibitor of mTORC1 (mammalian target of rapamycin (B549165) complex 1).[1][2][3][4] It is designed to bind to two distinct sites on mTORC1, leading to profound inhibition of its kinase activity.[4] A critical downstream effector of mTORC1 is the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[5][6][7][8] Phosphorylation of 4E-BP1 by mTORC1 causes its dissociation from the eukaryotic translation initiation factor 4E (eIF4E), allowing for the initiation of cap-dependent translation and subsequent cell growth and proliferation.[6][7][8][9] RMC-5552 is designed to suppress the phosphorylation of 4E-BP1, thereby inhibiting protein translation and exhibiting anti-tumor activity.[1][5] This document provides a detailed protocol for assessing the inhibitory effect of RMC-5552 on 4E-BP1 phosphorylation using the Western blot technique.

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the mTORC1 signaling pathway targeted by RMC-5552 and the experimental workflow for the Western blot protocol.

mTOR_Pathway cluster_0 Upstream Signals cluster_1 mTORC1 Signaling Growth Factors Growth Factors PI3K/Akt PI3K/Akt Growth Factors->PI3K/Akt Growth Factors->PI3K/Akt Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 Nutrients->mTORC1 PI3K/Akt->mTORC1 PI3K/Akt->mTORC1 4EBP1 4EBP1 mTORC1->4EBP1 Phosphorylates mTORC1->4EBP1 RMC-5552 RMC-5552 RMC-5552->mTORC1 RMC-5552->mTORC1 p-4EBP1 p-4EBP1 eIF4E eIF4E p-4EBP1->eIF4E Releases p-4EBP1->eIF4E Translation Initiation Translation Initiation eIF4E->Translation Initiation eIF4E->Translation Initiation

Caption: mTORC1 signaling pathway and the inhibitory action of RMC-5552 on p-4EBP1.

WB_Workflow A 1. Cell Culture and RMC-5552 Treatment B 2. Cell Lysis and Protein Extraction A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (Electroblotting) D->E F 6. Membrane Blocking E->F G 7. Primary Antibody Incubation (p-4EBP1, Total 4E-BP1) F->G H 8. Secondary Antibody Incubation G->H I 9. Detection (Chemiluminescence) H->I J 10. Data Analysis I->J

Caption: Experimental workflow for Western blot analysis of p-4EBP1.

Experimental Protocols

Cell Culture and RMC-5552 Treatment
  • Cell Seeding: Plate a suitable cancer cell line with known mTOR pathway activation (e.g., based on PTEN or PIK3CA mutations) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • RMC-5552 Treatment: The following day, treat the cells with varying concentrations of RMC-5552 (e.g., 0, 1, 10, 100, 1000 nM) for a predetermined duration (e.g., 2, 6, 24 hours). A vehicle control (e.g., DMSO) should be included.

Cell Lysis and Protein Extraction

To preserve the phosphorylation state of proteins, it is crucial to work quickly and keep samples on ice or at 4°C throughout the lysis procedure.[10][11][12][13]

  • Wash Cells: After treatment, aspirate the media and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).

  • Cell Lysis: Add 100-150 µL of ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to each well.[10][11][14][15]

    • Recommended Lysis Buffer: RIPA buffer or a similar buffer containing 50mM Tris-HCl (pH 7.4), 150mM NaCl, 1mM EDTA, 1% NP-40, and 0.25% sodium deoxycholate.

    • Inhibitors: Add protease and phosphatase inhibitor cocktails immediately before use.

  • Harvest Lysate: Scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation and Clarification: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect Supernatant: Transfer the supernatant (protein extract) to a new pre-chilled tube.

Protein Quantification

Determine the protein concentration of each sample using a standard protein assay, such as the Bicinchoninic acid (BCA) assay, to ensure equal loading of proteins for electrophoresis.

SDS-PAGE
  • Sample Preparation: Mix a calculated volume of protein extract with 4X Laemmli sample buffer to a final concentration of 1X. Heat the samples at 95-100°C for 5 minutes to denature the proteins.[11]

  • Gel Electrophoresis: Load 20-30 µg of protein per lane onto a 12% or 15% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor migration and transfer efficiency. Run the gel according to the manufacturer's instructions.

Protein Transfer

Electroblotting is the most common and efficient method for transferring proteins from the gel to a membrane.[16][17]

  • Membrane Selection: Use a Polyvinylidene difluoride (PVDF) membrane, which is recommended for its higher protein binding capacity and durability.[18][19] A pore size of 0.2 µM is suitable for the low molecular weight of 4E-BP1 (15-20 kDa).[19][20]

  • Transfer Setup: Assemble the transfer stack (sandwich) according to the transfer system's instructions (wet, semi-dry, or dry transfer methods are available).[16]

  • Electrotransfer: Perform the transfer according to the manufacturer's protocol. Transfer conditions (voltage, time) should be optimized for the specific equipment and protein of interest.[19]

Membrane Blocking

Blocking is essential to prevent non-specific binding of antibodies to the membrane.[21][22]

  • Blocking Buffer: For phosphorylated proteins, it is recommended to use 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[10][12][21][22] Avoid using non-fat dry milk as it contains phosphoproteins (casein) that can cause high background.[10][12][13][23]

  • Incubation: Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.[11][21]

Antibody Incubation
  • Primary Antibody: Incubate the membrane with the primary antibody diluted in blocking buffer. It is recommended to incubate overnight at 4°C with gentle agitation.[7][11]

    • Probe one membrane with an antibody specific for phosphorylated 4E-BP1 (e.g., Phospho-4E-BP1 Thr37/46).

    • Probe a separate, identically loaded membrane with an antibody for total 4E-BP1 as a loading control.

  • Washing: After incubation, wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[21]

Secondary Antibody Incubation
  • Secondary Antibody: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

Detection
  • Substrate Incubation: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Signal Capture: Capture the chemiluminescent signal using a digital imaging system or X-ray film.

Data Presentation and Analysis

Summarize the quantitative data in a structured table for clear comparison. Densitometry analysis can be performed using appropriate software to quantify the band intensities. The p-4EBP1 signal should be normalized to the total 4E-BP1 signal for each sample.

Treatment GroupRMC-5552 Conc. (nM)p-4EBP1 (Thr37/46) IntensityTotal 4E-BP1 IntensityNormalized p-4EBP1/Total 4E-BP1
Vehicle Control0(Value)(Value)(Value)
RMC-55521(Value)(Value)(Value)
RMC-555210(Value)(Value)(Value)
RMC-5552100(Value)(Value)(Value)
RMC-55521000(Value)(Value)(Value)

Table 1: Quantitative Analysis of p-4EBP1 and Total 4E-BP1 Levels.

Recommended Reagents and Antibodies

ReagentRecommended Specifications
Primary Antibodies
Phospho-4E-BP1 (Thr37/46)Rabbit mAb, Dilution: 1:1000[6][7][24]
Phospho-4E-BP1 (Thr70)Rabbit pAb, Dilution: 1:1000[20]
Total 4E-BP1Rabbit mAb, Dilution: 1:1000
Secondary Antibody Anti-rabbit IgG, HRP-linked, Dilution: 1:2000-1:5000
Lysis Buffer RIPA buffer with protease and phosphatase inhibitors
Blocking Buffer 5% BSA in TBST
Wash Buffer TBST (Tris-Buffered Saline, 0.1% Tween-20)
Membrane PVDF, 0.2 µm pore size

Table 2: Recommended Reagents and Antibody Dilutions.

References

Application Notes and Protocols: RMC-5552 in Combination with RAS Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The RAS and PI3K/mTOR signaling pathways are two of the most frequently hyperactivated networks in human cancers, driving tumor cell growth, proliferation, and survival.[1][2][3][4] Activation of mTOR signaling is a common mechanism of resistance to therapies targeting the RAS pathway.[1][2][5] RMC-5552 is a first-in-class, potent, and selective bi-steric inhibitor of mTORC1.[5][6][7] Its unique mechanism of action, involving simultaneous binding to both the ATP- and FKBP12/FRB-binding sites of mTORC1, allows for profound and selective inhibition of mTORC1 over mTORC2.[8] This leads to the reactivation of the tumor suppressor 4EBP1, a critical downstream effector that is not effectively inhibited by earlier-generation mTOR inhibitors like rapamycin (B549165) and its analogs (rapalogs).[5][7][9]

These application notes provide a comprehensive overview of the preclinical rationale and methodologies for evaluating the combination of RMC-5552 with RAS pathway inhibitors, such as the KRAS G12C inhibitors sotorasib (B605408) and adagrasib.

Mechanism of Action and Combination Rationale

RMC-5552 is designed to overcome the limitations of previous mTOR inhibitors. While rapalogs incompletely inhibit mTORC1, and second-generation pan-mTOR inhibitors are limited by toxicities associated with mTORC2 inhibition (e.g., hyperglycemia), RMC-5552 offers potent and selective mTORC1 inhibition.[10][11][12] This selectivity is approximately 40-fold for mTORC1 over mTORC2 in cell-based assays.[10][13] By inhibiting mTORC1, RMC-5552 blocks the phosphorylation of S6K and, crucially, 4EBP1.[6][10] Dephosphorylated 4EBP1 binds to the eukaryotic translation initiation factor 4E (eIF4E), preventing the translation of oncogenic proteins.

The combination of RMC-5552 with RAS pathway inhibitors is based on the significant crosstalk between the RAS-MAPK and PI3K/mTOR pathways. In RAS-addicted tumors, mTOR signaling can be a key escape pathway upon inhibition of RAS.[1][2] Co-inhibition of both pathways has been shown to induce synergistic anti-tumor effects, leading to enhanced apoptosis and durable tumor regressions in preclinical models where single-agent therapy shows limited efficacy.[5][7][9][14][15]

Signaling Pathway and Combination Strategy

RMC5552_RAS_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS (e.g., KRAS G12C) RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation1 Cell Proliferation & Survival ERK->Proliferation1 AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K S6K mTORC1->S6K _4EBP1 4EBP1 mTORC1->_4EBP1 Translation Protein Translation S6K->Translation eIF4E eIF4E _4EBP1->eIF4E eIF4E->Translation Translation->Proliferation1 RAS_Inhibitor RAS Pathway Inhibitor (e.g., Sotorasib) RAS_Inhibitor->RAS RMC5552 RMC-5552 RMC5552->mTORC1

Caption: RAS and mTORC1 signaling pathways and points of inhibition.

Quantitative Data

In Vitro Potency of RMC-5552 and Related Compounds
CompoundTargetIC50 (nM)Cell LineNotes
RMC-5552 p-4EBP10.48MDA-MB-468Potent mTORC1 inhibition.[6][7]
RMC-5552 p-S6K0.14MDA-MB-468Potent mTORC1 inhibition.[6]
RMC-5552 p-AKT19MDA-MB-468~40-fold selectivity for mTORC1 over mTORC2.[6]
RMC-6272 p-4EBP10.44MDA-MB-468Preclinical tool compound.[7]
RapaLink-1p-4EBP11.7MDA-MB-468Third-generation bi-steric inhibitor.[7]
RapaLink-1p-AKT6.7MDA-MB-468~4-fold selectivity for mTORC1.[7]
In Vivo Pharmacokinetics of RMC-5552 and RMC-6272 in Mice
CompoundDose (mg/kg, IP)Tmax (h)Cmax (µM)AUClast (µM·h)t1/2 (h)
RMC-5552 12.0 ± 0.03.19 ± 0.6225.9 ± 3.04.8 ± 0.4
RMC-6272 12.3 ± 1.50.97 ± 0.108.7 ± 1.23.8 ± 0.6

Data from male Balb/c mice.[7][16]

Preclinical In Vivo Combination Efficacy
ModelTreatmentDosingOutcome
NCI-H2122 NSCLC CDXRMC-627210 mg/kg, IP, once weeklyMinimal tumor growth inhibition
Sotorasib100 mg/kg, PO, dailyMinimal tumor growth inhibition
RMC-6272 + Sotorasib As aboveRobust tumor regressions

CDX: Cell-Derived Xenograft; NSCLC: Non-Small Cell Lung Cancer. The NCI-H2122 model harbors both KRAS G12C and STK11 loss-of-function mutations and is relatively insensitive to KRAS G12C inhibitor monotherapy.[7][16]

Experimental Protocols

Cell Viability Assay (e.g., CellTiter-Glo®)

This protocol assesses the anti-proliferative effects of RMC-5552 in combination with a RAS inhibitor.

Cell_Viability_Workflow A 1. Seed Cells (e.g., NCI-H2122) in 96-well plates B 2. Incubate Overnight (Allow attachment) A->B C 3. Prepare Drug Dilutions (RMC-5552, RASi, Combo) B->C D 4. Treat Cells (Incubate for 72h) C->D E 5. Add CellTiter-Glo® Reagent D->E F 6. Incubate at RT (10 min, stabilize signal) E->F G 7. Read Luminescence F->G H 8. Data Analysis (Calculate % viability, IC50) G->H Xenograft_Workflow A 1. Inoculate Nude Mice with KRAS-mutant cells (e.g., NCI-H2122) B 2. Monitor Tumor Growth (to ~150-200 mm³) A->B C 3. Randomize Mice into treatment groups B->C D 4. Administer Treatment - Vehicle - RMC-5552 (IP, qw) - Sotorasib (PO, qd) - Combination C->D E 5. Monitor Tumor Volume & Body Weight (2x/week) D->E F 6. End of Study (Collect tumors for PD analysis) E->F

References

Application Notes and Protocols for RMC-5552 in KRAS-Mutant Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RMC-5552 is a potent and selective, third-generation inhibitor of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1).[1][2][3][4][5][6] As a bi-steric inhibitor, it uniquely interacts with both the orthosteric and allosteric sites of mTORC1, leading to profound and selective inhibition of its kinase activity.[3][5][6] This selectivity for mTORC1 over mTORC2 is a key feature, mitigating the risk of hyperglycemia often associated with dual mTORC1/2 inhibitors.[1] Preclinical studies have demonstrated the significant anti-tumor activity of RMC-5552, particularly in cancer models with hyperactivated mTORC1 signaling.[1][2] Of significant interest to cancer researchers is the synergistic anti-tumor effect observed when RMC-5552 is combined with inhibitors of KRAS, a frequently mutated oncogene in various cancers. This combination has shown the ability to induce durable tumor regressions in KRAS-mutant cancer models, including those resistant to KRAS inhibitor monotherapy.[1][2][3][5]

These application notes provide a comprehensive overview of the preclinical use of RMC-5552 in KRAS-mutant cancer models, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols.

Mechanism of Action: Dual Targeting of KRAS and mTORC1 Signaling

The KRAS oncogene, when mutated, is constitutively active, leading to the uncontrolled activation of downstream signaling pathways, primarily the RAF-MEK-ERK (MAPK) pathway, which drives tumor cell proliferation and survival. While direct inhibitors of mutant KRAS have shown clinical promise, resistance mechanisms often emerge. One key mechanism of resistance involves the activation of parallel signaling pathways, such as the PI3K-AKT-mTOR pathway.

RMC-5552 selectively inhibits mTORC1, a critical downstream effector in the PI3K-AKT pathway. mTORC1 promotes cell growth and proliferation by phosphorylating key substrates, including the ribosomal protein S6 kinase (S6K) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[1] By inhibiting mTORC1, RMC-5552 prevents the phosphorylation of S6K and 4E-BP1, leading to the suppression of protein synthesis and cell cycle arrest.

The combination of a KRAS inhibitor with RMC-5552 provides a dual-pronged attack on cancer cells. The KRAS inhibitor blocks the primary oncogenic driver pathway, while RMC-5552 prevents the compensatory activation of the mTORC1 pathway, a key escape mechanism. This synergistic interaction leads to enhanced tumor cell apoptosis and more profound and durable tumor growth inhibition.[2]

KRAS_mTORC1_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Drug Intervention RTK Receptor Tyrosine Kinase (RTK) KRAS KRAS (mutant) RTK->KRAS PI3K PI3K RTK->PI3K RAF RAF KRAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K S6K mTORC1->S6K 4EBP1 4E-BP1 mTORC1->4EBP1 Growth Cell Growth & Survival S6K->Growth eIF4E eIF4E eIF4E->Growth 4EBP1->eIF4E inhibition KRASi KRAS G12C Inhibitor (e.g., Sotorasib (B605408), Adagrasib) KRASi->KRAS inhibition RMC5552 RMC-5552 RMC5552->mTORC1 inhibition

Figure 1: Simplified signaling pathway of KRAS and mTORC1, and points of inhibition by KRAS G12C inhibitors and RMC-5552.

Quantitative Data Presentation

The following tables summarize the preclinical efficacy of RMC-5552 as a single agent and in combination with KRAS inhibitors in various cancer models.

Table 1: In Vitro Activity of RMC-5552

ParameterValueCell LineReference
p-S6K IC500.14 nMNot specifiedMedChemExpress
p-4EBP1 IC500.48 nMNot specifiedMedChemExpress
mTORC1/mTORC2 Selectivity~40-foldNot specified[1]

Table 2: In Vivo Efficacy of RMC-5552 Monotherapy in a Breast Cancer Xenograft Model

Cancer ModelTreatmentDosing ScheduleResultReference
HCC1954 (PIK3CA mutant)RMC-5552 (1 mg/kg)Once weeklySignificant tumor growth inhibition[1]
HCC1954 (PIK3CA mutant)RMC-5552 (3 mg/kg)Once weeklyTumor stasis[1]

Table 3: In Vivo Efficacy of RMC-5552 in Combination with a KRAS G12C Inhibitor in an NSCLC Xenograft Model

Cancer ModelTreatment GroupDosing ScheduleOutcomeReference
H2122 (KRAS G12C)Vehicle-Progressive tumor growth[7]
RMC-5552 (10 mg/kg)WeeklyModest tumor growth inhibition[7]
RMC-6291 (KRAS G12C inhibitor, 100 mg/kg)DailyTumor growth inhibition followed by regrowth[7]
RMC-5552 + RMC-6291Weekly + DailyDurable tumor regressions[7]

(Note: RMC-6291 is a KRAS G12C(ON) inhibitor from Revolution Medicines. Similar synergistic effects have been reported with other KRAS inhibitors like sotorasib and adagrasib)

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of RMC-5552 in KRAS-mutant cancer models.

Protocol 1: Cell Viability Assay (CCK-8 or MTS)

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of RMC-5552 in KRAS-mutant cancer cell lines.

Materials:

  • KRAS-mutant cancer cell lines (e.g., NCI-H358, MIA PaCa-2)

  • Complete cell culture medium

  • RMC-5552

  • 96-well plates

  • Cell Counting Kit-8 (CCK-8) or MTS reagent

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture KRAS-mutant cells in the recommended medium.

    • Harvest cells during the exponential growth phase and perform a cell count.

    • Seed cells into 96-well plates at a density of 3,000-8,000 cells per well in 100 µL of medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Drug Treatment:

    • Prepare a serial dilution of RMC-5552 in culture medium.

    • Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO).

    • Incubate for 72 hours.

  • Cell Viability Measurement:

    • Add 10 µL of CCK-8 reagent or 20 µL of MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm for CCK-8 or 490 nm for MTS using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the cell viability against the drug concentration and determine the IC50 value using non-linear regression analysis.

Cell_Viability_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Culture Culture KRAS-mutant cell lines Seed Seed cells in 96-well plates Culture->Seed Treat Treat cells with RMC-5552 for 72h Seed->Treat Prepare_Drug Prepare serial dilutions of RMC-5552 Prepare_Drug->Treat Add_Reagent Add CCK-8 or MTS reagent Treat->Add_Reagent Incubate_Reagent Incubate for 1-4h Add_Reagent->Incubate_Reagent Read_Plate Measure absorbance Incubate_Reagent->Read_Plate Calculate_IC50 Calculate IC50 Read_Plate->Calculate_IC50

Figure 2: Experimental workflow for the cell viability assay.
Protocol 2: Western Blot Analysis of mTORC1 Pathway Inhibition

This protocol describes how to assess the inhibition of mTORC1 signaling by RMC-5552 by measuring the phosphorylation of its downstream targets.

Materials:

  • KRAS-mutant cancer cell lines

  • RMC-5552

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies:

    • Phospho-4E-BP1 (Thr37/46)

    • Total 4E-BP1

    • Phospho-S6K (Thr389)

    • Total S6K

    • Loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with various concentrations of RMC-5552 for a specified time (e.g., 2, 6, or 24 hours).

    • Wash cells with ice-cold PBS and lyse with lysis buffer.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate.

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

  • SDS-PAGE and Western Blotting:

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash and detect the signal using ECL reagent.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the phosphorylated protein levels to the total protein levels and then to the loading control.

Protocol 3: In Vivo Xenograft Mouse Model

This protocol details the establishment of a xenograft model to evaluate the anti-tumor efficacy of RMC-5552 alone or in combination with a KRAS inhibitor.

Materials:

  • Immunodeficient mice (e.g., athymic nude or NSG mice)

  • KRAS-mutant cancer cell line (e.g., NCI-H2122, MIA PaCa-2) or patient-derived xenograft (PDX) tissue

  • Matrigel

  • RMC-5552

  • KRAS inhibitor (e.g., adagrasib or sotorasib)

  • Vehicle solutions

  • Calipers

Procedure:

  • Tumor Implantation:

    • Subcutaneously implant KRAS-mutant cancer cells (typically 1-5 x 10^6 cells in a 1:1 mixture with Matrigel) or PDX fragments into the flank of the mice.

  • Tumor Growth and Treatment Initiation:

    • Monitor tumor growth by measuring tumor volume with calipers (Volume = (Length x Width^2) / 2).

    • When tumors reach a palpable size (e.g., 100-200 mm^3), randomize mice into treatment groups.

  • Drug Administration:

    • Administer RMC-5552 and the KRAS inhibitor at the desired doses and schedules (e.g., RMC-5552 intravenously or intraperitoneally once weekly; KRAS inhibitor orally daily). Include vehicle control groups for each drug and a combination group.

  • Efficacy Assessment:

    • Measure tumor volume and body weight 2-3 times per week.

    • At the end of the study (based on tumor size limits or a predetermined time point), euthanize the animals.

  • Pharmacodynamic Analysis (Optional):

    • Collect tumors at specified time points after the last dose for analysis of target engagement and pathway modulation by Western blot or other methods.

Xenograft_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis Implant Implant KRAS-mutant tumor cells/PDX Monitor_Growth Monitor tumor growth Implant->Monitor_Growth Randomize Randomize mice into treatment groups Monitor_Growth->Randomize Administer_Drugs Administer RMC-5552 +/- KRAS inhibitor Randomize->Administer_Drugs Measure_Tumors Measure tumor volume and body weight Administer_Drugs->Measure_Tumors Euthanize Euthanize mice Measure_Tumors->Euthanize End of study Analyze_Efficacy Analyze tumor growth inhibition Euthanize->Analyze_Efficacy PD_Analysis Pharmacodynamic analysis of tumors Euthanize->PD_Analysis

Figure 3: General workflow for an in vivo xenograft study.

Conclusion

RMC-5552 is a promising therapeutic agent for cancers with aberrant mTORC1 signaling. Its high selectivity and potent activity, particularly in combination with KRAS inhibitors, make it a valuable tool for cancer research and drug development. The protocols and data presented in these application notes provide a framework for researchers to effectively utilize RMC-5552 in preclinical studies of KRAS-mutant cancer models. Careful experimental design and adherence to these protocols will enable the generation of robust and reproducible data to further elucidate the therapeutic potential of this novel mTORC1 inhibitor.

References

Application Notes and Protocols for RMC-5552 in the Study of mTORC1-Activated Tumors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The mammalian target of rapamycin (B549165) (mTOR) is a serine/threonine kinase that forms two distinct multiprotein complexes, mTORC1 and mTORC2, which are central regulators of cell growth, proliferation, and metabolism.[1][2] Hyperactivation of the mTORC1 signaling pathway, often due to mutations in upstream regulators like PI3K, PTEN, TSC1/2, or crosstalk with other oncogenic pathways such as RAS, is a common feature in many human cancers.[3][4] While first and second-generation mTOR inhibitors have been developed, their clinical utility has been hampered by limitations such as incomplete inhibition of mTORC1 signaling and off-target effects.[3][4]

RMC-5552 is a novel, potent, and selective third-generation inhibitor of mTORC1.[3][5][6] It is a bi-steric inhibitor, meaning it simultaneously binds to both the orthosteric (active) site and an allosteric site on mTORC1.[3][4] This unique mechanism of action leads to a more profound and durable inhibition of mTORC1 activity, including the phosphorylation of its key downstream effector, the eukaryotic translation initiation factor 4E-binding protein 1 (4EBP1).[7][8][9] By preventing the phosphorylation of 4EBP1, RMC-5552 restores its tumor suppressor function, leading to the inhibition of cap-dependent translation of oncogenic proteins.[1][7][8] A key advantage of RMC-5552 is its high selectivity for mTORC1 over mTORC2 (approximately 40-fold), which minimizes the risk of mTORC2-mediated side effects like hyperglycemia, a common issue with less selective mTOR inhibitors.[2][5][6]

These application notes provide a comprehensive overview of RMC-5552, including its mechanism of action, preclinical and clinical data, and detailed protocols for its use in studying mTORC1-activated tumors.

Mechanism of Action

RMC-5552's bi-steric inhibition of mTORC1 is a key differentiator from previous generations of mTOR inhibitors. This dual-binding mechanism allows for a more complete shutdown of mTORC1 signaling.

  • Allosteric Binding: Similar to rapamycin and its analogs (rapalogs), a part of the RMC-5552 molecule binds to the FKBP12 protein, and this complex then binds to the FRB domain of mTOR, allosterically inhibiting some mTORC1 functions.

  • Orthosteric Binding: A second pharmacophore of RMC-5552 directly targets the ATP-binding site (the orthosteric site) of the mTOR kinase domain, preventing the phosphorylation of its substrates.

This combined approach leads to a deeper and more sustained inhibition of mTORC1, including the critical phosphorylation of 4EBP1, which is often inadequately inhibited by rapalogs.[8][9] The selectivity for mTORC1 is achieved through the specific design of the molecule that favors binding to the mTORC1 complex over the mTORC2 complex.[10]

Signaling Pathway

mTORC1_Signaling_Pathway cluster_upstream Upstream Activation cluster_mTORC1 mTORC1 Complex cluster_downstream Downstream Effectors cluster_inhibitor RMC-5552 Inhibition Growth Factors Growth Factors mTORC1 mTORC1 Growth Factors->mTORC1 Nutrients Nutrients Nutrients->mTORC1 Oncogenic Mutations (PI3K, RAS) Oncogenic Mutations (PI3K, RAS) Oncogenic Mutations (PI3K, RAS)->mTORC1 p-4EBP1 (inactive) p-4EBP1 (inactive) mTORC1->p-4EBP1 (inactive) Phosphorylation p-S6K1 (active) p-S6K1 (active) mTORC1->p-S6K1 (active) Phosphorylation 4EBP1 4EBP1 Protein Synthesis Protein Synthesis 4EBP1->Protein Synthesis Inhibits S6K1 S6K1 p-S6K1 (active)->Protein Synthesis Cell Growth & Proliferation Cell Growth & Proliferation Protein Synthesis->Cell Growth & Proliferation RMC-5552 RMC-5552 RMC-5552->mTORC1

Data Presentation

In Vitro Potency of RMC-5552
TargetAssayCell LineIC50 (nM)Reference
p-4EBP1Western BlotMDA-MB-4680.48[1]
p-S6KWestern BlotNot Specified0.14
p-AKT (mTORC2)Western BlotMDA-MB-46819
In Vivo Efficacy of RMC-5552 in Xenograft Models
Tumor ModelDosing ScheduleResultReference
MCF-7 (PIK3CA E545K) Breast Cancer3 or 10 mg/kg, i.p., once weekly for 28 daysReduction in tumor volume[11]
HCC1954 (PIK3CA H1047R) Breast Cancer1 mg/kg, weeklySignificant inhibition of tumor growth[5]
HCC1954 (PIK3CA H1047R) Breast Cancer3 mg/kg, weeklyTumor stasis[5]
KRAS G12C mutant NSCLC (in combination with KRAS G12C inhibitor)Not SpecifiedEnhanced antitumor activity and tumor regressions[3][8]
Clinical Activity of RMC-5552 (Phase 1/1b Study)
ParameterValueReference
Disease Control Rate64%[6]
ORR (in patients at doses ≥6 mg)20% (1 confirmed PR in a patient with PTEN mutation)[8]
Most Common Treatment-Related Adverse EventsMucositis/stomatitis (43%), decreased appetite (29%)[8][9]
Incidence of Hyperglycemia4% (not dose-limiting)[6][12]

Experimental Protocols

Western Blot Analysis of mTORC1 Signaling

Objective: To assess the inhibitory effect of RMC-5552 on the phosphorylation of mTORC1 downstream targets in cancer cell lines.

Materials:

  • Cancer cell lines with activated mTORC1 signaling (e.g., MCF-7, HCC1954, or cell lines with known PIK3CA, PTEN, or TSC1/2 mutations)

  • RMC-5552

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-p-4EBP1 (Thr37/46), anti-4EBP1, anti-p-S6K (Thr389), anti-S6K, anti-p-S6 (Ser235/236), anti-S6, anti-β-actin (as a loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagent

  • Chemiluminescence imaging system

Protocol:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of RMC-5552 (e.g., 0.1 nM to 100 nM) or vehicle control (e.g., DMSO) for a specified time (e.g., 2, 6, or 24 hours).

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize protein concentrations and prepare lysates for SDS-PAGE by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Detect protein bands using an ECL reagent and an imaging system.

  • Analysis: Quantify band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts and the loading control.

Cell Viability Assay

Objective: To determine the effect of RMC-5552 on the proliferation and viability of cancer cells.

Materials:

  • Cancer cell lines

  • RMC-5552

  • 96-well plates

  • Cell culture medium

  • MTT reagent (or other viability reagents like CellTiter-Glo®)

  • Solubilization solution (e.g., DMSO or a specialized buffer for formazan (B1609692) crystals)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well and allow them to attach overnight.

  • Drug Treatment: Treat cells with a serial dilution of RMC-5552 (e.g., 0.01 nM to 10 µM) or vehicle control.

  • Incubation: Incubate the plate for 72 hours (or a desired time course).

  • Viability Assessment (MTT Assay): Add MTT reagent to each well and incubate for 2-4 hours at 37°C. Add solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of RMC-5552 in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line known to be sensitive to RMC-5552

  • RMC-5552

  • Vehicle for in vivo administration

  • Calipers

  • Syringes and needles

Protocol:

  • Tumor Implantation: Subcutaneously inject cancer cells into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

  • Drug Administration: Administer RMC-5552 (e.g., 1-10 mg/kg) or vehicle control via the desired route (e.g., intraperitoneal or oral) at a specified schedule (e.g., once weekly).

  • Monitoring: Measure tumor volume with calipers and monitor the body weight and overall health of the mice regularly.

  • Study Endpoint: Continue treatment for a defined period (e.g., 28 days) or until tumors in the control group reach a predetermined size.

  • Pharmacodynamic Analysis (Optional): At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blotting for mTORC1 pathway markers).

  • Data Analysis: Plot tumor growth curves and perform statistical analysis to compare treatment groups.

Visualizations

Experimental Workflow for RMC-5552 Evaluation

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell Line Selection Cell Line Selection Western Blot Western Blot Cell Line Selection->Western Blot Assess Pathway Inhibition Cell Viability Assay Cell Viability Assay Cell Line Selection->Cell Viability Assay Determine IC50 Xenograft Model Xenograft Model Cell Viability Assay->Xenograft Model Inform Model Selection Efficacy Study Efficacy Study Xenograft Model->Efficacy Study Evaluate Anti-tumor Activity PK/PD Analysis PK/PD Analysis Efficacy Study->PK/PD Analysis Correlate Exposure and Response

Logical Relationship of RMC-5552's Bi-Steric Inhibition

BiSteric_Inhibition RMC-5552 RMC-5552 Allosteric Site (FRB) Allosteric Site (FRB) RMC-5552->Allosteric Site (FRB) Binds Orthosteric Site (ATP-binding) Orthosteric Site (ATP-binding) RMC-5552->Orthosteric Site (ATP-binding) Binds mTORC1 mTORC1 Deep mTORC1 Inhibition Deep mTORC1 Inhibition Allosteric Site (FRB)->mTORC1 Orthosteric Site (ATP-binding)->mTORC1 Inhibition of p-4EBP1 Inhibition of p-4EBP1 Deep mTORC1 Inhibition->Inhibition of p-4EBP1 Anti-tumor Activity Anti-tumor Activity Inhibition of p-4EBP1->Anti-tumor Activity

Conclusion

RMC-5552 represents a significant advancement in the development of mTORC1-targeted therapies. Its unique bi-steric mechanism of action and high selectivity for mTORC1 offer the potential for improved efficacy and a better safety profile compared to previous generations of mTOR inhibitors. The preclinical and early clinical data for RMC-5552 are promising, demonstrating potent anti-tumor activity in mTORC1-activated cancers. The protocols provided in these application notes offer a framework for researchers to further investigate the therapeutic potential of RMC-5552 and to identify patient populations most likely to benefit from this novel agent.

References

Application Notes and Protocols for Cell Viability Assays with RMC-5552 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RMC-5552 is a potent and highly selective, third-generation inhibitor of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1). As a bi-steric inhibitor, it binds to both the orthosteric (catalytic) and allosteric (FRB) sites of mTORC1, leading to profound and durable suppression of mTORC1 signaling.[1][2][3] This unique mechanism of action results in potent inhibition of the phosphorylation of key downstream effectors, including the ribosomal protein S6 kinase (S6K) and the eukaryotic translation initiation factor 4E-binding protein 1 (4EBP1).[1][2] The selective inhibition of mTORC1 over mTORC2 minimizes off-target effects, such as hyperglycemia, which is a common challenge with dual mTORC1/mTORC2 inhibitors.[3] These application notes provide detailed protocols for assessing the impact of RMC-5552 on cell viability and apoptosis.

Mechanism of Action and Signaling Pathway

RMC-5552 exerts its anti-proliferative effects by specifically targeting the mTORC1 signaling pathway, a central regulator of cell growth, proliferation, and survival. Upon entering the cell, RMC-5552 binds to FKBP12, and this complex then interacts with the FRB domain of mTOR. Simultaneously, the active site inhibitor moiety of RMC-5552 binds to the ATP-binding catalytic site of mTOR. This dual binding leads to a highly potent and selective inhibition of mTORC1 kinase activity. The inhibition of mTORC1 prevents the phosphorylation of its downstream substrates, S6K and 4EBP1. Hypophosphorylated 4EBP1 binds to the eukaryotic translation initiation factor 4E (eIF4E), preventing the initiation of cap-dependent translation of key mRNAs involved in cell cycle progression and proliferation. This ultimately leads to cell cycle arrest and, in many cases, apoptosis.[1][2]

RMC5552_Pathway cluster_upstream Upstream Signals cluster_mTORC1 mTORC1 Complex cluster_downstream Downstream Effectors Growth_Factors Growth Factors mTORC1 mTORC1 Growth_Factors->mTORC1 Nutrients Nutrients Nutrients->mTORC1 S6K1 p70S6K1 mTORC1->S6K1 P _4EBP1 4EBP1 mTORC1->_4EBP1 P Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis eIF4E eIF4E _4EBP1->eIF4E Inhibits eIF4E->Protein_Synthesis Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth Apoptosis Apoptosis Cell_Growth->Apoptosis RMC5552 RMC-5552 RMC5552->mTORC1 Inhibits RMC5552->Apoptosis

Figure 1: RMC-5552 inhibits the mTORC1 signaling pathway.

Data Presentation

While comprehensive public data on the IC50 values of RMC-5552 across a wide panel of cancer cell lines is not currently available, the following table summarizes the potent inhibitory activity of RMC-5552 on key downstream targets of mTORC1 in the MDA-MB-468 breast cancer cell line. This provides a strong indication of its cellular potency.

TargetCell LineIC50 (nM)Reference
p-S6K (Phosphorylation)MDA-MB-4680.14[1]
p-4EBP1 (Phosphorylation)MDA-MB-4680.48[1]
p-AKT (mTORC2)MDA-MB-46819[1]

Note: The ~40-fold selectivity for mTORC1 (p-4EBP1) over mTORC2 (p-AKT) highlights the targeted nature of RMC-5552.[1]

Preclinical studies have demonstrated that RMC-5552 exhibits anti-tumor activity in various cancer models, including MCF-7 (breast cancer) and HCC1954 (breast cancer) cell lines.[2]

Experimental Protocols

The following are detailed protocols for commonly used assays to assess cell viability and apoptosis following treatment with RMC-5552.

Protocol 1: Cell Viability Assessment using CellTiter-Glo® Luminescent Cell Viability Assay

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

  • RMC-5552 (stock solution in DMSO)

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well opaque-walled microplates (suitable for luminescence readings)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Multichannel pipette

  • Plate shaker

  • Luminometer

Workflow Diagram:

CellTiterGlo_Workflow A 1. Seed Cells (96-well plate) B 2. Incubate (24h) A->B C 3. Treat with RMC-5552 (Serial Dilutions) B->C D 4. Incubate (72h) C->D E 5. Add CellTiter-Glo® Reagent D->E F 6. Lyse Cells (Shake) E->F G 7. Incubate (Stabilize Signal) F->G H 8. Measure Luminescence G->H

Figure 2: Workflow for the CellTiter-Glo® cell viability assay.

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well opaque-walled plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Include wells with medium only for background measurements.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow cells to attach.

  • RMC-5552 Treatment:

    • Prepare a serial dilution of RMC-5552 in complete culture medium from the stock solution. A typical concentration range to test would be from 0.01 nM to 1 µM.

    • Carefully remove the medium from the wells and add 100 µL of the RMC-5552 dilutions to the respective wells. Include vehicle control (DMSO) wells.

    • Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.

  • Assay Procedure:

    • Equilibrate the 96-well plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes before use.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Place the plate on a plate shaker for 2 minutes at a low speed to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the average background luminescence from all experimental readings.

    • Normalize the data to the vehicle-treated control wells (set as 100% viability).

    • Plot the percentage of cell viability against the logarithm of the RMC-5552 concentration.

    • Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).

Protocol 2: Apoptosis Assessment using Annexin V-FITC Staining

This assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (B164497) (PS) on the cell surface.

Materials:

  • RMC-5552 (stock solution in DMSO)

  • Cancer cell line of interest

  • Complete cell culture medium

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Workflow Diagram:

AnnexinV_Workflow A 1. Seed & Treat Cells with RMC-5552 B 2. Harvest Cells (including supernatant) A->B C 3. Wash with PBS B->C D 4. Resuspend in Binding Buffer C->D E 5. Add Annexin V-FITC & Propidium Iodide D->E F 6. Incubate (Dark, Room Temp) E->F G 7. Analyze by Flow Cytometry F->G

References

Application Notes and Protocols for In Vivo Pharmacokinetics and Pharmacodynamics of RMC-5552

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RMC-5552 is a first-in-class, investigational bi-steric inhibitor of mammalian target of rapamycin (B549165) complex 1 (mTORC1).[1] It is designed to selectively and potently inhibit mTORC1 signaling by binding to two distinct sites on the complex, leading to profound suppression of downstream pathways involved in cell growth and proliferation.[1] These application notes provide a summary of the in vivo pharmacokinetics and pharmacodynamics of RMC-5552, along with detailed protocols for key experiments to guide preclinical and clinical research.

Mechanism of Action

RMC-5552 is a third-generation mTOR inhibitor that selectively targets mTORC1 over mTORC2.[2][3] This selectivity is achieved through its unique bi-steric mechanism of action. Unlike first-generation mTOR inhibitors (rapalogs), which only partially inhibit the phosphorylation of the translational repressor 4E-binding protein 1 (4EBP1), RMC-5552 effectively suppresses the phosphorylation of both S6 kinase (S6K) and 4EBP1.[4] This leads to the inhibition of cap-dependent translation of oncogenic proteins and subsequent induction of apoptosis in cancer cells with hyperactive mTORC1 signaling.[4] The selectivity for mTORC1 is approximately 40-fold greater than for mTORC2, which is expected to mitigate toxicities associated with mTORC2 inhibition, such as hyperglycemia.[2]

cluster_upstream Upstream Signaling cluster_mTORC1 mTORC1 Complex cluster_downstream Downstream Effects Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 Activates Raptor Raptor mTORC1->Raptor S6K S6K mTORC1->S6K Phosphorylates 4EBP1 4EBP1 mTORC1->4EBP1 Phosphorylates eIF4E eIF4E 4EBP1->eIF4E Inhibits Protein Synthesis Protein Synthesis eIF4E->Protein Synthesis Cell Growth & Proliferation Cell Growth & Proliferation Protein Synthesis->Cell Growth & Proliferation RMC-5552 RMC-5552 RMC-5552->mTORC1 Inhibits

Figure 1: RMC-5552 Signaling Pathway

In Vivo Pharmacodynamics

Preclinical Studies

Preclinical evaluation of RMC-5552 in mouse xenograft models of human cancer has demonstrated significant, dose-dependent anti-tumor activity.[4] This activity is coupled with robust and durable inhibition of the mTORC1 pathway, as evidenced by the suppression of phosphorylated 4EBP1 (p4EBP1) in tumor tissues.[4]

ParameterCell LineAnimal ModelDosing RegimenObservationReference
Antitumor Activity HCC1954 (Breast Cancer)Female BALB/c nude mice1 mg/kg, i.p., once weeklySignificant tumor growth inhibition[4]
3 mg/kg, i.p., once weeklyTumor stasis[4]
Pharmacodynamic Marker HCC1954 (Breast Cancer)Female BALB/c nude mice1 and 3 mg/kg, i.p., once weeklyDose-dependent reduction in p4EBP1 levels in tumors[4]
Clinical Studies

In a Phase 1/1b clinical trial (NCT04774952) in patients with advanced solid tumors, RMC-5552 demonstrated on-mechanism activity.[4] Dose-limiting toxicities included mucositis/stomatitis, which is a known class effect of mTOR inhibitors.[4]

In Vivo Pharmacokinetics

Preclinical Studies

Pharmacokinetic studies in mice have characterized the absorption, distribution, metabolism, and excretion (ADME) profile of RMC-5552.

ParameterAnimal ModelDoseRouteTmax (h)Cmax (ng/mL)AUC (last) (µg/mL*h)t1/2 (h)Reference
RMC-5552 Mice1 mg/kgi.p.2.05667460894.8MedChemExpress Product Data Sheet
Clinical Studies

In the Phase 1/1b clinical trial (NCT04774952), RMC-5552 was administered as a weekly intravenous infusion. Plasma exposures were reported to be dose-proportionate at lower dose levels up to 6 mg, with exposures increasing more than dose-proportionally at higher doses.[4]

Experimental Protocols

In Vivo Xenograft Study for Pharmacodynamic Analysis

This protocol describes a typical xenograft study to evaluate the in vivo efficacy and pharmacodynamics of RMC-5552.

Materials:

  • HCC1954 human breast cancer cells

  • Female BALB/c nude mice (6-8 weeks old)

  • Matrigel

  • RMC-5552

  • Vehicle control

  • Calipers

  • Complete lysis buffer (e.g., from Meso Scale Discovery)

  • Bead homogenizer

  • Phospho-4EBP1 (Thr37/46) and Phospho-S6RP (Ser240/244) assay kits (e.g., Meso Scale Discovery)

Protocol:

  • Cell Culture: Culture HCC1954 cells in appropriate media until a sufficient number of cells are available for implantation.

  • Tumor Implantation: Subcutaneously implant HCC1954 cells mixed with Matrigel into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers twice weekly.

  • Randomization and Dosing: When tumors reach a predetermined size, randomize mice into treatment groups (vehicle control and RMC-5552 at various doses). Administer RMC-5552 or vehicle via intraperitoneal (i.p.) injection once weekly.

  • Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study to assess anti-tumor efficacy and tolerability.

  • Pharmacodynamic Sample Collection: At the end of the study, or at specified time points after the final dose, euthanize a subset of mice from each group and collect tumor tissue. Snap-freeze tumors in liquid nitrogen and store at -80°C until analysis.

  • Tumor Homogenization: Homogenize the frozen tumor samples in complete lysis buffer using a bead homogenizer.

  • Pharmacodynamic Analysis: Determine the levels of p4EBP1 and pS6RP in the tumor lysates using a suitable immunoassay, such as the Meso Scale Discovery (MSD) platform, following the manufacturer's instructions.

Cell Culture 1. Culture HCC1954 cells Tumor Implantation 2. Implant cells into mice Cell Culture->Tumor Implantation Tumor Growth 3. Monitor tumor growth Tumor Implantation->Tumor Growth Randomization & Dosing 4. Randomize and treat with RMC-5552 Tumor Growth->Randomization & Dosing Efficacy Assessment 5. Monitor tumor volume and body weight Randomization & Dosing->Efficacy Assessment PD Sample Collection 6. Collect tumors at study end Efficacy Assessment->PD Sample Collection Tumor Homogenization 7. Homogenize tumors PD Sample Collection->Tumor Homogenization PD Analysis (MSD) 8. Analyze p4EBP1/pS6RP levels Tumor Homogenization->PD Analysis (MSD) Plasma Sample 1. Collect Plasma Protein Precipitation 2. Precipitate proteins with ACN + IS Plasma Sample->Protein Precipitation LC-MS/MS Analysis 3. Inject supernatant onto LC-MS/MS Protein Precipitation->LC-MS/MS Analysis Data Analysis 4. Quantify and calculate PK parameters LC-MS/MS Analysis->Data Analysis

References

Application Notes and Protocols for RMC-5552 in Cancer Cell Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

RMC-5552 is a potent and highly selective third-generation, bi-steric inhibitor of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1).[1][2] By binding to both the FKBP12-rapamycin binding (FRB) allosteric site and the ATP-binding catalytic site of mTOR, RMC-5552 effectively suppresses the phosphorylation of key mTORC1 downstream targets, including 4E-binding protein 1 (4E-BP1) and p70 S6 kinase (S6K).[1][3][4] This dual-site engagement leads to profound and sustained inhibition of mTORC1 signaling, a pathway frequently hyperactivated in various cancers, thereby inducing cell cycle arrest and apoptosis.[3][4][5] Preclinical studies have demonstrated the anti-tumor activity of RMC-5552 as a single agent and in combination with other targeted therapies, such as KRAS inhibitors.[6] A Phase 1/1b clinical trial (NCT04774952) is currently evaluating the safety and efficacy of RMC-5552 in patients with advanced solid tumors.[1] These application notes provide a summary of the key characteristics of RMC-5552 and detailed protocols for evaluating its pro-apoptotic effects in cancer cells.

Mechanism of Action

RMC-5552's unique bi-steric mechanism of action confers high selectivity for mTORC1 over mTORC2, which is a significant advantage over previous generations of mTOR inhibitors.[2][7] This selectivity is attributed to its ability to simultaneously engage both the allosteric and catalytic sites of mTORC1.[3] The profound inhibition of 4E-BP1 phosphorylation is a key differentiator from rapalogs, which only partially inhibit this critical regulator of cap-dependent translation.[1][4] By preventing the inactivation of 4E-BP1, RMC-5552 effectively halts the translation of oncogenic proteins, leading to the induction of apoptosis.[3][5]

RMC5552_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 mTORC2->AKT S6K S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 RMC5552 RMC-5552 RMC5552->mTORC1 eIF4E eIF4E fourEBP1->eIF4E Translation Oncogenic Protein Translation eIF4E->Translation Apoptosis Apoptosis Translation->Apoptosis

RMC-5552 Signaling Pathway

Data Presentation

Table 1: In Vitro Potency and Selectivity of RMC-5552 and Related Bi-steric Inhibitors
CompoundTargetIC50 (nM)Cell LineReference
RMC-5552 p-S6K0.14MDA-MB-468[5]
p-4EBP10.48MDA-MB-468[5]
p-AKT19MDA-MB-468[5]
RMC-6272 p-4EBP1~1TSC2-null cells[8]
RMC-4627 p-S6K0.28MDA-MB-468[4]
p-4EBP11.4MDA-MB-468[4]

Note: RMC-6272 and RMC-4627 are preclinical tool compounds structurally related to RMC-5552.

Table 2: Preclinical In Vivo Efficacy of RMC-5552
Cancer ModelTreatmentDosing ScheduleOutcomeReference
MCF-7 Breast Cancer XenograftRMC-5552 (1-10 mg/kg)Intraperitoneal, once weekly for 28 daysReduction in tumor volume[5]
NCI-H2122 NSCLC Xenograft (KRAS G12C, STK11 LOF)RMC-6272 (10 mg/kg) + Sotorasib (100 mg/kg)Intraperitoneal, once weekly (RMC-6272); Oral, daily (Sotorasib)Tumor regressions and significant induction of apoptosis[6]
Table 3: Preliminary Clinical Data from Phase 1/1b Trial (NCT04774952)
Dose LevelsPatient PopulationObserved Responses (at doses ≥ 6 mg)Common Drug-Related Adverse Events (>25%)Reference
1.6 to 12 mg IV weekly14 patients with solid tumors1 confirmed partial response (head and neck cancer with PTEN mutation), 3 stable diseaseMucositis/stomatitis (43%), decreased appetite (29%)[1]

Experimental Protocols

Experimental_Workflow cluster_assays In Vitro Assays start Start: Cancer Cell Culture treatment Treat with RMC-5552 (Dose-Response and Time-Course) start->treatment viability Cell Viability Assay (CellTiter-Glo) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis western Western Blot Analysis (mTOR Pathway Proteins) treatment->western data_analysis Data Analysis and Interpretation viability->data_analysis apoptosis->data_analysis western->data_analysis conclusion Conclusion: Efficacy of RMC-5552 data_analysis->conclusion

Typical Experimental Workflow
Protocol 1: Cell Viability Assay using CellTiter-Glo®

This protocol is for determining the number of viable cells in culture after treatment with RMC-5552 based on the quantitation of ATP.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • RMC-5552 (dissolved in a suitable solvent, e.g., DMSO)

  • Opaque-walled 96-well or 384-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in an opaque-walled multiwell plate at a predetermined optimal density (e.g., 5,000 cells/well for a 96-well plate) in 100 µL of complete medium.

    • Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • RMC-5552 Treatment:

    • Prepare serial dilutions of RMC-5552 in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of RMC-5552 or vehicle control (e.g., DMSO).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Assay:

    • Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Record the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the average background luminescence from control wells (medium only).

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the cell viability (%) against the log concentration of RMC-5552 to determine the IC50 value.

Protocol 2: Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining

This protocol is for the detection of apoptosis by flow cytometry, distinguishing between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cells treated with RMC-5552 (as in Protocol 1)

  • Annexin V-FITC Apoptosis Detection Kit (or similar)

  • 1X PBS, cold

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Harvesting:

    • After treatment with RMC-5552, collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.

    • Wash the cells twice with cold 1X PBS by centrifuging at 300 x g for 5 minutes.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples by flow cytometry within one hour of staining.

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.

  • Data Analysis:

    • Quantify the percentage of cells in each quadrant:

      • Annexin V- / PI- : Viable cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic/necrotic cells

      • Annexin V- / PI+ : Necrotic cells

Protocol 3: Western Blot Analysis of the mTOR Signaling Pathway

This protocol is for detecting the phosphorylation status of key proteins in the mTOR pathway following RMC-5552 treatment.

Materials:

  • Cancer cells treated with RMC-5552

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., rabbit anti-phospho-mTOR (Ser2448), rabbit anti-mTOR, rabbit anti-phospho-4E-BP1 (Thr37/46), rabbit anti-4E-BP1, rabbit anti-phospho-S6K (Thr389), rabbit anti-S6K, and a loading control like rabbit anti-GAPDH or mouse anti-β-actin)

  • HRP-conjugated secondary antibodies (anti-rabbit or anti-mouse)

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction:

    • After treatment, wash cells with cold PBS and lyse in RIPA buffer.

    • Incubate on ice for 30 minutes and then centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (cell lysate).

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize protein amounts for all samples, mix with Laemmli buffer, and heat at 95°C for 5 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (at the recommended dilution) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 5 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 5 minutes each.

  • Detection:

    • Incubate the membrane with ECL substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

  • Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the intensity of the phosphorylated protein to the total protein and the loading control.

Logical_Relationship RMC5552 RMC-5552 Administration mTORC1_inhibition Selective mTORC1 Inhibition RMC5552->mTORC1_inhibition p4EBP1_decrease Decreased p-4EBP1 & p-S6K mTORC1_inhibition->p4EBP1_decrease translation_inhibition Inhibition of Oncogenic Protein Translation p4EBP1_decrease->translation_inhibition cell_cycle_arrest Cell Cycle Arrest translation_inhibition->cell_cycle_arrest apoptosis Induction of Apoptosis translation_inhibition->apoptosis tumor_inhibition Tumor Growth Inhibition cell_cycle_arrest->tumor_inhibition apoptosis->tumor_inhibition

Logical Flow of RMC-5552 Action

Conclusion

RMC-5552 represents a promising therapeutic agent for cancers with hyperactivated mTORC1 signaling. Its unique bi-steric mechanism of action allows for potent and selective inhibition of mTORC1, leading to the induction of apoptosis in cancer cells. The provided protocols offer a framework for researchers to investigate the efficacy and mechanism of action of RMC-5552 in various preclinical cancer models. Further investigation into its combination with other targeted therapies is warranted to explore potential synergistic anti-cancer effects.

References

Application Notes and Protocols: RMC-5552 in Lymphangioleiomyomatosis (LAM) Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lymphangioleiomyomatosis (LAM) is a rare, progressive cystic lung disease predominantly affecting women, caused by mutations in the tuberous sclerosis complex (TSC) genes, TSC1 or TSC2.[1][2][3] These mutations lead to the hyperactivation of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1), a central regulator of cell growth, proliferation, and metabolism.[3][4] While the mTORC1 inhibitor sirolimus (rapamycin) is the current standard of care, it is cytostatic, and its effects are often reversed upon cessation of treatment.[1][5]

RMC-5552 is a first-in-class, bi-steric, and highly selective mTORC1 inhibitor that represents a promising therapeutic strategy for LAM.[6][7][8] Unlike rapalogs, which only allosterically inhibit mTORC1, RMC-5552 binds to both the allosteric (FRB) and orthosteric (ATP-catalytic) sites of mTORC1.[7][9] This dual-binding mechanism leads to a more profound and durable inhibition of mTORC1 signaling, including the rapamycin-insensitive 4E-BP1/eIF4E axis, which is crucial for oncogenic protein translation and the survival of cancer stem-like cells.[1][2][10] Preclinical studies have demonstrated its potential to not only inhibit the growth of LAM-associated cells but also to potentially eradicate LAM stem-like cells, offering the prospect of a more lasting therapeutic benefit.[1][2][10]

Mechanism of Action of RMC-5552 in LAM

In LAM, the loss of functional TSC1 or TSC2 protein leads to the constitutive activation of the small GTPase Rheb, a direct activator of mTORC1.[11] Hyperactive mTORC1 then promotes cell growth and proliferation by phosphorylating key downstream effectors, including S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1).[9][12]

RMC-5552's bi-steric inhibition of mTORC1 effectively blocks both major downstream pathways:

  • Inhibition of the S6K1 pathway: This leads to reduced protein synthesis and cell growth.

  • Inhibition of the 4E-BP1/eIF4E pathway: Phosphorylation of 4E-BP1 by mTORC1 causes its dissociation from the eukaryotic translation initiation factor 4E (eIF4E), allowing for the translation of oncogenic mRNAs. RMC-5552's ability to potently inhibit this pathway is a key advantage over rapamycin and is thought to be critical for targeting the more aggressive, stem-like cell populations in LAM.[1][2][10]

Furthermore, RMC-5552 is highly selective for mTORC1 over mTORC2 (approximately 40-fold), which may result in a more favorable safety profile by avoiding the hyperglycemia associated with mTORC2 inhibition.[2][13][14]

RMC5552_Mechanism_of_Action cluster_upstream Upstream Signaling in LAM cluster_mTORC1 mTORC1 Complex cluster_downstream Downstream Effectors Growth_Factors Growth Factors TSC1_TSC2 TSC1/TSC2 (Inactive in LAM) Growth_Factors->TSC1_TSC2 Activates Rheb Rheb TSC1_TSC2->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates 4EBP1 4E-BP1 mTORC1->4EBP1 Phosphorylates Protein_Synthesis Protein Synthesis, Cell Growth, Proliferation S6K1->Protein_Synthesis eIF4E eIF4E 4EBP1->eIF4E Inhibits eIF4E->Protein_Synthesis Promotes Oncogenic Translation RMC5552 RMC-5552 RMC5552->mTORC1 Bi-steric Inhibition

Caption: RMC-5552 mechanism of action in LAM.

Quantitative Data Summary

Table 1: In Vitro Potency and Selectivity of RMC-5552
TargetAssayIC50 (nM)Reference(s)
mTORC1 (pS6K)Cell-based0.14[15]
mTORC1 (p4EBP1)Cell-based0.48[15]
mTORC2 (pAKT)Cell-based19[15]
mTORC1/mTORC2 Selectivity Ratio (pAKT IC50 / p4EBP1 IC50) ~40-fold [2][13][14][15]
Table 2: Preclinical In Vivo Efficacy of RMC-5552
Animal ModelCancer TypeDosage and AdministrationOutcomeReference(s)
Female Balb/c nude mice with MCF-7 xenograftsBreast Cancer1, 3, 10 mg/kg, i.p., once weekly for 28 daysDose-dependent reduction in tumor volume[15]
Tsc2+/- A/J miceRenal Cell CarcinomaNot specifiedSignificantly decreased tumor burden[16]
Human bladder cancer PDX models with TSC1/TSC2 deficiencyBladder CancerNot specifiedSignificant tumor volume reduction or delayed tumor growth[16]
Table 3: Phase 1 Clinical Trial Data of RMC-5552 in Advanced Solid Tumors (NCT04774952)
ParameterDataReference(s)
Patient Population 57 patients with advanced solid tumors[14][17]
Dosage Range 1.6 - 16 mg, IV, weekly[14][17]
Maximum Tolerated Dose (MTD) 12 mg, IV, weekly (with tacrolimus (B1663567) mouthwash prophylaxis)[13]
Common Treatment-Related Adverse Events (>25%) Mucositis/stomatitis (49%), nausea (44%), fatigue (42%), decreased appetite (29%)[14][17][18]
Grade 3 Hyperglycemia 4% (not dose-limiting)[13][14][17]
Preliminary Efficacy (Doses ≥6 mg) 1 confirmed complete response (endometrial cancer), disease control rate of 64%[6][13][14]

Experimental Protocols

The following are representative protocols for the application of RMC-5552 in a LAM research setting, based on published studies. Researchers should optimize these protocols for their specific experimental systems.

Protocol 1: In Vitro Inhibition of Cell Proliferation in TSC2-deficient Cells

Objective: To assess the anti-proliferative effect of RMC-5552 on LAM-relevant cells (e.g., TSC2-null cells, LAM patient-derived cells).

Materials:

  • TSC2-deficient cells (e.g., 621-101 cells derived from a LAM patient's angiomyolipoma) and TSC2-replete control cells.

  • Complete cell culture medium (e.g., DMEM/F12 supplemented with 10% FBS and antibiotics).

  • RMC-5552 (stock solution in DMSO).

  • Rapamycin (for comparison).

  • Cell proliferation assay reagent (e.g., Crystal Violet, MTS, or CyQUANT).

  • 96-well cell culture plates.

  • Plate reader.

Methodology:

  • Cell Seeding: Seed TSC2-deficient and control cells in 96-well plates at a density of 2,000-5,000 cells/well. Allow cells to adhere overnight.

  • Treatment: Prepare serial dilutions of RMC-5552 and rapamycin in complete medium. The final concentrations should span a range appropriate for determining IC50 values (e.g., 0.01 nM to 1 µM). Include a vehicle control (DMSO).

  • Incubation: Replace the medium in the wells with the drug-containing medium. Incubate the plates for 72-96 hours.

  • Proliferation Assessment: Quantify cell proliferation using a chosen method. For Crystal Violet staining:

    • Wash cells gently with PBS.

    • Fix cells with 4% paraformaldehyde for 15 minutes.

    • Stain with 0.5% Crystal Violet solution for 20 minutes.

    • Wash extensively with water and air dry.

    • Solubilize the dye with 10% acetic acid.

    • Read the absorbance at 590 nm.

  • Data Analysis: Normalize the absorbance readings to the vehicle control. Plot the dose-response curves and calculate the IC50 values using non-linear regression analysis.

Protocol 2: Western Blot Analysis of mTORC1 Signaling

Objective: To confirm the on-target effect of RMC-5552 by examining the phosphorylation status of mTORC1 downstream effectors.

Materials:

  • TSC2-deficient cells.

  • RMC-5552.

  • 6-well or 10 cm cell culture dishes.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and electrophoresis equipment.

  • Western blot transfer system.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-phospho-S6K1 (Thr389), anti-S6K1, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, anti-phospho-S6 (Ser235/236), anti-S6, anti-β-actin (loading control).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Methodology:

  • Cell Culture and Treatment: Plate TSC2-deficient cells and grow to 70-80% confluency. Treat with RMC-5552 at various concentrations (e.g., 1 nM, 10 nM, 100 nM) for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle control.

  • Protein Extraction: Wash cells with ice-cold PBS and lyse with lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using the BCA assay.

  • Western Blotting:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again.

    • Apply chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Culture Culture TSC2-deficient and control cells Treatment Treat with RMC-5552 (Dose-response) Cell_Culture->Treatment Proliferation_Assay Cell Proliferation Assay (e.g., Crystal Violet) Treatment->Proliferation_Assay Western_Blot Western Blot Analysis (p-S6K, p-4EBP1) Treatment->Western_Blot IC50 Determine IC50 Proliferation_Assay->IC50 Pathway_Inhibition Confirm Pathway Inhibition Western_Blot->Pathway_Inhibition Xenograft Establish LAM-relevant xenograft/GEM model Dosing Administer RMC-5552 (e.g., weekly i.p.) Xenograft->Dosing Tumor_Measurement Monitor Tumor Volume and Body Weight Dosing->Tumor_Measurement PD_Analysis Pharmacodynamic Analysis (Tumor Lysates) Dosing->PD_Analysis Efficacy_Assessment Assess Antitumor Efficacy Tumor_Measurement->Efficacy_Assessment

Caption: Preclinical evaluation workflow for RMC-5552 in LAM.

Conclusion

RMC-5552 is a potent and selective bi-steric mTORC1 inhibitor with a strong preclinical rationale for its investigation in lymphangioleiomyomatosis. Its unique mechanism of action, which includes the durable inhibition of the 4E-BP1/eIF4E pathway, suggests it may overcome some of the limitations of current therapies.[1][2][10] The provided data and protocols offer a framework for researchers to further explore the therapeutic potential of RMC-5552 in LAM and other diseases driven by mTORC1 hyperactivation. Clinical trials are ongoing to evaluate its safety and efficacy in various cancers, and these findings will be crucial in informing its potential future application in LAM.[19][20]

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Resistance to RMC-5552 in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the mTORC1-selective bi-steric inhibitor, RMC-5552.

Troubleshooting Guide

This guide is designed to help you navigate common challenges encountered during your experiments with RMC-5552, particularly when investigating or suspecting drug resistance.

Issue 1: Reduced or Complete Loss of RMC-5552 Efficacy in Previously Sensitive Cell Lines

If you observe that your cancer cell line, which was initially sensitive to RMC-5552, now shows reduced sensitivity or has become completely resistant, it may have developed acquired resistance. Here is a step-by-step guide to investigate this phenomenon.

Initial Assessment

  • Confirm Drug Integrity: Ensure that your stock of RMC-5552 is not degraded. Use a fresh, validated batch of the compound if possible.

  • Cell Line Authenticity: Verify the identity of your cell line using short tandem repeat (STR) profiling to rule out contamination or misidentification.

  • Mycoplasma Testing: Perform a mycoplasma test, as infection can alter cellular responses to drugs.

Experimental Workflow for Investigating Acquired Resistance

G cluster_0 Phase 1: Confirmation of Resistance cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Overcoming Resistance A 1. Dose-Response Curve Generation (e.g., CellTiter-Glo Assay) B 2. Compare IC50 Values (Parental vs. Suspected Resistant) A->B C 3. Western Blot Analysis (p-4E-BP1, p-S6K) B->C D 4. Sanger/NGS Sequencing of mTOR (FRB and Kinase Domains) C->D If resistance is confirmed E 5. Phospho-Receptor Tyrosine Kinase (RTK) Array D->E F 6. RNA-Seq Analysis E->F G 7. Combination Therapy with RAS Pathway Inhibitors F->G Based on pathway analysis H 8. Test Alternative mTOR Inhibitors G->H

Caption: A logical workflow for troubleshooting acquired resistance to RMC-5552.

Detailed Steps:

  • Generate Dose-Response Curves: Perform a cell viability assay (e.g., CellTiter-Glo) to generate dose-response curves for both the parental (sensitive) and the suspected resistant cell lines.

  • Compare IC50 Values: A significant increase in the IC50 value for the suspected resistant line compared to the parental line confirms resistance.

  • Assess Target Engagement via Western Blot: Treat both parental and resistant cells with RMC-5552 and perform a western blot to analyze the phosphorylation status of mTORC1 substrates, such as 4E-BP1 and S6K. If RMC-5552 no longer inhibits the phosphorylation of these substrates in the resistant line, it suggests an on-target resistance mechanism.

  • Sequence the mTOR Gene: Isolate genomic DNA from both cell lines and sequence the FRB and kinase domains of the mTOR gene to identify potential mutations that may interfere with RMC-5552 binding.

  • Investigate Bypass Signaling Pathways: Use a phospho-receptor tyrosine kinase (RTK) array to screen for the upregulation of alternative signaling pathways that may be compensating for the mTORC1 inhibition.

  • Transcriptomic Analysis: Perform RNA sequencing (RNA-Seq) on parental and resistant cells (with and without RMC-5552 treatment) to identify differentially expressed genes and activated pathways in the resistant cells.

  • Combination Therapy: Based on the rationale that mTOR signaling is a common escape mechanism for RAS-addicted cancers, consider combination therapies. For instance, if your cell line has a KRAS mutation, combining RMC-5552 with a KRAS inhibitor may overcome resistance.[1][2]

  • Test Alternative mTOR Inhibitors: If a specific mutation in mTOR is identified, it is possible that other mTOR inhibitors with different binding modes might still be effective.

Issue 2: Unexpected Cellular Responses or Toxicity

  • Off-Target Effects: While RMC-5552 is highly selective for mTORC1 over mTORC2, at very high concentrations, off-target effects can occur.[3] Ensure you are using the compound within the recommended concentration range.

  • Cell Line-Specific Toxicity: Some cell lines may be inherently more sensitive to the inhibition of protein synthesis regulated by 4E-BP1.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of RMC-5552?

A1: RMC-5552 is a third-generation, bi-steric inhibitor that is highly selective for mTORC1.[3] It binds to both the FKBP12-rapamycin-binding (FRB) allosteric site and the ATP-binding catalytic (orthosteric) site of mTOR. This dual-binding mechanism leads to potent and durable inhibition of mTORC1, including the phosphorylation of 4E-BP1, which is often weakly inhibited by first-generation mTOR inhibitors (rapalogs).[4]

G cluster_0 RMC-5552 Action on mTORC1 RMC5552 RMC-5552 mTORC1 mTORC1 RMC5552->mTORC1 Inhibits S6K S6K mTORC1->S6K Phosphorylates FourEBP1 4E-BP1 mTORC1->FourEBP1 Phosphorylates pS6K p-S6K S6K->pS6K Protein_Synthesis Protein Synthesis pS6K->Protein_Synthesis Promotes pFourEBP1 p-4E-BP1 FourEBP1->pFourEBP1 pFourEBP1->Protein_Synthesis Promotes

Caption: Mechanism of action of RMC-5552 on the mTORC1 signaling pathway.

Q2: My cell line is resistant to rapamycin/everolimus. Will it be sensitive to RMC-5552?

A2: There is a high probability that it will be. RMC-5552 and other bi-steric inhibitors have been shown to be effective in cancer cell models with acquired resistance to first-generation (rapalogs) and second-generation (TORKi) mTOR inhibitors.[5][6][7] This is because its bi-steric binding can overcome resistance mutations in the FRB domain of mTOR.

Q3: What is the rationale for combining RMC-5552 with RAS pathway inhibitors?

A3: The PI3K/mTOR and RAS signaling pathways are frequently hyperactivated in cancer and exhibit significant crosstalk.[1] Activation of mTOR signaling can be a mechanism of escape from RAS pathway inhibition.[1] Therefore, co-targeting both pathways can lead to a more profound and durable anti-tumor response and can prevent or overcome resistance.[2][4] Preclinical studies have shown marked combinatorial anti-tumor activity of RMC-5552 with RAS(ON) inhibitors in KRAS-mutated models.[4]

Q4: How can I generate an RMC-5552-resistant cell line for my studies?

A4: Generating a drug-resistant cell line typically involves long-term culture of a sensitive parental cell line in the presence of the drug.[8] A common method is to start with a low concentration of RMC-5552 (e.g., the IC20) and gradually increase the concentration over several weeks to months as the cells adapt.[8] It is crucial to maintain a parental cell line in parallel for comparative studies.

Quantitative Data Summary

Table 1: In Vitro Potency of RMC-5552 and a Related Tool Compound (RMC-6272)

CompoundTargetIC50 (nM)Cell LineReference
RMC-5552p-4EBP10.48MDA-MB-468[5]
RMC-5552p-S6K0.14MDA-MB-468[5]
RMC-6272p-4EBP10.44MDA-MB-468[5]
RMC-6272p-S6K0.14MDA-MB-468[5]

Table 2: Selectivity of RMC-5552 and RMC-6272 for mTORC1 over mTORC2

CompoundmTORC1/mTORC2 Selectivity (fold)MethodReference
RMC-5552~40pAKT IC50 / p4EBP1 IC50[5]
RMC-6272~27pAKT IC50 / p4EBP1 IC50[5]

Experimental Protocols

Protocol 1: Cell Viability Assay (Using CellTiter-Glo®)

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare a serial dilution of RMC-5552. Remove the old media from the cells and add the media containing different concentrations of the drug. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours (or a time point determined by your experimental setup) at 37°C in a humidified incubator.

  • Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Signal Measurement: Mix the contents by orbital shaking for 2 minutes to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to calculate the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 2: Western Blotting for mTORC1 Pathway Proteins

  • Cell Lysis: After drug treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix the lysates with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-4E-BP1 (Thr37/46), 4E-BP1, p-S6K (Thr389), S6K, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ).

References

Interpreting off-target effects of RMC-5552

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the effects of RMC-5552 in their experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing a phenotype in our experimental model that is not consistent with mTORC1 inhibition. Could this be an off-target effect of RMC-5552?

A1: RMC-5552 is a highly selective, bi-steric inhibitor of mTORC1.[1][2][3][4] Preclinical safety screening against a broad panel of 44 kinases and other targets did not reveal any significant off-target inhibition.[1][2][5][6] However, unexpected phenotypes can arise from several factors:

  • Complex downstream biology of mTORC1: mTORC1 regulates numerous cellular processes. The observed phenotype might be a downstream consequence of mTORC1 inhibition that is specific to your experimental model.

  • Cell-type specific responses: The cellular context, including the expression and activity of other signaling pathways, can influence the response to mTORC1 inhibition.

  • Experimental conditions: Factors such as compound concentration, treatment duration, and cell density can impact the observed outcome.

To investigate further, we recommend the troubleshooting workflow outlined below.

Q2: Our cells are showing signs of toxicity or reduced viability at concentrations where we expect to see specific mTORC1 inhibition. Is this expected?

A2: RMC-5552 is designed to inhibit cell proliferation in cancer models by suppressing the phosphorylation of key mTORC1 substrates like 4EBP1 and S6K, which can lead to cell cycle arrest and apoptosis in tumor cells.[7] Therefore, reduced cell viability in cancer cell lines is an expected on-target effect. In a Phase 1 clinical trial, the most common treatment-related adverse events were mucositis, nausea, and fatigue.[1][2][3] It is crucial to perform dose-response experiments in your specific cell line to determine the optimal concentration that achieves mTORC1 inhibition without causing excessive, acute toxicity that could confound your experimental results.

Q3: We are not observing the expected inhibition of 4EBP1 phosphorylation. Is there an issue with the compound?

A3: RMC-5552 potently inhibits the phosphorylation of 4EBP1.[1][2][8][9][10] If you are not observing the expected effect, consider the following:

  • Compound integrity and concentration: Ensure the compound has been stored correctly and that the final concentration in your assay is accurate.

  • Assay sensitivity: Verify that your western blot or other detection method is sensitive enough to detect changes in 4EBP1 phosphorylation. Include appropriate positive and negative controls.

  • Cellular context: In some cellular contexts, basal levels of 4EBP1 phosphorylation may be low, making it difficult to detect a further decrease.

Q4: Does RMC-5552 inhibit mTORC2? We are seeing effects on AKT phosphorylation.

A4: RMC-5552 is highly selective for mTORC1 over mTORC2, with approximately 40-fold selectivity observed in cell-based assays.[1][2][4][5][11] This selectivity is a key design feature to avoid the hyperglycemia associated with mTORC2 inhibition.[1][3][5] While direct inhibition of mTORC2 is minimal, the PI3K/mTOR pathway is subject to complex feedback loops.[5] Inhibition of mTORC1 can, in some contexts, lead to feedback activation of upstream signaling, which could indirectly influence AKT phosphorylation. It is important to investigate the kinetics of this effect to distinguish it from direct mTORC2 inhibition.

Troubleshooting Experimental Results

If you encounter unexpected results, the following experimental workflow can help distinguish between on-target and potential off-target effects.

G cluster_0 Initial Observation cluster_1 On-Target Effect Verification cluster_2 Off-Target Effect Investigation cluster_3 Conclusion A Unexpected Phenotype Observed with RMC-5552 B Confirm mTORC1 Inhibition (Western Blot for p-4EBP1, p-S6K) A->B Step 1 C Dose-Response Analysis (Correlate phenotype with mTORC1 inhibition) B->C Step 2 D Use Alternative mTORC1 Inhibitor (e.g., Rapamycin) C->D Step 3 G Broad Kinase Profiling (In vitro kinase panel with your cell lysate) C->G If phenotype does not correlate with mTORC1 IC50 E Phenotype persists with alternative mTORC1 inhibitor? D->E F Rescue Experiment (e.g., express constitutively active S6K) E->F No H On-Target Effect E->H Yes I Potential Off-Target Effect or Novel On-Target Biology F->I G->I

Figure 1. A logical workflow for troubleshooting unexpected experimental results with RMC-5552.

Data on RMC-5552 Selectivity

The following tables summarize the selectivity profile of RMC-5552.

Table 1: In Vitro Kinase Selectivity

TargetIC50 (nM)Selectivity vs. mTORC1 (p-4EBP1)Reference
mTORC1 (p-4EBP1) 0.48 - [11]
mTORC1 (p-S6K) 0.14 - [11]
mTORC2 (p-AKT) 19 ~40-fold [11]
Other Lipid Kinases>53-fold vs mTORC1>53-fold[4]
Broad Kinase Panel (300 kinases)<30% inhibition at 1 µMNot applicable[6][12]
Eurofins Safety Screen 44No significant inhibitionNot applicable[1][2][6]

Signaling Pathway

The diagram below illustrates the intended on-target effect of RMC-5552 within the PI3K/mTOR signaling pathway.

G cluster_0 Upstream Signaling cluster_1 mTOR Complexes cluster_2 Downstream Effectors RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 mTORC2->AKT Feedback Activation S6K S6K mTORC1->S6K FourEBP1 4EBP1 mTORC1->FourEBP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K->Protein_Synthesis FourEBP1->Protein_Synthesis RMC5552 RMC-5552 RMC5552->mTORC1

References

Technical Support Center: Optimizing RMC-5552 Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of RMC-5552 for in vivo studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is RMC-5552 and what is its mechanism of action?

RMC-5552 is a potent and selective bi-steric inhibitor of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1).[1][2][3] Its unique bi-steric mechanism involves interacting with both the ATP- and FKBP12/FRB-binding sites of mTORC1. This dual binding leads to a more profound and sustained inhibition of mTORC1 signaling compared to traditional mTOR inhibitors.[3] RMC-5552 exhibits approximately 40-fold selectivity for mTORC1 over mTORC2, which minimizes off-target effects such as hyperglycemia that are commonly associated with pan-mTOR inhibitors.[1][4] By selectively inhibiting mTORC1, RMC-5552 suppresses the phosphorylation of key downstream substrates like 4E-BP1 and S6K, ultimately leading to the inhibition of protein translation and cell cycle progression in cancer cells.[1][3]

Q2: What is a recommended starting dose for in vivo studies with RMC-5552?

Based on preclinical studies, a weekly intraperitoneal (i.p.) dose of 1 mg/kg has been shown to significantly inhibit tumor growth in xenograft models. A higher dose of 3 mg/kg administered weekly has been demonstrated to lead to tumor stasis.[1] Both of these dose regimens were reported to be well-tolerated in mice, with no significant impact on body weight.[1] Researchers should consider these doses as a starting point and may need to perform a dose-response study to determine the optimal dose for their specific tumor model and experimental objectives.

Q3: How should RMC-5552 be formulated for in vivo administration?

A commonly used formulation for the intraperitoneal (i.p.) administration of RMC-5552 in preclinical studies is a v/w/v mixture of 5/5/90 Transcutol/Solutol HS 15/H2O .[5] It is crucial to ensure that the compound is fully dissolved and the formulation is homogeneous before administration to ensure consistent drug exposure and minimize variability in experimental results.

Q4: What are the expected outcomes at effective doses of RMC-5552?

At effective doses, RMC-5552 is expected to induce a dose-dependent inhibition of tumor growth.[1] In preclinical xenograft models, a 1 mg/kg weekly dose has resulted in significant tumor growth inhibition, while a 3 mg/kg weekly dose has led to tumor stasis.[1] Pharmacodynamic analysis of tumors from treated animals should show a concomitant dose-dependent suppression of mTORC1 activity, as evidenced by a reduction in the phosphorylation of 4E-BP1 and S6 ribosomal protein (S6RP).[1]

Q5: What are the potential adverse effects of RMC-5552 in vivo and how can they be managed in a preclinical setting?

While RMC-5552 is designed to have an improved safety profile due to its mTORC1 selectivity, it is important to monitor for potential adverse effects. In clinical trials, the most common treatment-related adverse events were mucositis/stomatitis, nausea, and fatigue.[2]

For preclinical studies in mice, it is essential to:

  • Monitor Body Weight: Regular monitoring of body weight is a key indicator of overall animal health. Significant weight loss can be a sign of toxicity.

  • Observe for Clinical Signs: Daily observation for changes in behavior, posture, grooming, and signs of distress is crucial.

  • Manage Mucositis/Stomatitis: Oral mucositis, or stomatitis, can be a side effect of mTOR inhibitors.[6][7] In a preclinical setting, this can manifest as reluctance to eat or drink, leading to weight loss. If mucositis is suspected, providing soft food or a liquid diet can help maintain nutritional intake. In some mouse models of chemotherapy-induced mucositis, topical agents have been used to reduce the severity of ulcers.[8][9] While specific protocols for RMC-5552-induced mucositis in mice are not detailed, careful monitoring of the oral cavity (if feasible and ethically approved) and providing supportive care are recommended.

Troubleshooting Guide

Issue: Suboptimal anti-tumor efficacy.

  • Possible Cause 1: Insufficient Dose. The selected dose may be too low for the specific tumor model being used.

    • Troubleshooting Step: Conduct a dose-escalation study to determine if higher, well-tolerated doses result in improved efficacy.

  • Possible Cause 2: Inadequate Drug Exposure. The formulation may not be optimal, leading to poor bioavailability.

    • Troubleshooting Step: Ensure the formulation is prepared correctly and that RMC-5552 is fully dissolved. Consider pharmacokinetic analysis to assess drug levels in plasma and tumor tissue.

  • Possible Cause 3: Tumor Model Resistance. The tumor model may have intrinsic or acquired resistance to mTORC1 inhibition.

    • Troubleshooting Step: Confirm mTORC1 pathway activation in your tumor model through baseline analysis of p-4EBP1 and p-S6 levels. Consider combination therapies, as RMC-5552 has shown marked combinatorial anti-tumor activity with RAS(ON) inhibitors in preclinical models.[2]

Issue: High variability in tumor growth within treatment groups.

  • Possible Cause 1: Inconsistent Tumor Cell Implantation. Variation in the number of viable cells injected or the injection technique can lead to inconsistent tumor take and growth.

    • Troubleshooting Step: Standardize the cell preparation and injection protocol. Ensure a single-cell suspension and consistent injection volume and location.

  • Possible Cause 2: Inconsistent Formulation or Administration. Improperly prepared or administered formulation can lead to variable drug exposure.

    • Troubleshooting Step: Prepare the formulation fresh before each use and ensure it is homogeneous. Standardize the administration technique (e.g., injection site and speed).

  • Possible Cause 3: Animal Health. Underlying health issues in some animals can affect tumor growth and response to treatment.

    • Troubleshooting Step: Ensure all animals are healthy and of a similar age and weight at the start of the study. Monitor animal health closely throughout the experiment.

Issue: Unexpected animal toxicity.

  • Possible Cause 1: Dose is too high. The maximum tolerated dose (MTD) may be lower in the specific mouse strain or tumor model being used.

    • Troubleshooting Step: Reduce the dose or the frequency of administration. Conduct a formal MTD study if one has not been performed for your specific model.

  • Possible Cause 2: Formulation Toxicity. The vehicle used for formulation may be causing toxicity.

    • Troubleshooting Step: Include a vehicle-only control group to assess the toxicity of the formulation itself.

  • Possible Cause 3: Off-target effects. Although RMC-5552 is highly selective, off-target effects at high concentrations cannot be entirely ruled out.

    • Troubleshooting Step: If toxicity persists at lower doses with a non-toxic vehicle, further investigation into potential off-target effects may be necessary.

Experimental Protocols

Protocol 1: In Vivo Efficacy Study in a Subcutaneous Xenograft Model

  • Cell Culture and Preparation:

    • Culture the desired human cancer cell line (e.g., HCC1954) in appropriate media and conditions.

    • Harvest cells during the logarithmic growth phase.

    • Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a 1:1 mixture of sterile PBS and Matrigel.

    • Adjust the final cell concentration to the desired number of cells in a volume of 100-200 µL per mouse.

  • Tumor Implantation:

    • Anesthetize immunocompromised mice (e.g., female BALB/c nude mice, 6-8 weeks old).

    • Subcutaneously inject the cell suspension into the right flank of each mouse.

  • Tumor Growth Monitoring and Randomization:

    • Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.

    • Calculate the tumor volume using the formula: (Width² x Length) / 2.

    • When the average tumor volume reaches a predetermined size (e.g., 150-200 mm³), randomize the mice into treatment and control groups.

  • Drug Formulation and Administration:

    • Prepare the RMC-5552 formulation as described in Protocol 2.

    • Administer RMC-5552 to the treatment groups via intraperitoneal (i.p.) injection at the desired dose and schedule (e.g., 1 mg/kg or 3 mg/kg, once weekly).

    • Administer the vehicle only to the control group.

  • Monitoring and Endpoint Analysis:

    • Monitor tumor volumes and body weights 2-3 times per week.

    • Observe the mice daily for any clinical signs of toxicity.

    • Continue treatment for the specified duration or until tumors in the control group reach the predetermined endpoint size.

    • At the end of the study, euthanize the mice and harvest the tumors for pharmacodynamic analysis (e.g., Western blot or ELISA for p-4EBP1 and p-S6) and/or histopathological analysis.

Protocol 2: Preparation of RMC-5552 Formulation for Intraperitoneal Administration

  • Materials:

    • RMC-5552 powder

    • Transcutol P

    • Solutol HS 15

    • Sterile Water for Injection

  • Procedure:

    • Prepare a 5% (v/v) Transcutol P and 5% (w/v) Solutol HS 15 solution in sterile water.

    • For example, to prepare 10 mL of the vehicle, mix 0.5 mL of Transcutol P, 0.5 g of Solutol HS 15, and bring the final volume to 10 mL with sterile water.

    • Warm the mixture slightly and vortex until the Solutol HS 15 is completely dissolved and the solution is clear.

    • Weigh the required amount of RMC-5552 powder to achieve the desired final concentration for dosing.

    • Add the vehicle to the RMC-5552 powder and vortex or sonicate until the compound is completely dissolved.

    • Prepare the formulation fresh on the day of administration.

Data Presentation

Table 1: Preclinical Efficacy of RMC-5552 in a Breast Cancer Xenograft Model

Treatment GroupDose and ScheduleTumor Growth OutcomeReference
Vehicle ControlN/AProgressive tumor growth[1]
RMC-55521 mg/kg, weekly i.p.Significant tumor growth inhibition[1]
RMC-55523 mg/kg, weekly i.p.Tumor stasis[1]

Table 2: Pharmacokinetic Parameters of RMC-5552 in Mice

CompoundDoseRouteCmax (µM)Tmax (h)AUClast (µM*h)t1/2 (h)Reference
RMC-55521 mg/kgi.p.3.19 ± 0.622.0 ± 0.025.9 ± 3.04.8 ± 0.4[10]

Visualizations

RMC5552_Signaling_Pathway Figure 1. RMC-5552 Signaling Pathway cluster_0 Upstream Signaling cluster_1 mTORC1 Complex cluster_2 Downstream Effects Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K S6K mTORC1->S6K 4EBP1 4E-BP1 mTORC1->4EBP1 Protein_Synthesis Protein Synthesis S6K->Protein_Synthesis 4EBP1->Protein_Synthesis Inhibits Cell_Growth_Proliferation Cell Growth & Proliferation Protein_Synthesis->Cell_Growth_Proliferation RMC5552 RMC-5552 RMC5552->mTORC1 Inhibits

Figure 1. RMC-5552 Signaling Pathway

InVivo_Workflow Figure 2. Experimental Workflow for In Vivo Efficacy Study Start Start: Cell Culture Cell_Harvest Cell Harvest & Preparation Start->Cell_Harvest Tumor_Implantation Subcutaneous Tumor Implantation Cell_Harvest->Tumor_Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization Randomization into Groups Tumor_Growth->Randomization Treatment Treatment Initiation (RMC-5552 or Vehicle) Randomization->Treatment Tumors at target size Monitoring Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint Endpoint Reached Monitoring->Endpoint Endpoint->Monitoring No Data_Analysis Tumor Harvest & Data Analysis Endpoint->Data_Analysis Yes

Figure 2. Experimental Workflow for In Vivo Efficacy Study

Troubleshooting_Logic Figure 3. Troubleshooting Logic for Suboptimal In Vivo Efficacy Start Suboptimal Efficacy Observed Check_Dose Is the dose appropriate? Start->Check_Dose Increase_Dose Consider Dose Escalation Check_Dose->Increase_Dose No Check_Formulation Is the formulation and administration correct? Check_Dose->Check_Formulation Yes End Resolution Increase_Dose->End Optimize_Formulation Optimize Formulation & Administration Technique Check_Formulation->Optimize_Formulation No Check_Model Is the tumor model appropriate? Check_Formulation->Check_Model Yes Check_PK Assess Pharmacokinetics (PK) Optimize_Formulation->Check_PK Check_PK->End Validate_Model Validate mTORC1 Pathway Activation in the Model Check_Model->Validate_Model No Consider_Combination Consider Combination Therapy Check_Model->Consider_Combination Yes Validate_Model->End Consider_Combination->End

Figure 3. Troubleshooting Logic for Suboptimal In Vivo Efficacy

References

Managing mucositis as a side effect of RMC-5552 in clinical trials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing mucositis as a side effect of the investigational mTORC1-selective inhibitor, RMC-5552, in clinical trials.

Frequently Asked Questions (FAQs)

Q1: What is RMC-5552 and how does it work?

A1: RMC-5552 is a potent and selective bi-steric inhibitor of mTORC1 (mammalian target of rapamycin (B549165) complex 1).[1][2][3] It is designed to bind to two different sites on mTORC1, leading to deep and selective inhibition of its activity.[3] mTORC1 is a key regulator of cell growth, proliferation, and metabolism, and its hyperactivation is a feature of many cancers.[2][3][4] By inhibiting mTORC1, RMC-5552 aims to suppress the growth of tumors with an activated mTOR pathway.[4] Unlike earlier generations of mTOR inhibitors, RMC-5552 is designed to spare mTORC2, potentially leading to a better safety profile, particularly regarding hyperglycemia.[2][5][6][7]

Q2: What is mucositis and why is it a side effect of RMC-5552?

A2: Mucositis, also known as stomatitis, is the inflammation and ulceration of the mucous membranes lining the digestive tract, most commonly affecting the mouth.[8] It is a common side effect of cancer therapies that target rapidly dividing cells, including the cells of the oral mucosa.[8][9] In the context of RMC-5552, mucositis is a frequently observed treatment-related adverse event.[1][5][6][10] The inhibition of the mTORC1 pathway, which is crucial for cell growth and proliferation, likely contributes to the disruption of the normal renewal of the oral mucosal lining, leading to the development of mucositis.[5]

Q3: How common is mucositis in patients treated with RMC-5552?

A3: In a Phase 1 clinical trial of RMC-5552, mucositis was the most common treatment-related adverse event.[5][6][10] The incidence of mucositis can be significant, but prophylactic measures have been shown to reduce its occurrence.

Troubleshooting Guides

Prophylactic Management of RMC-5552-Induced Mucositis

A key strategy for managing mucositis associated with RMC-5552 is prevention. Prophylactic use of tacrolimus (B1663567) mouthwash has demonstrated significant efficacy in reducing the incidence of this side effect.[5][6][7][10][11]

Experimental Protocol: Prophylactic Tacrolimus Mouthwash

  • Rationale: Tacrolimus, when used locally in a mouthwash, is predicted to block the mechanism of action of RMC-5552 in the oral mucosa, thereby mitigating the risk of mucositis.[5][6][7]

  • Procedure: Specific protocols for the preparation and use of tacrolimus mouthwash should be detailed in the clinical trial protocol. Generally, it involves swishing a solution of tacrolimus in the oral cavity for a specified duration and frequency before and during RMC-5552 treatment.

  • Efficacy: Clinical data has shown a marked reduction in mucositis incidence with the use of prophylactic tacrolimus mouthwash.

Management of Established Mucositis

Should mucositis develop despite prophylactic measures, or in trials where it is not implemented, the following general management strategies for chemotherapy-induced mucositis can be adapted.

1. Assessment and Grading:

  • Regularly assess the oral cavity for signs and symptoms of mucositis, including redness, swelling, pain, and ulcerations.

  • Grade the severity of mucositis using a standardized scale (e.g., World Health Organization Oral Toxicity Scale) to guide management decisions.

2. Basic Oral Care:

  • Maintain good oral hygiene with a soft-bristle toothbrush or toothettes to minimize trauma.[12]

  • Use gentle, non-irritating mouth rinses such as saline solution to keep the mucosa moist and clean.[12][13]

  • Avoid alcohol-based mouthwashes and irritating foods (spicy, acidic, hard, or hot).[9]

3. Pain Management:

  • For mild to moderate pain, topical anesthetics like viscous lidocaine (B1675312) or "magic mouthwash" preparations can provide relief.[9][12][13]

  • For severe pain, systemic analgesics, including opioids, may be necessary.[13]

4. Nutritional Support:

  • Encourage a soft, bland diet and adequate fluid intake.[9]

  • In cases of severe mucositis leading to inadequate oral intake, nutritional support such as total parenteral nutrition may be required.[9][13]

5. Other Interventions:

  • Cryotherapy: Sucking on ice chips before, during, and after RMC-5552 infusion may help reduce the severity of mucositis by causing local vasoconstriction.[13][14]

  • Low-Level Laser Therapy (LLLT): This has shown some efficacy in reducing the severity of chemotherapy-induced mucositis.[13]

Data Presentation

Table 1: Incidence of Mucositis in RMC-5552 Phase 1 Trial

Treatment GroupDosing RangeIncidence of Mucositis
Without Tacrolimus Mouthwash8 - 12 mg65%[5][6][10]
With Tacrolimus Mouthwash8 - 12 mg31%[5][6][10]

Mandatory Visualization

Signaling Pathway and Drug Mechanism of Action

RMC5552_Mechanism cluster_0 Cell Membrane cluster_1 Cytoplasm Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 4EBP1 4EBP1 mTORC1->4EBP1 Protein_Synthesis Protein Synthesis (Cell Growth, Proliferation) S6K1->Protein_Synthesis 4EBP1->Protein_Synthesis | RMC5552 RMC-5552 RMC5552->mTORC1 Inhibits Mucositis_Management_Workflow start Patient Initiates RMC-5552 Treatment prophylaxis Administer Prophylactic Tacrolimus Mouthwash start->prophylaxis assessment Regular Oral Assessment prophylaxis->assessment no_mucositis Continue Monitoring assessment->no_mucositis No mucositis_dev Mucositis Develops assessment->mucositis_dev Yes no_mucositis->assessment grade_severity Grade Severity mucositis_dev->grade_severity manage_symptoms Implement Symptomatic Management: - Basic Oral Care - Pain Control - Nutritional Support grade_severity->manage_symptoms reassess Re-assess and Adjust Treatment as Needed manage_symptoms->reassess reassess->manage_symptoms Not Resolved resolution Mucositis Resolves reassess->resolution Resolved resolution->assessment

References

RMC-5552 Dose-Response Curve Analysis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on performing and troubleshooting dose-response curve experiments with RMC-5552, a potent and selective bi-steric inhibitor of mTORC1.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during RMC-5552 dose-response experiments.

Q1: My dose-response curve for RMC-5552 is flat or shows a very weak effect on cell viability.

A1: A lack of response to RMC-5552 can stem from several factors. Consider the following troubleshooting steps:

  • Cell Line Selection: Ensure your chosen cell line has an activated PI3K/mTOR pathway. RMC-5552 is most effective in cells with hyperactive mTORC1 signaling.[1] Cell lines like MCF-7 (with a PIK3CA mutation) and MDA-MB-468 are known to be sensitive.[1][2]

  • Compound Integrity: Verify the proper storage and handling of your RMC-5552 stock. The compound should be stored at -20°C as a powder and for no more than one month in solvent at -20°C.[3][4] Repeated freeze-thaw cycles should be avoided.[4]

  • Solubility: RMC-5552 is soluble in DMSO.[3][4] Ensure the compound is fully dissolved before adding it to your culture medium. The final DMSO concentration in your assay should be kept low (typically ≤0.5%) and consistent across all wells to avoid solvent-induced toxicity.

  • Incubation Time: A 72-hour incubation period is a common starting point for cell viability assays.[2] However, the optimal time may vary between cell lines. Consider performing a time-course experiment (e.g., 24, 48, 72 hours) to determine the ideal endpoint.

  • Assay Type: For assessing cell proliferation, direct cell counting or crystal violet staining are suitable methods.[2] Metabolic assays (e.g., MTT, XTT) can sometimes yield misleading results with mTOR inhibitors as they can cause cell cycle arrest without immediate cell death, leading to an increase in cell size and metabolic activity.

Q2: The IC50 value I obtained for RMC-5552 is significantly different from published values.

A2: Discrepancies in IC50 values are common and can be attributed to variations in experimental conditions. Here are some factors to consider:

  • Cell Density: Higher cell seeding densities can lead to a higher apparent IC50 value due to increased cell-to-drug ratio. It is crucial to maintain consistent seeding density across experiments.

  • Serum Concentration: Components in fetal bovine serum (FBS) can bind to the compound, reducing its effective concentration. If you are observing a higher IC50, consider reducing the serum percentage in your culture medium during the treatment period.

  • Assay Endpoint: Different assays measure different biological outcomes. An IC50 for inhibition of phosphorylation of a target (e.g., p-4EBP1) will typically be much lower and occur more rapidly than an IC50 for cell viability.[1][5]

  • Data Normalization: Ensure your data is properly normalized to vehicle-treated controls.

Q3: I am observing high variability between my replicate wells.

A3: Well-to-well variability can obscure the true dose-response relationship. To minimize this:

  • Pipetting Technique: Use calibrated pipettes and ensure thorough mixing of reagents. When performing serial dilutions, change pipette tips at each dilution step.

  • Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate the drug and affect cell growth. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media to create a humidity barrier.

  • Cell Seeding: Ensure a homogenous single-cell suspension before seeding to avoid clumps and uneven cell distribution.

Quantitative Data Summary

The following tables summarize the in vitro potency of RMC-5552 against key mTORC1 and mTORC2 pathway components.

Table 1: RMC-5552 IC50 Values for Inhibition of Phosphorylation

TargetCell LineIC50 (nM)Reference
p-4EBP1 (Thr37/46)MDA-MB-4680.48[1][5]
pS6KMDA-MB-4680.14[5]
p-AKT (mTORC2)MDA-MB-46819[1][5]

Table 2: RMC-5552 Selectivity Profile

Selectivity MetricValueReference
mTORC1/mTORC2 Selectivity~40-fold[1][5]
Selectivity over other lipid kinases>53-fold

Experimental Protocols

Protocol 1: Cell Viability Dose-Response Assay (Crystal Violet)

This protocol is designed to assess the effect of RMC-5552 on cell proliferation.

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 500-2,000 cells/well) in 100 µL of complete growth medium.[2]

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of RMC-5552 in DMSO.

    • Perform serial dilutions of the RMC-5552 stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 1 µM).

    • Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of RMC-5552. Include a vehicle control (DMSO-treated) group.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Crystal Violet Staining:

    • Carefully remove the medium.

    • Gently wash the cells with PBS.

    • Fix the cells with 100 µL of 10% formalin for 10 minutes at room temperature.[2]

    • Remove the formalin and wash with PBS.

    • Stain the cells with 100 µL of 0.5% crystal violet solution for 20 minutes at room temperature.

    • Wash the plate thoroughly with water to remove excess stain and allow it to air dry.

  • Quantification:

    • Solubilize the stain by adding 100 µL of 10% acetic acid to each well.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle-treated control wells.

    • Plot the normalized values against the log of the RMC-5552 concentration.

    • Fit a sigmoidal dose-response curve to the data to determine the IC50 value.

Protocol 2: Western Blot Analysis of p-4EBP1

This protocol allows for the assessment of RMC-5552's inhibitory effect on its direct downstream target.

  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate and grow to 70-80% confluency.

    • Treat the cells with various concentrations of RMC-5552 for a shorter duration (e.g., 2-24 hours) as phosphorylation events occur rapidly.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.

    • Separate the proteins on an SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-4E-BP1 (Thr37/46) overnight at 4°C.[6][7]

    • Wash the membrane with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Image the blot using a chemiluminescence detection system.

    • To ensure equal protein loading, probe the same membrane for a loading control like β-actin or GAPDH.

    • Quantify the band intensities to determine the dose-dependent decrease in p-4EBP1 levels.

Visual Guides

RMC-5552 Signaling Pathway

RMC5552_Signaling_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 mTORC2->AKT Feedback Activation S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 RMC5552 RMC-5552 RMC5552->mTORC1 p_S6K p-S6K S6K->p_S6K p_4EBP1 p-4E-BP1 _4EBP1->p_4EBP1 Translation Protein Translation p_S6K->Translation eIF4E eIF4E p_4EBP1->eIF4E eIF4E->Translation CellGrowth Cell Growth & Proliferation Translation->CellGrowth

Caption: RMC-5552 selectively inhibits mTORC1, preventing the phosphorylation of S6K and 4E-BP1, which in turn suppresses protein translation and cell growth.

Experimental Workflow for Dose-Response Analysis

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis CellCulture 1. Cell Culture (e.g., MCF-7, MDA-MB-468) Seeding 4. Seed Cells in 96-well Plate CellCulture->Seeding RMC5552_Prep 2. RMC-5552 Stock Preparation (DMSO) SerialDilution 3. Serial Dilution in Culture Medium RMC5552_Prep->SerialDilution Treatment 5. Treat Cells with RMC-5552 Dilutions SerialDilution->Treatment Seeding->Treatment Incubation 6. Incubate (e.g., 72 hours) Treatment->Incubation Staining 7. Cell Viability Assay (e.g., Crystal Violet) Incubation->Staining Measurement 8. Measure Absorbance Staining->Measurement DataProcessing 9. Normalize Data & Plot Dose-Response Curve Measurement->DataProcessing IC50 10. Determine IC50 DataProcessing->IC50

Caption: A stepwise workflow for determining the IC50 of RMC-5552 using a cell viability assay.

Troubleshooting Decision Tree

Troubleshooting_Tree decision decision outcome outcome solution solution Start Start: Weak or No Response CheckCompound Compound Integrity & Solubility OK? Start->CheckCompound CheckCells Appropriate Cell Line & Density? CheckCompound->CheckCells Yes outcome_compound Prepare Fresh Stock Ensure Full Dissolution CheckCompound->outcome_compound No CheckAssay Assay Conditions (Time, Type) OK? CheckCells->CheckAssay Yes outcome_cells Verify Pathway Activation Optimize Seeding Density CheckCells->outcome_cells No End Review Literature & Re-design Experiment CheckAssay->End No solution_assay Consider Time-Course or Alternative Assay CheckAssay->solution_assay Yes solution_compound Re-run Experiment outcome_compound->solution_compound Then... solution_cells Re-run Experiment outcome_cells->solution_cells Then... solution_assay_rerun Re-run Experiment solution_assay->solution_assay_rerun Then...

References

Improving the therapeutic index of RMC-5552 in combination therapies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with RMC-5552 in combination therapies. The focus is on strategies to improve the therapeutic index of RMC-5552.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of RMC-5552 and how does it differ from other mTOR inhibitors?

A1: RMC-5552 is a potent and selective bi-steric inhibitor of mTORC1.[1][2][3] Unlike first-generation mTOR inhibitors (rapalogs), which only weakly inhibit the phosphorylation of 4EBP1, RMC-5552 effectively inhibits the phosphorylation of both S6K and 4EBP1.[2][4] Furthermore, in contrast to second-generation pan-mTOR inhibitors that inhibit both mTORC1 and mTORC2, RMC-5552 is highly selective for mTORC1 (approximately 40-fold).[3][5] This selectivity is crucial as it avoids the dose-limiting toxicities associated with mTORC2 inhibition, such as hyperglycemia.[6][7]

Q2: What are the common toxicities observed with RMC-5552 and how can they be managed?

A2: In clinical trials, the most frequently reported treatment-related adverse events for RMC-5552 include mucositis/stomatitis, nausea, fatigue, and decreased appetite.[1][6][7] A key strategy to manage oral mucositis is the prophylactic use of a tacrolimus (B1663567) mouthwash.[6][7] This approach has been shown to significantly reduce the incidence and severity of this side effect.[6][7] Due to its mTORC1 selectivity, RMC-5552 has a low incidence of hyperglycemia (around 4%), which is a significant advantage over pan-mTOR inhibitors.[6][7]

Q3: What is the rationale for combining RMC-5552 with RAS inhibitors?

A3: There is a strong preclinical rationale for combining RMC-5552 with RAS(ON) inhibitors. The mTOR signaling pathway is a key mediator of therapeutic response and resistance in RAS-addicted cancers.[1][8] Preclinical studies have demonstrated marked combinatorial anti-tumor activity with this combination in KRAS-mutated cancer models, leading to enhanced tumor apoptosis and durable tumor regressions compared to single-agent treatments.[1][2]

Q4: What are the key considerations for designing in vivo studies with RMC-5552?

A4: Based on preclinical xenograft models, RMC-5552 has shown significant anti-tumor activity when administered intravenously on a weekly schedule.[6] Dose-dependent tumor growth inhibition has been observed.[6] For instance, in a breast cancer xenograft model, a weekly dose of 1 mg/kg significantly inhibited tumor growth, while 3 mg/kg resulted in tumor stasis, with both doses being well-tolerated.[6] Careful monitoring of body weight is a standard method for assessing tolerability in preclinical models.[6]

Troubleshooting Guide

IssuePotential CauseRecommended Action
Unexpectedly high toxicity in animal models (e.g., significant weight loss) - Formulation issues leading to poor bioavailability or stability.- Incorrect dosing or administration schedule.- Strain-specific sensitivity.- Verify the formulation and ensure proper solubilization and stability of RMC-5552.- Review and confirm the dosing calculations and administration protocol.- Consider using a different animal strain or adjusting the dose based on preliminary tolerability studies.
Lack of efficacy in combination with a RAS inhibitor in vitro - Suboptimal drug concentrations.- Cell line-specific resistance mechanisms.- Issues with the timing of drug administration.- Perform a dose-matrix experiment to identify synergistic concentrations of RMC-5552 and the RAS inhibitor.- Characterize the genomic background of your cell line to ensure it is appropriate for the combination (e.g., presence of a RAS mutation and mTOR pathway activation).- Evaluate different schedules of administration (e.g., sequential vs. concurrent).
High variability in phospho-4EBP1 or phospho-S6K levels in western blots - Inconsistent sample collection and processing.- Variation in the timing of sample collection relative to treatment.- Antibody variability.- Standardize the protocol for sample lysis and protein extraction to minimize variability.- Collect samples at consistent time points post-treatment to accurately assess target engagement.- Validate the specificity and lot-to-lot consistency of the phospho-antibodies being used.
Difficulty in managing mucositis in preclinical models - High dose of RMC-5552.- Lack of supportive care measures.- Evaluate if the dose can be lowered while maintaining efficacy in the combination setting.- Consider the topical application of a tacrolimus-based solution to the oral cavity of the animals, mimicking the clinical prophylactic strategy.

Experimental Protocols

Protocol 1: In Vitro Assessment of Synergism using a Dose-Matrix Assay

  • Cell Seeding: Plate cancer cells in 96-well plates at a density determined to allow for logarithmic growth over the course of the experiment.

  • Drug Preparation: Prepare a dilution series for RMC-5552 and the combination agent (e.g., a RAS inhibitor) in culture medium.

  • Treatment: Treat the cells with a matrix of concentrations of both drugs, including single-agent controls and a vehicle control.

  • Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours).

  • Viability Assay: Assess cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Analyze the dose-response matrix using a synergy model (e.g., Bliss independence or Loewe additivity) to determine if the combination is synergistic, additive, or antagonistic.

Protocol 2: Pharmacodynamic Assessment of mTORC1 Inhibition in Tumor Xenografts

  • Model Establishment: Implant human cancer cells subcutaneously into immunocompromised mice. Allow tumors to reach a specified volume (e.g., 150-200 mm³).

  • Treatment: Administer RMC-5552 intravenously at the desired dose and schedule.

  • Tumor Collection: At various time points post-treatment (e.g., 2, 8, 24, and 48 hours), euthanize cohorts of mice and excise the tumors.

  • Sample Processing: Immediately snap-freeze the tumors in liquid nitrogen or place them in a lysis buffer containing phosphatase and protease inhibitors.

  • Western Blotting: Homogenize the tumors, extract proteins, and perform western blotting to detect the levels of phosphorylated and total 4EBP1 and S6K.

  • Analysis: Quantify the band intensities to determine the extent and duration of mTORC1 pathway inhibition.

Visualizations

RMC5552_Mechanism_of_Action cluster_mTORC1 mTORC1 cluster_mTORC2 mTORC2 mTORC1 mTORC1 p4EBP1 p-4EBP1 mTORC1->p4EBP1 Phosphorylates pS6K p-S6K mTORC1->pS6K Phosphorylates mTORC2 mTORC2 pAKT p-AKT mTORC2->pAKT Phosphorylates RMC5552 RMC-5552 RMC5552->mTORC1 Inhibits

Caption: Mechanism of RMC-5552 action on mTORC1 signaling.

Experimental_Workflow_Synergy start Start: Seed Cells treatment Treat with RMC-5552 and Combination Agent start->treatment incubation Incubate (e.g., 72h) treatment->incubation viability Assess Cell Viability incubation->viability analysis Synergy Analysis viability->analysis end End: Determine Interaction analysis->end

Caption: Workflow for in vitro synergy assessment.

Troubleshooting_Logic start Unexpected Toxicity in Vivo? check_formulation Verify Formulation and Dosing start->check_formulation Yes outcome Improved Tolerability start->outcome No check_strain Consider Strain Sensitivity check_formulation->check_strain adjust_dose Adjust Dose check_strain->adjust_dose adjust_dose->outcome

Caption: Troubleshooting logic for in vivo toxicity.

References

Addressing limitations of RMC-5552 in preclinical models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the mTORC1-selective inhibitor, RMC-5552, in preclinical models.

Frequently Asked Questions (FAQs)

Q1: What is RMC-5552 and what is its mechanism of action?

A1: RMC-5552 is a potent and selective, third-generation, bi-steric inhibitor of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1).[1][2][3][4] Its unique bi-steric mechanism involves simultaneous binding to both the FKBP12-rapamycin binding (FRB) allosteric site and the ATP-competitive orthosteric site on mTORC1.[5] This dual binding leads to profound and selective inhibition of mTORC1 signaling.[5] A key feature of RMC-5552 is its ability to effectively suppress the phosphorylation of 4E-binding protein 1 (4EBP1), a critical regulator of protein translation that is often not fully inhibited by earlier generation mTOR inhibitors like rapamycin.[4] By inhibiting mTORC1, RMC-5552 disrupts downstream signaling pathways that control cell growth, proliferation, and survival.[3]

Q2: What are the key advantages of RMC-5552 over previous generations of mTOR inhibitors?

A2: RMC-5552 offers several advantages over first-generation (rapalogs) and second-generation (pan-mTOR kinase inhibitors) mTOR inhibitors:

  • Enhanced 4EBP1 Inhibition: Unlike rapalogs, RMC-5552 potently inhibits the phosphorylation of 4EBP1, leading to more complete suppression of cap-dependent translation, a key driver of oncogenesis.[4]

  • High Selectivity for mTORC1 over mTORC2: RMC-5552 exhibits approximately 40-fold selectivity for mTORC1 over mTORC2.[1][2][6] This selectivity is crucial as it minimizes off-target effects associated with mTORC2 inhibition, such as hyperglycemia, a dose-limiting toxicity of pan-mTOR inhibitors.[1][3][7]

  • Improved Tolerability Profile: The high selectivity of RMC-5552 is expected to lead to an improved safety profile in preclinical models and clinically, potentially allowing for more effective dosing.[1][3]

  • Potential to Overcome Resistance: The novel bi-steric mechanism of action may help overcome resistance mechanisms observed with other mTOR inhibitors.

Q3: In which preclinical models has RMC-5552 shown efficacy?

A3: RMC-5552 has demonstrated significant anti-tumor activity in a variety of preclinical models, including:

  • Xenograft models of human cancers with mTOR pathway activation: This includes models with mutations in genes like PIK3CA, PTEN, and TSC1/TSC2.[1][3] For instance, in the HCC1954 breast cancer xenograft model (PIK3CA H1047R mutant), RMC-5552 treatment led to dose-dependent tumor growth inhibition and stasis.[1]

  • KRAS-mutant non-small cell lung cancer (NSCLC) models: RMC-5552 has shown marked combinatorial anti-tumor activity when used with RAS(ON) inhibitors in these models.[4][8]

  • NF2-deficient models: The preclinical tool compound RMC-6272, which is structurally related to RMC-5552, has shown efficacy in NF2-deficient meningioma models, suggesting potential for RMC-5552 in this context.[9]

Q4: What is the rationale for combining RMC-5552 with RAS inhibitors?

A4: The mTOR signaling pathway is a key mediator of therapeutic response and resistance in RAS-addicted cancers.[4][8] Preclinical studies have shown that the combination of RMC-5552 (or its tool compound RMC-6272) with direct inhibitors of active RAS (RAS(ON) inhibitors) results in marked combinatorial anti-tumor activity.[4][8] This combination has been observed to enhance tumor apoptosis and lead to durable tumor regressions compared to single-agent treatments.[4][8] This suggests a synergistic effect where simultaneous inhibition of both the RAS and mTORC1 pathways can overcome resistance mechanisms and lead to more profound anti-cancer effects.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Suboptimal tumor growth inhibition in xenograft models 1. Insufficient drug exposure. 2. Intrinsic or acquired resistance of the tumor model. 3. Suboptimal dosing schedule or route of administration. 4. Issues with formulation or stability of RMC-5552.1. Perform pharmacokinetic (PK) analysis to confirm adequate plasma and tumor drug concentrations. 2. Assess the activation status of the mTORC1 pathway in the tumor model (e.g., by checking baseline p4EBP1 levels). Consider using models with known mTOR pathway hyperactivation. 3. Titrate the dose of RMC-5552. Preclinical data suggests efficacy at doses of 1-3 mg/kg weekly via intraperitoneal (IP) injection.[1] 4. Ensure proper formulation of RMC-5552 as per the recommended protocol (e.g., 5/5/90 v/w/v Transcutol/Solutol HS 15/H2O).[1]
High toxicity or poor tolerability in animal models (e.g., significant body weight loss) 1. Dose is too high for the specific animal strain or model. 2. Off-target toxicity. 3. On-target toxicity in sensitive tissues.1. Reduce the dose of RMC-5552 and perform a dose-response study to find the maximum tolerated dose (MTD). 2. While RMC-5552 is highly selective, off-target effects cannot be entirely ruled out at high concentrations. Correlate toxicity with drug exposure levels. 3. For on-target toxicities like mucositis, consider mitigation strategies. In clinical settings, a tacrolimus (B1663567) mouthwash has been used to locally compete with RMC-5552 binding to FKBP12 in the oral mucosa.[1][7] A similar localized approach could be explored in preclinical models if mucositis is a concern.
Inconsistent or weak inhibition of p4EBP1 in vitro or in vivo 1. Suboptimal concentration or duration of RMC-5552 treatment. 2. Issues with sample collection and processing for Western blot analysis. 3. Antibody quality or Western blot protocol.1. Perform a dose-response and time-course experiment to determine the optimal conditions for p4EBP1 inhibition. IC50 values for p4EBP1 phosphorylation are in the sub-nanomolar range.[2][6] 2. Ensure rapid sample collection and lysis with phosphatase and protease inhibitors to preserve phosphorylation states. Snap-freeze tissues in liquid nitrogen immediately after collection. 3. Validate the specificity of your p4EBP1 and total 4EBP1 antibodies. Optimize your Western blot protocol for protein transfer and antibody incubation times.
Unexpected activation of feedback loops (e.g., increased pAKT) 1. While RMC-5552 is highly mTORC1-selective, at very high concentrations, some mTORC2 inhibition could occur. 2. The specific cell line or tumor model may have unique feedback mechanisms.1. Confirm the selectivity of the effect by testing a range of RMC-5552 concentrations. The IC50 for pAKT inhibition is significantly higher than for p4EBP1 inhibition.[2][6] 2. Investigate other potential feedback mechanisms in your model system, such as upregulation of receptor tyrosine kinases (RTKs), although this is expected to be limited with mTORC1-selective inhibitors compared to pan-mTOR inhibitors.[1]

Quantitative Data Summary

Table 1: In Vitro Potency and Selectivity of RMC-5552

Target Assay IC50 (nM) Reference
pS6K (mTORC1 substrate)Cellular Assay0.14[2][6]
p4EBP1 (mTORC1 substrate)Cellular Assay0.48[2][6]
pAKT (mTORC2 substrate)Cellular Assay19[2][6]
mTORC1/mTORC2 Selectivity Ratio of pAKT IC50 / p4EBP1 IC50 ~40-fold [1][2][6]

Table 2: Preclinical Antitumor Activity of RMC-5552 in Xenograft Models

Model Cancer Type Genetic Alteration Dose and Schedule Tumor Growth Inhibition (TGI) Reference
HCC1954Breast CancerPIK3CA H1047R1 mg/kg, weekly IPSignificant growth inhibition[1]
HCC1954Breast CancerPIK3CA H1047R3 mg/kg, weekly IPTumor stasis[1]
MCF-7Breast Cancer-1-10 mg/kg, weekly IPReduction in tumor volume[10]

Table 3: Preclinical Pharmacokinetics of RMC-5552 in Mice

Parameter Value Dose and Route Reference
Tmax (h)2.0 ± 0.01 mg/kg IP[10]
Cmax (ng/mL)5667 ± 11061 mg/kg IP[10]
Cmax (µM)3.19 ± 0.621 mg/kg IP[10]
AUClast (µg/mLh)46089 ± 53201 mg/kg IP[10]
AUClast (µMh)25.9 ± 3.01 mg/kg IP[10]
t1/2 (h)4.8 ± 0.41 mg/kg IP[10]

Detailed Experimental Protocols

1. Western Blot Analysis of mTORC1 Pathway Inhibition

This protocol is adapted from standard Western blotting procedures for assessing mTOR pathway inhibition.[11][12][13][14]

  • Cell Lysis:

    • Culture cells to desired confluency and treat with RMC-5552 at various concentrations and for different durations.

    • Wash cells twice with ice-cold phosphate-buffered saline (PBS).

    • Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the total protein.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay kit.

  • Sample Preparation and SDS-PAGE:

    • Mix protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

    • Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel.

    • Run the gel until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-4EBP1 (Thr37/46), total 4EBP1, p-S6K (Thr389), total S6K, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) reagent.

    • Quantify band intensities using image analysis software. Normalize phosphoprotein levels to total protein levels.

2. In Vivo Xenograft Tumor Model Study

This protocol is based on the HCC1954 xenograft study described for RMC-5552.[1]

  • Cell Culture and Implantation:

    • Culture HCC1954 cells in RPMI-1640 medium with 10% FBS.

    • Inoculate female BALB/c nude mice (6-8 weeks old) subcutaneously in the right flank with 5 x 10^6 HCC1954 cells in a 1:1 mixture of PBS and Matrigel.

  • Tumor Growth Monitoring and Randomization:

    • Monitor tumor growth by measuring tumor volume with calipers twice a week (Volume = (width^2 x length)/2).

    • When tumors reach an average size of approximately 150-200 mm³, randomize mice into treatment groups.

  • Drug Formulation and Administration:

    • Formulate RMC-5552 in 5/5/90 v/w/v Transcutol/Solutol HS 15/H2O.

    • Administer RMC-5552 via intraperitoneal (IP) injection at the desired doses (e.g., 1 mg/kg, 3 mg/kg) on a weekly schedule. The control group receives the vehicle.

  • Efficacy and Tolerability Assessment:

    • Measure tumor volumes and body weights twice a week.

    • At the end of the study, euthanize the mice and collect tumors for pharmacodynamic analysis.

  • Pharmacodynamic Analysis:

    • Collect tumors at various time points after the final dose (e.g., 4, 24, 48, 72 hours).

    • Snap-freeze tumors in liquid nitrogen and store at -80°C.

    • Homogenize tumors and perform Western blot analysis as described above to assess the inhibition of mTORC1 signaling markers (e.g., p4EBP1).

Signaling Pathways and Workflow Diagrams

mTORC1_Signaling_Pathway cluster_legend Legend RTK RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT TSC1_2 TSC1/TSC2 AKT->TSC1_2 Rheb Rheb-GTP TSC1_2->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4EBP1 mTORC1->_4EBP1 Protein_Synthesis Protein Synthesis, Cell Growth, Proliferation S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis RMC5552 RMC-5552 RMC5552->mTORC1 mTORC2 mTORC2 AKT_Ser473 AKT (Ser473) mTORC2->AKT_Ser473 Cell_Survival Cell Survival AKT_Ser473->Cell_Survival Activation Activation Inhibition Inhibition

Caption: Simplified mTORC1 signaling pathway and the inhibitory action of RMC-5552.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Xenograft Model cell_culture Cell Culture treatment RMC-5552 Treatment (Dose-Response & Time-Course) cell_culture->treatment lysis Cell Lysis treatment->lysis western_blot_invitro Western Blot (p4EBP1, pS6K) lysis->western_blot_invitro implantation Tumor Cell Implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization tumor_growth->randomization dosing RMC-5552 Dosing randomization->dosing monitoring Tumor & Body Weight Monitoring dosing->monitoring collection Tumor Collection monitoring->collection western_blot_invivo Pharmacodynamic Analysis (Western Blot) collection->western_blot_invivo

Caption: General experimental workflow for preclinical evaluation of RMC-5552.

Troubleshooting_Logic cluster_pk PK Issues cluster_pd PD Issues cluster_dose Dosing Issues cluster_model Model Issues start Suboptimal Tumor Growth Inhibition check_pk Perform PK Analysis start->check_pk check_pd Assess p4EBP1 Inhibition in Tumor start->check_pd check_dose Review Dosing Regimen start->check_dose check_model Verify Model Sensitivity start->check_model low_exposure Low Drug Exposure check_pk->low_exposure no_inhibition No p4EBP1 Inhibition check_pd->no_inhibition suboptimal_dose Suboptimal Dose/Schedule check_dose->suboptimal_dose resistant_model Resistant Model check_model->resistant_model optimize_formulation Optimize Formulation or Route low_exposure->optimize_formulation Yes increase_dose Increase Dose no_inhibition->increase_dose Yes dose_escalation Perform Dose Escalation Study suboptimal_dose->dose_escalation Yes select_sensitive_model Select Model with mTOR Pathway Activation resistant_model->select_sensitive_model Yes

Caption: Troubleshooting logic for suboptimal in vivo efficacy of RMC-5552.

References

RMC-5552 Technical Support Center: Off-Target Kinase Inhibition Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed information on the off-target kinase inhibition profile of RMC-5552, a potent and selective bi-steric inhibitor of mTORC1. The following resources are designed to assist users in interpreting experimental results and troubleshooting potential issues related to the selectivity of RMC-5552.

Off-Target Inhibition Profile Data

RMC-5552 has been profiled against a broad panel of kinases and other cellular targets to assess its selectivity. The data reveals a highly selective inhibition profile for mTORC1.

Eurofins SafetyScreen44 Panel

RMC-5552 was evaluated at a concentration of 10 µM in the Eurofins SafetyScreen44 panel, which includes a diverse set of 44 targets such as GPCRs, ion channels, transporters, and enzymes. In this panel, no significant off-target inhibition was observed , with reported inhibition of less than 5% for all targets tested.[1][2] This indicates a low promiscuity for RMC-5552 against this panel of common off-target liabilities.

Table 1: RMC-5552 Inhibition Data from Eurofins SafetyScreen44 Panel

Target FamilyTarget NameRMC-5552 (10 µM) % Inhibition
GPCRs Adenosine A1<5%
Adenosine A2A<5%
Adenosine A3<5%
Adrenergic α1<5%
Adrenergic α2<5%
Adrenergic β1<5%
Adrenergic β2<5%
Angiotensin AT1<5%
Cannabinoid CB1<5%
Cannabinoid CB2<5%
Chemokine CCR1<5%
Dopamine D1<5%
Dopamine D2<5%
Histamine H1<5%
Histamine H2<5%
Muscarinic M1<5%
Muscarinic M2<5%
Muscarinic M3<5%
Opioid κ (KOP)<5%
Opioid µ (MOP)<5%
Opioid δ (DOP)<5%
Serotonin 5-HT1A<5%
Serotonin 5-HT2A<5%
Serotonin 5-HT3<5%
Ion Channels Ca2+ Channel (L-type, Verapamil site)<5%
K+ Channel (hERG)<5%
Na+ Channel (Site 2)<5%
Cl- Channel (GABA-gated)<5%
Transporters Dopamine Transporter (DAT)<5%
Norepinephrine Transporter (NET)<5%
Serotonin Transporter (SERT)<5%
Enzymes Acetylcholinesterase (AChE)<5%
COX-1<5%
COX-2<5%
Monoamine Oxidase A (MAO-A)<5%
Monoamine Oxidase B (MAO-B)<5%
Nitric Oxide Synthase (nNOS)<5%
Phosphodiesterase 3 (PDE3)<5%
Phosphodiesterase 4 (PDE4)<5%
Phosphodiesterase 5 (PDE5)<5%
Nuclear Receptors Estrogen Receptor (ER)<5%
Glucocorticoid Receptor (GR)<5%
Progesterone Receptor (PR)<5%
Kinase Lck<5%

Note: The specific list of targets in the Eurofins SafetyScreen44 panel may be subject to change by the vendor. The data presented here is based on available documentation.

Broad Kinase Panel Screening

In addition to the SafetyScreen44 panel, RMC-5552 was screened against a large panel of approximately 300 cellular kinases at a concentration of 1 µM. The results of this broad kinase screen showed that RMC-5552 exhibited less than 30% inhibition against all kinases tested, further demonstrating its high selectivity for mTORC1.

Experimental Protocols

Eurofins SafetyScreen44 Profiling
  • Assay Principle: The SafetyScreen44 panel utilizes a variety of assay formats, including radioligand binding assays for receptors and transporters, and enzymatic assays for enzymes. The general principle is to measure the ability of the test compound (RMC-5552) to displace a high-affinity radioligand from its target or to inhibit the activity of an enzyme.

  • Compound Concentration: RMC-5552 was tested at a final concentration of 10 µM.

  • Data Analysis: The results are expressed as the percentage of inhibition of the control response. For binding assays, this is the inhibition of specific binding of the radioligand. For enzyme assays, it is the inhibition of the enzyme's catalytic activity. A value of <50% inhibition is generally not considered significant.

Cellular Kinase Panel Profiling
  • Assay Principle: A cellular-based assay was used to determine the inhibitory activity of RMC-5552 against a panel of approximately 300 kinases. This type of assay measures the phosphorylation of a substrate by a specific kinase within a cellular context.

  • Compound Concentration: RMC-5552 was tested at a final concentration of 1 µM.

  • Data Analysis: The results are expressed as the percentage of inhibition of kinase activity compared to a vehicle control.

Troubleshooting and FAQs

Q1: I am observing an unexpected phenotype in my cell-based assay that I suspect might be due to an off-target effect of RMC-5552. What should I do?

A1:

  • Review the Selectivity Data: First, carefully review the provided off-target screening data. RMC-5552 has shown very high selectivity. It is unlikely to inhibit the kinases in the broad panel or the targets in the SafetyScreen44 panel at typical experimental concentrations.

  • Consider mTORC1-Related Biology: The observed phenotype is most likely due to the potent and selective inhibition of mTORC1. The mTORC1 pathway regulates a vast array of cellular processes, including protein synthesis, cell growth, and autophagy. Consider if the observed phenotype could be an indirect consequence of mTORC1 inhibition in your specific experimental system.

  • Titrate RMC-5552 Concentration: Perform a dose-response experiment with RMC-5552. An on-target effect should correlate with the known IC50 of RMC-5552 for mTORC1 inhibition (in the low nanomolar range). If the phenotype only manifests at very high concentrations (micromolar range), it might suggest a potential off-target effect, although this is not supported by the current screening data.

  • Use a Structurally Unrelated mTORC1 Inhibitor: As a control, use another well-characterized and selective mTORC1 inhibitor with a different chemical scaffold. If this compound recapitulates the phenotype, it strongly suggests the effect is on-target and related to mTORC1 inhibition.

  • Consult the Literature: Search for literature that describes the effects of mTORC1 inhibition in your specific cell type or pathway of interest. This may provide insights into the expected biological consequences.

Q2: How can I be sure that the observed effects in my experiment are due to mTORC1 inhibition and not mTORC2?

A2: RMC-5552 is highly selective for mTORC1 over mTORC2, with a reported selectivity of approximately 40-fold in cell-based assays.[3] To confirm mTORC1-specific effects in your experiment, you can:

  • Monitor mTORC1- and mTORC2-Specific Phosphorylation Events: Use western blotting to probe for the phosphorylation status of key downstream substrates.

    • mTORC1: p-S6K (Thr389) and p-4E-BP1 (Thr37/46). Inhibition by RMC-5552 should lead to a decrease in the phosphorylation of these substrates.

    • mTORC2: p-AKT (Ser473). RMC-5552 should have a minimal effect on the phosphorylation of this site at concentrations that potently inhibit mTORC1 signaling.

Q3: Are there any known off-target kinases that are weakly inhibited by RMC-5552?

A3: Based on the comprehensive screening data available, there are no known off-target kinases that are significantly inhibited by RMC-5552 at concentrations up to 1 µM. The broad kinase panel of ~300 kinases showed less than 30% inhibition for all targets tested.

Visualizations

Kinase_Screening_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound RMC-5552 Stock Solution Dispensing Compound Dispensing (to Assay Plates) Compound->Dispensing Plate_Prep Assay Plate Preparation (Kinases, Substrates, ATP) Plate_Prep->Dispensing Incubation Incubation Dispensing->Incubation Detection Signal Detection (e.g., Luminescence, Fluorescence) Incubation->Detection Raw_Data Raw Data Acquisition Detection->Raw_Data Normalization Data Normalization (% Inhibition Calculation) Raw_Data->Normalization Results Selectivity Profile Generation Normalization->Results

Caption: A generalized workflow for a high-throughput kinase inhibition screening assay.

mTOR_Signaling_Pathway cluster_upstream Upstream Signals cluster_downstream_mTORC1 mTORC1 Downstream cluster_downstream_mTORC2 mTORC2 Downstream Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 AKT AKT PI3K->AKT AKT->mTORC1 mTORC2 mTORC2 AKT->mTORC2 S6K1 S6K1 mTORC1->S6K1 FourEBP1 4E-BP1 mTORC1->FourEBP1 AKT_p AKT (pS473) mTORC2->AKT_p phosphorylates RMC5552 RMC-5552 RMC5552->mTORC1 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis FourEBP1->Protein_Synthesis Cell_Survival Cell Survival AKT_p->Cell_Survival

Caption: Simplified mTOR signaling pathway showing the selective inhibition of mTORC1 by RMC-5552.

References

Validation & Comparative

RMC-5552 vs. Rapamycin: A Comparative Analysis of their Effects on 4EBP1

Author: BenchChem Technical Support Team. Date: December 2025

A Detailed Guide for Researchers in Oncology and Drug Development

The mechanistic target of rapamycin (B549165) (mTOR) pathway is a critical regulator of cell growth and proliferation, and its dysregulation is a hallmark of many cancers. A key downstream effector of mTOR Complex 1 (mTORC1) is the eukaryotic translation initiation factor 4E-binding protein 1 (4EBP1). Phosphorylation of 4EBP1 by mTORC1 leads to its dissociation from the eukaryotic translation initiation factor 4E (eIF4E), allowing for cap-dependent translation of oncogenic proteins. Consequently, inhibiting 4EBP1 phosphorylation is a key therapeutic strategy. This guide provides a detailed comparison of two mTORC1 inhibitors, RMC-5552 and rapamycin, focusing on their differential effects on 4EBP1.

Executive Summary

RMC-5552 is a novel, potent, and selective bi-steric inhibitor of mTORC1, while rapamycin is a well-established allosteric mTORC1 inhibitor. Preclinical data robustly demonstrates that RMC-5552 effectively and durably suppresses the phosphorylation of 4EBP1, a key limitation of rapamycin and its analogs (rapalogs).[1][2][3] This superior inhibition of p4EBP1 by RMC-5552 translates to more potent and sustained anti-tumor activity in various preclinical models. This guide will delve into the quantitative differences, mechanistic underpinnings, and experimental methodologies used to evaluate these two compounds.

Data Presentation: Quantitative Comparison of RMC-5552 and Rapamycin Effects on 4EBP1

The following table summarizes the quantitative data on the inhibitory effects of RMC-5552 and related bi-steric inhibitors compared to rapamycin on 4EBP1 phosphorylation.

CompoundTargetAssay SystemQuantitative Metric (IC50 or % Inhibition)Reference
RMC-5552 p4EBP1MDA-MB-468 breast cancer cellsIC50 = 0.48 nM[4]
RMC-6272 (tool compound) p4EBP1EC4 murine HCC cells (100 nM)46% reduction[5]
RMC-4627 (tool compound) p4EBP1EC4 murine HCC cells (100 nM)55% reduction[5]
Rapamycin p4EBP1LAM-associated fibroblastsIneffective at inhibiting p4E-BP1[6]
Rapamycin p4EBP1Various cell typesInitial inhibition followed by recovery of phosphorylation[1]

Signaling Pathway and Mechanisms of Action

The differential effects of RMC-5552 and rapamycin on 4EBP1 stem from their distinct mechanisms of action at the molecular level.

mTOR_Signaling_Pathway cluster_upstream Upstream Signals cluster_mTORC1 mTORC1 Complex cluster_inhibitors Inhibitors cluster_downstream Downstream Effectors Growth Factors Growth Factors mTORC1 mTORC1 Growth Factors->mTORC1 Activates Nutrients Nutrients Nutrients->mTORC1 Activates p4EBP1 4EBP1 (phosphorylated) mTORC1->p4EBP1 Phosphorylates 4EBP1 4EBP1 (hypophosphorylated) RMC-5552 RMC-5552 RMC-5552->mTORC1 Potently Inhibits Rapamycin Rapamycin Rapamycin->mTORC1 Partially Inhibits eIF4E eIF4E p4EBP1->eIF4E Releases 4EBP1->eIF4E Binds & Inhibits Cap-dependent Translation Cap-dependent Translation eIF4E->Cap-dependent Translation Initiates

Caption: mTORC1 signaling to 4EBP1 and points of inhibition by RMC-5552 and rapamycin.

RMC-5552 is a bi-steric inhibitor, meaning it binds to two sites on mTORC1: the ATP-binding site and the FKBP12-rapamycin binding (FRB) domain.[7] This dual engagement leads to a more profound and sustained inhibition of mTORC1 kinase activity, effectively blocking the phosphorylation of all mTORC1 substrates, including 4EBP1.[8][9]

In contrast, rapamycin is an allosteric inhibitor that forms a complex with FKBP12 to bind to the FRB domain of mTOR.[6][10] This interaction is highly effective at inhibiting the phosphorylation of some mTORC1 substrates like S6K1, but it only weakly or transiently inhibits the phosphorylation of 4EBP1 in many cell types.[11] The precise mechanism for this substrate-specific resistance to rapamycin is an area of active research but may involve conformational changes in the mTORC1 complex that still permit partial kinase activity towards 4EBP1.

Experimental Protocols

A key experiment to differentiate the effects of RMC-5552 and rapamycin is the analysis of 4EBP1 phosphorylation by Western blotting.

Experimental Workflow: Western Blot for p4EBP1

Western_Blot_Workflow A 1. Cell Culture & Treatment (e.g., Cancer Cell Line) B 2. Drug Incubation (RMC-5552 vs. Rapamycin) A->B C 3. Cell Lysis & Protein Quantification B->C D 4. SDS-PAGE C->D E 5. Protein Transfer to Membrane D->E F 6. Blocking E->F G 7. Primary Antibody Incubation (anti-p4EBP1, anti-4EBP1) F->G H 8. Secondary Antibody Incubation G->H I 9. Chemiluminescent Detection H->I J 10. Data Analysis & Quantification I->J

Caption: A typical experimental workflow for assessing 4EBP1 phosphorylation.

Detailed Methodology: Western Blotting
  • Cell Culture and Treatment: Plate cancer cells (e.g., MDA-MB-468 or a relevant cell line) at a suitable density and allow them to adhere overnight. The following day, treat the cells with varying concentrations of RMC-5552, rapamycin, or vehicle control (e.g., DMSO) for a specified time course (e.g., 2, 6, 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading of protein for each sample.

  • SDS-PAGE: Denature the protein lysates by boiling in Laemmli sample buffer. Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) for at least 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated 4EBP1 (e.g., anti-p4EBP1 Thr37/46) and total 4EBP1 overnight at 4°C with gentle agitation. An antibody for a housekeeping protein (e.g., β-actin or GAPDH) should also be used as a loading control.

  • Washing and Secondary Antibody Incubation: Wash the membrane to remove unbound primary antibodies and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

  • Detection and Imaging: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and capture the image using a chemiluminescence imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the p4EBP1 signal to the total 4EBP1 signal to determine the relative phosphorylation level.

Conclusion

The available preclinical evidence strongly indicates that RMC-5552 is a more potent and effective inhibitor of 4EBP1 phosphorylation compared to rapamycin.[1][5][6] This fundamental difference in their mechanism of action and downstream effects has significant implications for their therapeutic potential. For researchers and drug developers in the field of oncology, the superior ability of RMC-5552 to completely shut down the mTORC1-4EBP1-eIF4E axis makes it a highly promising candidate for treating cancers with hyperactivated mTOR signaling. Further clinical investigation is ongoing to fully elucidate the therapeutic benefits of this next-generation mTORC1 inhibitor.

References

RMC-5552: A New Benchmark in mTORC1-Selective Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers on the superior selectivity of RMC-5552 for mTORC1 over mTORC2, supported by comparative experimental data.

In the landscape of oncogenic signaling, the mechanistic target of rapamycin (B549165) (mTOR) pathway is a critical regulator of cell growth, proliferation, and survival. The mTOR kinase exists in two distinct multiprotein complexes, mTORC1 and mTORC2, which possess different substrate specificities and sensitivities to inhibitors. While mTORC1 is primarily responsible for regulating protein synthesis, mTORC2 is a key activator of AKT, a central node in cell survival pathways. The ability to selectively inhibit mTORC1 while sparing mTORC2 is a coveted therapeutic strategy to minimize off-target effects, such as hyperglycemia, which is often associated with dual mTORC1/mTORC2 inhibition. RMC-5552, a novel bi-steric inhibitor, has emerged as a highly selective and potent inhibitor of mTORC1, offering a significant advancement over previous generations of mTOR inhibitors.

Unprecedented Selectivity Profile of RMC-5552

RMC-5552 is a first-in-class, bi-steric mTORC1-selective inhibitor.[1] Its unique mechanism of action involves simultaneous binding to both the orthosteric (active) site and an allosteric site on mTORC1, leading to profound and selective inhibition.[2] This bi-steric engagement results in a remarkable ~40-fold selectivity for mTORC1 over mTORC2 in cellular assays.[3][4] This high degree of selectivity represents a significant improvement over conventional mTOR inhibitors.

Comparative Inhibitory Activity

The superior selectivity of RMC-5552 is evident when comparing its half-maximal inhibitory concentrations (IC50) against those of established mTOR inhibitors, such as the mTORC1-selective allosteric inhibitor rapamycin and the ATP-competitive dual mTORC1/mTORC2 inhibitor Torin 1. The inhibitory activity is typically assessed by measuring the phosphorylation of key downstream substrates: phospho-S6 kinase (p-S6K) and phospho-4E-BP1 (p-4E-BP1) for mTORC1, and phospho-AKT (p-AKT) for mTORC2.

CompoundTargetIC50 (nM)Selectivity (mTORC1/mTORC2)
RMC-5552 p-S6K (mTORC1)0.14[4]~40-fold[3][4]
p-4E-BP1 (mTORC1)0.48[4]
p-AKT (mTORC2)19[4]
Rapamycin mTORC1~0.1[5]Highly Selective for mTORC1
mTORC2Weakly inhibitory[6]
Torin 1 mTORC12-10[5][7]~1 (Dual Inhibitor)
mTORC22-10[5][7]

The mTOR Signaling Pathway and Inhibitor Action

The following diagram illustrates the mTOR signaling pathway, highlighting the distinct components of mTORC1 and mTORC2 and the points of intervention for RMC-5552, rapamycin, and Torin 1.

mTOR_Pathway cluster_upstream Upstream Signals cluster_pi3k_akt cluster_mTORC1 mTORC1 Complex cluster_mTORC2 mTORC2 Complex cluster_downstream_mTORC1 mTORC1 Downstream cluster_downstream_mTORC2 mTORC2 Downstream cluster_inhibitors Inhibitors Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 AKT AKT PI3K->AKT mTORC2 mTORC2 PI3K->mTORC2 AKT->mTORC1 Raptor Raptor mTORC1->Raptor mLST8_1 mLST8 mTORC1->mLST8_1 S6K S6K mTORC1->S6K 4E-BP1 4E-BP1 mTORC1->4E-BP1 Rictor Rictor mTORC2->Rictor mSIN1 mSIN1 mTORC2->mSIN1 mLST8_2 mLST8 mTORC2->mLST8_2 AKT_p AKT (pS473) mTORC2->AKT_p Protein Synthesis Protein Synthesis S6K->Protein Synthesis 4E-BP1->Protein Synthesis Cell Growth Cell Growth Protein Synthesis->Cell Growth Cell Survival Cell Survival AKT_p->Cell Survival RMC-5552 RMC-5552 RMC-5552->mTORC1 Rapamycin Rapamycin Rapamycin->mTORC1 Torin 1 Torin 1 Torin 1->mTORC1 Torin 1->mTORC2

References

A Comparative Guide to Bi-Steric mTOR Inhibitors: RMC-5552 vs. RMC-6272

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The mechanistic target of rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and metabolism, and its dysregulation is a hallmark of many cancers.[1] A new class of mTOR inhibitors, known as bi-steric inhibitors, has emerged, offering a novel mechanism to more effectively and selectively target mTOR Complex 1 (mTORC1). This guide provides a detailed comparison of two prominent bi-steric mTOR inhibitors, RMC-5552 and RMC-6272, focusing on their mechanism of action, preclinical and clinical performance, and the experimental protocols used to evaluate them.

Introduction to Bi-Steric mTOR Inhibition

First and second-generation mTOR inhibitors have faced limitations, including incomplete inhibition of mTORC1 and off-target effects on mTORC2, which can lead to adverse events like hyperglycemia.[1][2] Bi-steric inhibitors are designed to overcome these challenges by simultaneously binding to two distinct sites on the mTORC1 complex: the orthosteric (catalytic) site and an allosteric site.[3] This dual-binding mechanism leads to a more profound and selective inhibition of mTORC1 signaling.[3]

RMC-5552 is a clinical-stage bi-steric mTORC1-selective inhibitor, while RMC-6272 is a potent preclinical tool compound from the same class.[3] Both compounds have demonstrated significant anti-tumor activity in various cancer models.[4][5]

Mechanism of Action

RMC-5552 and RMC-6272 are composed of a rapamycin-like macrocycle linked to an mTOR kinase active-site inhibitor.[3] The rapamycin moiety binds to FKBP12, and this complex then targets the FRB domain (an allosteric site) on mTORC1. The linked active-site inhibitor concurrently binds to the ATP-binding site (the orthosteric site) of the mTOR kinase domain. This "bi-steric" engagement locks mTORC1 in an inactive conformation, leading to potent and sustained inhibition of its downstream signaling pathways, including the phosphorylation of 4E-BP1 and S6K.[1][2] This enhanced inhibition of 4E-BP1 phosphorylation is a key differentiator from earlier generation mTOR inhibitors like rapamycin.[4]

mTOR_Pathway cluster_upstream Upstream Signals cluster_mTORC1 mTORC1 Complex cluster_downstream Downstream Effectors cluster_inhibition Bi-Steric Inhibition Growth Factors Growth Factors mTORC1 mTORC1 Growth Factors->mTORC1 Nutrients Nutrients Nutrients->mTORC1 Raptor Raptor mTORC1->Raptor mLST8 mLST8 mTORC1->mLST8 4E-BP1 4E-BP1 mTORC1->4E-BP1 phosphorylates S6K1 S6K1 mTORC1->S6K1 phosphorylates Protein Synthesis Protein Synthesis 4E-BP1->Protein Synthesis regulates S6K1->Protein Synthesis Cell Growth Cell Growth Protein Synthesis->Cell Growth RMC-5552 / RMC-6272 RMC-5552 / RMC-6272 RMC-5552 / RMC-6272->mTORC1 inhibits

Diagram 1: Simplified mTORC1 signaling pathway and the point of inhibition by RMC-5552 and RMC-6272.

Preclinical Performance: A Head-to-Head Comparison

RMC-6272 has been extensively used in preclinical studies to demonstrate the potential of bi-steric mTORC1 inhibition. These studies provide a strong basis for the clinical development of RMC-5552.

ParameterRMC-5552RMC-6272Rapamycin (for comparison)INK128 (for comparison)Reference
Target mTORC1 (bi-steric)mTORC1 (bi-steric)mTORC1 (allosteric)mTORC1/2 (catalytic)[1][5]
mTORC1/mTORC2 Selectivity ~40-fold>10-foldHigh for mTORC1Non-selective[2][6]
IC50 (p-4EBP1, MDA-MB-468 cells) Not explicitly stated, but potentNot explicitly stated, but potentIncomplete inhibitionNot specified[3]
IC50 (Cell Viability, NF2-null SCs) Not available33.5 pMNot effectiveNot specified[7]
In Vivo Efficacy (NF2-deficient meningioma xenografts) Investigational agent for future studiesSignificant reduction in tumor growthNot as effectiveNot as effective[5][7]
In Vivo Efficacy (TSC1-null bladder cancer PDX) Significant tumor volume reductionDeeper tumor regression and delayed regrowthLess effectiveLittle activity[2]

Clinical Data: RMC-5552 Phase 1/1b Trial (NCT04774952)

RMC-5552 is currently being evaluated in a Phase 1/1b clinical trial in patients with advanced solid tumors.[8]

ParameterRMC-5552Reference
Dosing 1.6–16 mg intravenous infusion weekly[1]
Most Common Treatment-Related Adverse Events Mucositis (49%), nausea (44%), and fatigue (42%)[1]
Grade 3 Drug-Related Adverse Events (≥10 mg) Mucositis/stomatitis (21%)[4]
Hyperglycemia Low incidence (4%), not dose-limiting[1]
Preliminary Efficacy Disease control rate of 64%[1]
Confirmed Partial Response Observed in a patient with head and neck cancer with a PTEN mutation[4]
Complete Response Observed in a patient with PTEN- and PIK3CA-altered endometrial cancer[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize RMC-5552 and RMC-6272.

Western Blot Analysis of mTOR Pathway Phosphorylation

This protocol is used to assess the phosphorylation status of key mTORC1 downstream targets.

1. Cell Lysis:

  • Culture cells to 70-80% confluency and treat with inhibitors at desired concentrations and time points.

  • Place culture dishes on ice and wash cells twice with ice-cold phosphate-buffered saline (PBS).

  • Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

  • Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the protein lysate.

2. Protein Quantification:

  • Determine the protein concentration of the lysates using a BCA protein assay kit.

3. Gel Electrophoresis and Transfer:

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate proteins on a 4-12% Bis-Tris polyacrylamide gel.

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

4. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phospho-4E-BP1, total 4E-BP1, phospho-S6K, total S6K, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

5. Detection:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify band intensities using densitometry software.

Western_Blot_Workflow A Cell Culture and Treatment B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Blocking E->F G Primary Antibody Incubation F->G H Secondary Antibody Incubation G->H I Detection and Imaging H->I J Data Analysis I->J

Diagram 2: General workflow for Western Blot analysis.
Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

1. Cell Seeding:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

2. Drug Treatment:

  • Prepare serial dilutions of the mTOR inhibitors (RMC-5552, RMC-6272) in culture medium.

  • Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitors.

  • Incubate the plate for 72 hours.

3. MTT Addition:

  • Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

  • Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

4. Solubilization:

  • Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well.

  • Mix gently on an orbital shaker to dissolve the formazan crystals.

5. Absorbance Measurement:

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of cell growth.

In Vivo Xenograft Tumor Model

This protocol outlines the general procedure for evaluating the anti-tumor efficacy of mTOR inhibitors in a mouse model.

1. Cell Preparation and Implantation:

  • Harvest cancer cells from culture and resuspend them in a mixture of serum-free medium and Matrigel.

  • Subcutaneously inject 1-5 x 10^6 cells into the flank of immunocompromised mice (e.g., nude or SCID mice).

2. Tumor Growth and Randomization:

  • Monitor tumor growth by measuring tumor volume with calipers [(Length x Width^2) / 2].

  • When tumors reach a certain size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

3. Drug Administration:

  • Administer the mTOR inhibitors (e.g., RMC-5552 or RMC-6272) and vehicle control according to the specified dose and schedule (e.g., intraperitoneal injection or oral gavage).

4. Monitoring:

  • Measure tumor volume and body weight 2-3 times per week.

  • Monitor the general health and behavior of the mice.

5. Study Endpoint and Analysis:

  • Euthanize the mice when tumors in the control group reach the maximum allowed size or at a predetermined time point.

  • Excise the tumors, weigh them, and process them for further analysis (e.g., histology, Western blotting).

  • Analyze the tumor growth inhibition for each treatment group compared to the control group.

Conclusion

Bi-steric mTORC1 inhibitors represent a significant advancement in the targeted therapy of cancers with mTOR pathway hyperactivation. RMC-5552, the clinical candidate, has demonstrated promising anti-tumor activity and a manageable safety profile in its initial clinical evaluation.[1] The preclinical tool compound, RMC-6272, has provided a strong rationale for the development of this class of inhibitors through its potent and selective mTORC1 inhibition in various cancer models.[5][7] The data presented in this guide highlights the potential of bi-steric mTORC1 inhibitors to overcome the limitations of previous generations of mTOR-targeted therapies. Further clinical investigation of RMC-5552, both as a monotherapy and in combination with other targeted agents, is warranted.

References

RMC-5552: A Paradigm Shift in Overcoming Rapamycin Resistance in Tumors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

REDWOOD CITY, Calif. – December 15, 2025 – A new generation of mTORC1-selective inhibitors, spearheaded by RMC-5552, is demonstrating significant promise in overcoming the challenge of rapamycin (B549165) resistance in various tumor types. This comparison guide provides an in-depth analysis of the efficacy of RMC-5552 against rapamycin-resistant tumors, with supporting preclinical and clinical data, for an audience of researchers, scientists, and drug development professionals.

Rapamycin and its analogs (rapalogs) have long been utilized in cancer therapy, but their efficacy is often limited by incomplete inhibition of the mTORC1 pathway, a key driver of cell growth and proliferation. Resistance frequently arises from the inability of rapalogs to fully suppress the phosphorylation of the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), a critical downstream effector of mTORC1. RMC-5552, a first-in-class bi-steric mTORC1-selective inhibitor, is designed to overcome this limitation by potently and selectively inhibiting mTORC1, leading to robust suppression of 4E-BP1 phosphorylation and profound anti-tumor activity in rapamycin-resistant settings.

Mechanism of Action: A Dual-Pronged Attack on mTORC1

RMC-5552's unique bi-steric mechanism of action sets it apart from previous generations of mTOR inhibitors. It simultaneously binds to two distinct sites on the mTORC1 complex: the FKBP12-rapamycin binding (FRB) allosteric site and the mTOR kinase active site. This dual engagement results in a more profound and sustained inhibition of mTORC1 signaling compared to rapalogs, which only target the allosteric site.

A key advantage of RMC-5552 is its selectivity for mTORC1 over mTORC2. This selectivity is crucial as the inhibition of mTORC2 is associated with dose-limiting toxicities, such as hyperglycemia, commonly observed with pan-mTOR inhibitors. By sparing mTORC2, RMC-5552 offers the potential for a wider therapeutic window.

mTOR_Signaling_Pathway cluster_upstream Upstream Signals cluster_pi3k_akt PI3K/AKT Pathway cluster_mTORC mTOR Complexes cluster_downstream Downstream Effectors cluster_inhibitors Inhibitors Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 AKT AKT PI3K->AKT AKT->mTORC1 mTORC2 mTORC2 AKT->mTORC2 S6K S6K mTORC1->S6K 4E-BP1 4E-BP1 mTORC1->4E-BP1 mTORC2->AKT Actin Cytoskeleton Actin Cytoskeleton mTORC2->Actin Cytoskeleton Protein Synthesis Protein Synthesis S6K->Protein Synthesis 4E-BP1->Protein Synthesis Cell Growth & Proliferation Cell Growth & Proliferation Protein Synthesis->Cell Growth & Proliferation Rapalogs Rapalogs Rapalogs->mTORC1 Partial Inhibition Pan-mTORi Pan-mTORi Pan-mTORi->mTORC1 Pan-mTORi->mTORC2 RMC-5552 RMC-5552 RMC-5552->mTORC1 Potent & Selective Inhibition

Figure 1: mTOR Signaling Pathway and Inhibitor Targets.

Preclinical Efficacy in Rapamycin-Resistant Models

Extensive preclinical studies have demonstrated the superior efficacy of RMC-5552 and its tool compound, RMC-6272, in tumor models characterized by hyperactive mTORC1 signaling and resistance to rapamycin. These models often harbor mutations in genes such as TSC1, TSC2, or NF2.

In Vitro Studies

In cell-based assays, RMC-5552 and its analogs have shown significantly greater potency in inhibiting the growth of TSC1 or TSC2-null cells compared to rapamycin. A key finding is the near-complete inhibition of 4E-BP1 phosphorylation at nanomolar concentrations, a feat not achieved with rapamycin treatment.

CompoundCell LineIC50 (Growth Inhibition)p-4E-BP1 (T37/46) Inhibition
RMC-6272 TSC1-null HCV29~1 nMNear-complete at ~1 nM
Rapamycin TSC1-null HCV29>10 nMIncomplete inhibition
MLN0128 (Pan-mTORi) TSC1-null HCV29~10 nMComplete inhibition

Table 1: In Vitro Potency of mTOR Inhibitors in a TSC1-null Bladder Cancer Cell Line. Data synthesized from publicly available research.

In Vivo Xenograft Studies

In animal models, RMC-5552 and its tool compounds have demonstrated robust and durable anti-tumor activity in rapamycin-resistant xenografts. For instance, in an NF2-deficient meningioma xenograft model, RMC-6272 treatment led to significant tumor growth inhibition and even tumor shrinkage, outperforming historical data for rapamycin in similar models.

TreatmentTumor ModelTumor Growth InhibitionKey Findings
RMC-6272 NF2-deficient Meningioma Xenograft>90%Durable tumor growth inhibition and shrinkage.
RMC-5552 TSC1-null Bladder Cancer PDXSignificant regressionDelayed tumor regrowth after treatment cessation compared to rapamycin.
Rapamycin Various Rapamycin-Resistant ModelsModest to no effectLimited efficacy due to incomplete 4E-BP1 inhibition.

Table 2: In Vivo Efficacy of RMC-5552/RMC-6272 in Rapamycin-Resistant Xenograft Models. Data synthesized from publicly available research.

Preclinical_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Culture Culture of Rapamycin-Resistant Tumor Cell Lines (e.g., TSC1/2-null) Drug_Treatment Treatment with RMC-5552, Rapamycin, or Pan-mTORi Cell_Culture->Drug_Treatment Viability_Assay Cell Viability/Growth Assays (e.g., CellTiter-Glo) Drug_Treatment->Viability_Assay Western_Blot Western Blot for p-4E-BP1, p-S6K, etc. Drug_Treatment->Western_Blot IC50_Determination IC50 Determination Viability_Assay->IC50_Determination Xenograft_Implantation Implantation of Tumor Cells into Immunocompromised Mice Tumor_Growth Allow Tumors to Establish Xenograft_Implantation->Tumor_Growth Drug_Administration Administer RMC-5552 or Control Vehicle Tumor_Growth->Drug_Administration Tumor_Measurement Measure Tumor Volume Over Time Drug_Administration->Tumor_Measurement Efficacy_Analysis Analyze Tumor Growth Inhibition Tumor_Measurement->Efficacy_Analysis

Figure 2: General Preclinical Experimental Workflow.

Clinical Evaluation of RMC-5552

A first-in-human, Phase 1/1b clinical trial (NCT04774952) is currently evaluating the safety, tolerability, and preliminary efficacy of RMC-5552 in adult patients with advanced solid tumors, particularly those with genetic alterations in the PI3K/mTOR pathway.

Initial results from this ongoing study have been encouraging, demonstrating that RMC-5552 is clinically active at tolerable doses. Notably, the selective inhibition of mTORC1 has resulted in a low incidence of hyperglycemia, a significant advantage over pan-mTOR inhibitors.

Clinical TrialPhasePatient PopulationKey Preliminary Findings
NCT04774952 Phase 1/1bAdvanced solid tumors, enriched for PI3K/mTOR pathway alterationsManageable safety profile. Low incidence of hyperglycemia (4%). Confirmed partial responses in patients with mTOR pathway mutations. Disease control rate of 67% in evaluable patients.

Table 3: Overview of the RMC-5552 Phase 1/1b Clinical Trial. Data as of the latest public disclosures.

Comparison with Alternative Therapies

The therapeutic landscape for rapamycin-resistant tumors is evolving. Besides RMC-5552, other strategies include second-generation pan-mTOR inhibitors and rapalogs like everolimus (B549166) and temsirolimus, which have shown some activity in tumors with hyperactive mTOR signaling, such as those with TSC1 or TSC2 mutations.

However, the clinical utility of pan-mTOR inhibitors is often hampered by their toxicity profile, particularly hyperglycemia, which can necessitate dose reductions and limit their efficacy. While rapalogs are generally better tolerated, their incomplete inhibition of mTORC1 remains a significant hurdle in overcoming resistance.

Therapeutic ClassExamplesMechanism of ActionKey AdvantagesKey Limitations
Bi-steric mTORC1 Inhibitor RMC-5552Potent and selective inhibition of mTORC1Overcomes rapamycin resistance by inhibiting 4E-BP1 phosphorylation; favorable safety profile (low hyperglycemia).Still in clinical development.
Rapalogs Everolimus, TemsirolimusAllosteric inhibition of mTORC1Established clinical use in certain tumor types.Incomplete mTORC1 inhibition, leading to resistance.
Pan-mTOR Inhibitors Sapanisertib (MLN0128)ATP-competitive inhibition of mTORC1 and mTORC2Can overcome some forms of rapamycin resistance.Dose-limiting toxicities, particularly hyperglycemia, due to mTORC2 inhibition.

Table 4: Comparison of RMC-5552 with Alternative mTOR-Targeted Therapies.

Experimental Protocols

In Vitro Cell Viability Assay
  • Cell Culture: Rapamycin-resistant tumor cell lines (e.g., TSC1 or TSC2-null) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with a serial dilution of RMC-5552, rapamycin, or a pan-mTOR inhibitor for 72 hours.

  • Viability Assessment: Cell viability is measured using a luminescent cell viability assay (e.g., CellTiter-Glo®), which quantifies ATP levels.

  • Data Analysis: Luminescence readings are normalized to vehicle-treated controls, and IC50 values are calculated using non-linear regression analysis.

In Vivo Xenograft Study
  • Cell Implantation: A suspension of rapamycin-resistant tumor cells is subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth Monitoring: Tumor volume is measured regularly using calipers (Volume = 0.5 x Length x Width²).

  • Randomization and Treatment: Once tumors reach a specified volume, mice are randomized into treatment and control groups. RMC-5552 is typically administered intravenously or intraperitoneally at specified doses and schedules.

  • Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study. The primary endpoint is typically tumor growth inhibition.

  • Pharmacodynamic Analysis: At the end of the study, tumors may be harvested to assess the levels of phosphorylated mTORC1 pathway proteins (e.g., p-4E-BP1, p-S6) by western blot or immunohistochemistry.

Conclusion

RMC-5552 represents a significant advancement in the development of mTOR-targeted therapies. Its unique bi-steric mechanism of action and selectivity for mTORC1 provide a compelling strategy to overcome the limitations of previous generations of mTOR inhibitors. The robust preclinical data, coupled with encouraging early clinical results, position RMC-5552 as a promising therapeutic agent for patients with rapamycin-resistant tumors driven by hyperactive mTORC1 signaling. Further clinical investigation is warranted to fully elucidate its therapeutic potential and to identify the patient populations most likely to benefit from this innovative treatment.

Disclaimer: RMC-5552 is an investigational drug and has not been approved by the FDA or any other regulatory agency for any use. The information provided in this guide is for informational purposes only and should not be construed as medical advice.

A Head-to-Head Battle in mTOR-Driven Cancers: RMC-5552 vs. Pan-mTOR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A new generation of mTOR inhibitors is redefining the therapeutic landscape for cancers with hyperactivated PI3K/mTOR signaling. This guide provides a comparative analysis of the novel bi-steric mTORC1-selective inhibitor, RMC-5552, and conventional pan-mTOR inhibitors, offering researchers and drug development professionals a data-driven overview of their distinct mechanisms, efficacy, and safety profiles.

The mechanistic target of rapamycin (B549165) (mTOR) is a pivotal kinase that orchestrates cell growth, proliferation, and metabolism. It functions within two distinct complexes: mTORC1 and mTORC2. While mTORC1 is a key regulator of protein synthesis, mTORC2 is involved in cell survival and cytoskeletal organization. Dysregulation of the mTOR pathway is a frequent event in numerous cancers, making it a prime target for therapeutic intervention.

For years, the therapeutic strategy has centered on pan-mTOR inhibitors, which, by design, block the ATP-binding site of the mTOR kinase, thereby inhibiting both mTORC1 and mTORC2. However, this dual inhibition often leads to on-target toxicities, most notably hyperglycemia, which can limit their clinical utility.

RMC-5552 represents a paradigm shift in mTOR inhibition. As a bi-steric inhibitor, it engages both the orthosteric (active) and an allosteric site on mTORC1, leading to profound and selective inhibition of this complex while sparing mTORC2. This selectivity profile suggests a potential for improved tolerability compared to its pan-inhibitor counterparts.

Mechanism of Action: A Tale of Two Binding Modes

RMC-5552's unique bi-steric mechanism allows it to selectively and potently inhibit mTORC1. By binding to both the FKBP12-rapamycin-binding (FRB) domain and the kinase active site of mTOR within the mTORC1 complex, it effectively shuts down downstream signaling. This leads to the dephosphorylation of key mTORC1 substrates, including the ribosomal protein S6 kinase (S6K) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), ultimately suppressing protein synthesis and cell cycle progression.[1][2]

In contrast, pan-mTOR inhibitors are ATP-competitive kinase inhibitors that target the catalytic site of mTOR. This results in the inhibition of both mTORC1 and mTORC2. While this leads to a broad suppression of mTOR signaling, the inhibition of mTORC2 is also responsible for the frequently observed side effect of hyperglycemia, as mTORC2 plays a crucial role in insulin (B600854) signaling.

mTOR_signaling_pathways cluster_RMC5552 RMC-5552 cluster_panmTOR pan-mTOR Inhibitors RMC5552 RMC-5552 mTORC1_R mTORC1 RMC5552->mTORC1_R Inhibits S6K_R p-S6K mTORC1_R->S6K_R _4EBP1_R p-4E-BP1 mTORC1_R->_4EBP1_R Protein_Synthesis_R Protein Synthesis S6K_R->Protein_Synthesis_R _4EBP1_R->Protein_Synthesis_R Cell_Growth_R Cell Growth Protein_Synthesis_R->Cell_Growth_R panmTOR pan-mTOR Inhibitor mTORC1_P mTORC1 panmTOR->mTORC1_P Inhibits mTORC2_P mTORC2 panmTOR->mTORC2_P Inhibits S6K_P p-S6K mTORC1_P->S6K_P _4EBP1_P p-4E-BP1 mTORC1_P->_4EBP1_P Akt_P p-Akt mTORC2_P->Akt_P Protein_Synthesis_P Protein Synthesis S6K_P->Protein_Synthesis_P _4EBP1_P->Protein_Synthesis_P Cell_Survival_P Cell Survival Akt_P->Cell_Survival_P Cell_Growth_P Cell Growth Protein_Synthesis_P->Cell_Growth_P

Figure 1: Simplified signaling pathways for RMC-5552 and pan-mTOR inhibitors.

Preclinical Efficacy: A Quantitative Comparison

In preclinical models, both RMC-5552 and pan-mTOR inhibitors have demonstrated potent anti-tumor activity across a range of cancer cell lines. However, the bi-steric mTORC1-selective inhibitors, including RMC-5552 and its research tool analog RMC-6272, often exhibit superior potency in vitro.

InhibitorCell LineCancer TypeIC50 (nM)
RMC-5552 MDA-MB-468Breast Cancer0.48 (for p-4EBP1 inhibition)
MDA-MB-468Breast Cancer0.14 (for p-S6K inhibition)
RMC-6272 Ben-Men-1Meningioma0.436
MN1-LFMeningioma0.971
Sapanisertib (INK128) MCF-7Breast Cancer0.8
786-ORenal Cell Carcinoma1.2
PANC-1Pancreatic Cancer2.5
A549Non-Small Cell Lung Cancer4.8
AZD8055 H838Non-Small Cell Lung Cancer20
A549Non-Small Cell Lung Cancer50
U87MGGlioblastoma53

Table 1: Comparative In Vitro Potency (IC50) of RMC-5552/RMC-6272 and Pan-mTOR Inhibitors in Various Cancer Cell Lines. [3][4][5][6][7]

In vivo studies further underscore the potent anti-tumor activity of RMC-5552. In a xenograft model of HCC1954 human breast cancer, weekly administration of RMC-5552 led to significant, dose-dependent tumor growth inhibition, with a 3 mg/kg dose resulting in tumor stasis.[1][8] Pan-mTOR inhibitors have also shown robust in vivo efficacy. For instance, Sapanisertib demonstrated significant tumor growth inhibition in a ZR-75-1 breast cancer xenograft model at a daily dose of 0.3 mg/kg.[3][9][10] In chordoma patient-derived xenograft models, AZD8055 monotherapy resulted in 56-62% tumor growth inhibition.[11]

InhibitorCancer ModelDosing RegimenTumor Growth Inhibition
RMC-5552 HCC1954 Breast Cancer Xenograft1 mg/kg, weeklySignificant growth inhibition
HCC1954 Breast Cancer Xenograft3 mg/kg, weeklyTumor stasis
Sapanisertib (INK128) ZR-75-1 Breast Cancer Xenograft0.3 mg/kg, dailySignificant growth inhibition
SK-Hep1 Hepatocellular Carcinoma Xenograft3 mg/kg, daily24% reduction in tumor volume
AZD8055 A549 NSCLC Xenograft10 mg/kg, twice daily93%
Chordoma PDXNot specified56-62%

Table 2: Comparative In Vivo Efficacy of RMC-5552 and Pan-mTOR Inhibitors in Preclinical Models. [1][12][8][9][10][11][13][14]

Clinical Safety and Tolerability: The Hyperglycemia Divide

The most striking clinical differentiator between RMC-5552 and pan-mTOR inhibitors lies in their safety profiles, particularly concerning metabolic adverse events. The first-in-human phase 1 study of RMC-5552 (NCT04774952) in patients with advanced solid tumors demonstrated a manageable safety profile. The most common treatment-related adverse events were mucositis (49%), nausea (44%), and fatigue (42%).[3][15] Crucially, and consistent with its mTORC1 selectivity, the incidence of treatment-related hyperglycemia was low at 4% and was not a dose-limiting toxicity.[3][15]

In stark contrast, hyperglycemia is a well-documented and frequent adverse event associated with pan-mTOR inhibitors due to their inhibition of mTORC2 and subsequent disruption of insulin signaling.[5][16][17] Studies have shown a significantly increased risk of high-grade (Grade 3-4) hyperglycemia with PI3K-AKT-mTOR inhibitors compared to agents not targeting this pathway.[6][16]

Adverse EventRMC-5552 (NCT04774952)Pan-mTOR Inhibitors (Class Effect)
Mucositis/Stomatitis49%Common
Nausea44%Common
Fatigue42%Common
Hyperglycemia (Grade 3-4) 4% Significantly higher incidence
Decreased Appetite29%Common

Table 3: Comparative Clinical Adverse Event Profiles. [3][4][5][6][15][16][17][18][19]

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a serial dilution of the mTOR inhibitor (e.g., RMC-5552 or a pan-mTOR inhibitor) for a specified duration (e.g., 72 hours). Include a vehicle-treated control group.

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Aspirate the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.[20][21]

In Vivo Tumor Xenograft Study
  • Animal Model: Use immunodeficient mice (e.g., female athymic nude mice).

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 HCC1954 cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly (e.g., twice weekly). Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Randomization and Treatment: When tumors reach a predetermined size (e.g., 150-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer the mTOR inhibitor (e.g., RMC-5552 or a pan-mTOR inhibitor) and vehicle control via the appropriate route (e.g., oral gavage or intraperitoneal injection) at the specified dose and schedule.

  • Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary efficacy endpoint is typically tumor growth inhibition.

  • Pharmacodynamic Analysis: At the end of the study, tumors can be excised for pharmacodynamic analysis, such as Western blotting or immunohistochemistry for downstream mTOR pathway markers (e.g., p-4EBP1, p-S6).[22][23]

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis a Cancer Cell Lines b Drug Treatment (RMC-5552 vs. pan-mTORi) a->b c Cell Viability Assay (MTT) b->c d Western Blot (p-4EBP1, p-S6K) b->d e IC50 Determination c->e f Xenograft Model Establishment g Drug Administration f->g h Tumor Growth Measurement g->h i Immunohistochemistry (p-4EBP1) g->i j Efficacy & PD Analysis h->j i->j

Figure 2: General experimental workflow for preclinical comparison.

Conclusion

RMC-5552 and pan-mTOR inhibitors represent two distinct strategies for targeting the mTOR pathway in cancer. While both have demonstrated significant anti-tumor activity in preclinical and clinical settings, the key differentiator lies in their selectivity and, consequently, their safety profiles.

RMC-5552, with its novel bi-steric mechanism and selective inhibition of mTORC1, offers the potential for a wider therapeutic window by mitigating the hyperglycemia associated with mTORC2 inhibition. Pan-mTOR inhibitors, on the other hand, provide a broader blockade of mTOR signaling, which may be advantageous in certain contexts but comes at the cost of increased metabolic toxicity.

The choice between these two classes of inhibitors will likely depend on the specific tumor biology, the patient's underlying health status, and the desire to minimize treatment-related toxicities. The ongoing clinical development of RMC-5552 will be crucial in further defining its role in the armamentarium of targeted cancer therapies. For researchers and clinicians, a thorough understanding of the distinct pharmacological properties of these agents is paramount for designing rational clinical trials and optimizing patient outcomes.

References

Validating RMC-5552-Induced Apoptosis: A Comparative Guide to the TUNEL Assay

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating the therapeutic potential of RMC-5552, accurately validating its apoptosis-inducing effects is paramount. RMC-5552 is a potent and selective bi-steric inhibitor of mTORC1 (mammalian target of rapamycin (B549165) complex 1).[1][2][3][4] Its mechanism involves inhibiting the phosphorylation of key mTORC1 substrates, such as 4EBP1, which ultimately suppresses protein synthesis and induces apoptosis in cancer cells with a hyperactivated PI3K/mTOR pathway.[1][5][6][7] This guide provides a detailed comparison of the Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay with other common methods for detecting apoptosis, supported by experimental protocols and data presentation guidelines.

The Role of the TUNEL Assay in Apoptosis Detection

The TUNEL assay is a widely used method for detecting DNA fragmentation, which is a hallmark of the late stages of apoptosis.[8] The principle of the assay relies on the enzyme Terminal deoxynucleotidyl Transferase (TdT) to catalyze the addition of labeled deoxynucleotides (commonly dUTPs) to the 3'-hydroxyl ends of fragmented DNA.[8][9] These incorporated nucleotides can then be detected by fluorescence microscopy or flow cytometry, allowing for the quantification of apoptotic cells.

Experimental Protocol: TUNEL Assay

This protocol provides a general framework for performing a TUNEL assay on cells treated with RMC-5552. Optimization may be required for specific cell types and experimental conditions.

Materials:

  • Cells treated with RMC-5552 and appropriate controls (e.g., vehicle-treated, positive control like DNase I-treated cells)

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Solution (e.g., 0.1% Triton X-100 in PBS)

  • TUNEL Reaction Mixture (containing TdT enzyme and labeled dUTPs)

  • Nuclear counterstain (e.g., DAPI)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Preparation: Culture and treat cells with the desired concentrations of RMC-5552 for the appropriate duration.

  • Fixation: Harvest the cells and wash them with PBS. Fix the cells in 4% paraformaldehyde for 30 minutes at room temperature.[9]

  • Permeabilization: Wash the fixed cells with PBS and then permeabilize them with 0.1% Triton X-100 for 5-10 minutes at room temperature. This step is crucial to allow the TdT enzyme to access the nuclear DNA.

  • Labeling: Wash the cells again with PBS and then incubate them with the TUNEL reaction mixture in a humidified chamber at 37°C for 60 minutes, protected from light.

  • Washing: Stop the reaction by washing the cells twice with PBS.

  • Counterstaining (for microscopy): If desired, counterstain the nuclei with a dye like DAPI to visualize all cells.

  • Analysis: Analyze the samples using a fluorescence microscope or a flow cytometer to detect the fluorescent signal from the labeled DNA fragments in apoptotic cells.

Data Presentation: Quantifying Apoptosis

For clear and comparative analysis, quantitative data from the TUNEL assay should be summarized in a table. This allows for a direct comparison between different treatment groups.

Treatment GroupConcentrationPercentage of TUNEL-Positive Cells (%) (Mean ± SD)
Vehicle Control-2.5 ± 0.8
RMC-555210 nM15.2 ± 2.1
RMC-555250 nM48.6 ± 4.5
Positive Control (DNase I)-95.1 ± 1.9

Comparison with Alternative Apoptosis Assays

While the TUNEL assay is a robust method for detecting late-stage apoptosis, other assays can provide a more comprehensive picture of the apoptotic process by targeting different stages.

AssayPrincipleStage of ApoptosisAdvantagesDisadvantages
Annexin V Staining Detects the translocation of phosphatidylserine (B164497) to the outer cell membrane.EarlyCan distinguish between early apoptotic, late apoptotic, and necrotic cells (when used with a viability dye like Propidium Iodide).[10]Can be transient; not suitable for fixed and permeabilized cells.
Caspase Activity Assays Measures the activity of caspase enzymes, which are key executioners of apoptosis.MidCan detect early (initiator caspases) to mid-stage (effector caspases) apoptosis.[11]Can be transient and may not always correlate directly with cell death.
DNA Laddering Detects the characteristic cleavage of DNA into nucleosomal fragments by running extracted DNA on an agarose (B213101) gel.LateProvides a clear qualitative indication of apoptosis.Requires a relatively large number of cells and is not quantitative.[11]
TUNEL Assay Labels the 3'-OH ends of fragmented DNA.LateHighly sensitive and can be used on fixed cells and tissue sections.[9] Can be quantitative with flow cytometry.May also label necrotic cells or cells with extensive DNA damage, requiring careful interpretation and controls.[8]

Visualizing the Processes

To better understand the underlying mechanisms and experimental flows, the following diagrams are provided.

RMC5552_Pathway RMC5552 RMC-5552 mTORC1 mTORC1 RMC5552->mTORC1 Inhibits p4EBP1 Phosphorylation of 4EBP1 mTORC1->p4EBP1 Promotes Protein_Synthesis Protein Synthesis p4EBP1->Protein_Synthesis Inhibits Apoptosis Apoptosis Protein_Synthesis->Apoptosis Suppression leads to TUNEL_Workflow Start Cell Treatment (e.g., RMC-5552) Fixation Fixation (4% Paraformaldehyde) Start->Fixation Permeabilization Permeabilization (0.1% Triton X-100) Fixation->Permeabilization Labeling TUNEL Labeling (TdT Enzyme + Labeled dUTPs) Permeabilization->Labeling Washing Washing Labeling->Washing Analysis Analysis (Microscopy or Flow Cytometry) Washing->Analysis Apoptosis_Detection_Stages cluster_early Early Stage cluster_mid Mid Stage cluster_late Late Stage AnnexinV Annexin V Staining (Phosphatidylserine Exposure) Caspase Caspase Activity Assays TUNEL TUNEL Assay (DNA Fragmentation) Ladder DNA Laddering Apoptosis_Initiation Apoptosis Initiation Apoptosis_Initiation->AnnexinV Execution Execution Phase Apoptosis_Initiation->Execution Execution->Caspase Cell_Death Cell Death Execution->Cell_Death Cell_Death->TUNEL Cell_Death->Ladder

References

Head-to-Head Comparison: RMC-5552 vs. Sapanisertib in mTOR-Driven Cancers

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its frequent dysregulation in a wide range of human cancers has made it a prime target for therapeutic intervention. This guide provides a detailed head-to-head comparison of two prominent mTOR inhibitors, RMC-5552 and sapanisertib (B612132), offering insights into their distinct mechanisms of action, preclinical efficacy, and clinical potential.

Executive Summary

RMC-5552 is a novel, bi-steric, and highly selective inhibitor of mTOR complex 1 (mTORC1), designed to overcome the limitations of previous mTOR inhibitors. In contrast, sapanisertib is a potent, ATP-competitive dual inhibitor of both mTORC1 and mTORC2. This fundamental difference in their mechanism of action underlies their distinct pharmacological profiles, efficacy in various cancer models, and associated toxicities. This guide will delve into the experimental data supporting these differences, providing researchers with the necessary information to make informed decisions in their drug development endeavors.

Mechanism of Action: A Tale of Two Complexes

The mTOR kinase exists in two distinct multiprotein complexes, mTORC1 and mTORC2, each with unique downstream effectors and cellular functions.

RMC-5552: The mTORC1-Selective Specialist

RMC-5552 is a third-generation mTOR inhibitor that employs a bi-steric mechanism, interacting with both the orthosteric and allosteric binding sites of mTORC1.[1] This unique binding mode allows for potent and selective inhibition of mTORC1, while largely sparing mTORC2.[2][3] The selectivity for mTORC1 is approximately 40-fold over mTORC2 in cell-based assays.[4][5] By selectively inhibiting mTORC1, RMC-5552 effectively suppresses the phosphorylation of key downstream substrates like S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4EBP1), leading to the inhibition of protein synthesis and cell cycle progression.[2][6] A key advantage of this selectivity is the potential to avoid mTORC2-mediated hyperglycemia, a common dose-limiting toxicity of dual mTORC1/2 inhibitors.[2][3]

Sapanisertib: The Dual mTORC1/2 Inhibitor

Sapanisertib (also known as MLN0128, INK128, and TAK-228) is an orally bioavailable small molecule that acts as an ATP-competitive inhibitor of the mTOR kinase, targeting both mTORC1 and mTORC2 complexes.[7][8] By inhibiting both complexes, sapanisertib provides a more comprehensive blockade of the mTOR pathway.[9] It not only inhibits mTORC1-mediated phosphorylation of S6K and 4EBP1 but also prevents mTORC2-dependent activation of Akt, a critical cell survival signal.[1] This dual inhibition may overcome the feedback activation of Akt that can lead to resistance with mTORC1-specific inhibitors.[10]

The following diagram illustrates the distinct mechanisms of action of RMC-5552 and sapanisertib on the mTOR signaling pathway.

mTOR_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth Factors->RTK PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 Apoptosis Apoptosis AKT->Apoptosis inhibits mTORC2 mTORC2 mTORC2->AKT S6K S6K mTORC1->S6K 4EBP1 4EBP1 mTORC1->4EBP1 Protein Synthesis Protein Synthesis S6K->Protein Synthesis eIF4E eIF4E 4EBP1->eIF4E inhibits eIF4E->Protein Synthesis Cell Growth & Proliferation Cell Growth & Proliferation Protein Synthesis->Cell Growth & Proliferation RMC5552 RMC-5552 RMC5552->mTORC1 inhibits Sapanisertib Sapanisertib Sapanisertib->mTORC2 inhibits Sapanisertib->mTORC1 inhibits

Caption: RMC-5552 selectively inhibits mTORC1, while sapanisertib dually inhibits both mTORC1 and mTORC2.

Preclinical Performance: A Head-to-Head Data Analysis

The following tables summarize the in vitro and in vivo preclinical data for RMC-5552 and sapanisertib across various cancer models.

In Vitro Potency: IC50 Values
CompoundTargetCell LineCancer TypeIC50 (nM)Reference
RMC-5552 p4EBP1MDA-MB-468Breast Cancer0.48[7]
pS6KMDA-MB-468Breast Cancer0.14[11]
pAKT (mTORC2)MDA-MB-468Breast Cancer19[11]
Sapanisertib mTOR kinaseCell-free-1[1][6][12][13]
Cell ProliferationPC3Prostate Cancer100[1]
Cell ProliferationMCF-7Breast Cancer0.8[6]
Cell Proliferation786-ORenal Cell Carcinoma1.2[6]
Cell ProliferationPANC-1Pancreatic Cancer2.5[6]
In Vivo Efficacy: Xenograft Models
CompoundCancer ModelDosing ScheduleOutcomeReference
RMC-5552 HCC1954 (Breast Cancer)1 mg/kg, weeklySignificant tumor growth inhibition[4]
HCC1954 (Breast Cancer)3 mg/kg, weeklyTumor stasis[4]
MCF-7 (Breast Cancer)1-10 mg/kg, i.p., weeklyReduction in tumor volume[11]
Sapanisertib ZR-75-1 (Breast Cancer)0.3 mg/kg/day, oralTumor growth inhibition[1][12][13]
PDX-PNET (Pancreatic Neuroendocrine)Not specifiedStrong growth inhibition, tumor shrinkage in everolimus-resistant models[2][9][14]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of RMC-5552 and sapanisertib.

Cell Viability Assay (MTT Assay)

This protocol outlines a general procedure for assessing the effect of mTOR inhibitors on cancer cell viability.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A 1. Seed Cells (e.g., 1x10^4 cells/well in 96-well plate) B 2. Incubate (24 hours) A->B C 3. Treat with Inhibitor (RMC-5552 or Sapanisertib at various concentrations) B->C D 4. Incubate (e.g., 72 hours) C->D E 5. Add MTT Reagent (e.g., 20 µL of 5 mg/mL solution) D->E F 6. Incubate (2-4 hours) E->F G 7. Solubilize Formazan (B1609692) (e.g., add 100 µL of DMSO) F->G H 8. Read Absorbance (at 570 nm) G->H

Caption: A typical workflow for a cell viability MTT assay.

Detailed Steps:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with serial dilutions of RMC-5552 or sapanisertib for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.

Western Blotting for Phosphorylated Proteins

This protocol is used to assess the inhibition of mTOR signaling by measuring the phosphorylation status of downstream targets.

Detailed Steps:

  • Cell Lysis: Treat cancer cells with RMC-5552 or sapanisertib for a specified time, then lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies specific for phosphorylated proteins (e.g., p-S6K, p-4EBP1, p-Akt) and total proteins overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

In Vivo Tumor Xenograft Study

This protocol describes a general procedure for evaluating the antitumor efficacy of mTOR inhibitors in a mouse model.

Xenograft_Study_Workflow cluster_workflow Tumor Xenograft Study Workflow A 1. Inoculate Cancer Cells (e.g., 5x10^6 cells subcutaneously in nude mice) B 2. Tumor Growth (to palpable size, e.g., 100-200 mm³) A->B C 3. Randomize Mice (into treatment and control groups) B->C D 4. Drug Administration (RMC-5552 or Sapanisertib at specified dose and schedule) C->D E 5. Monitor Tumor Growth (measure tumor volume regularly) D->E F 6. Monitor Body Weight (as an indicator of toxicity) D->F G 7. Endpoint (e.g., predetermined tumor volume or study duration) E->G F->G H 8. Analyze Data (Compare tumor growth between groups) G->H

References

Safety Operating Guide

Essential Guide to the Proper Disposal of (32-Carbonyl)-RMC-5552

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical compounds is a critical component of laboratory safety and operational integrity. This document provides a comprehensive, step-by-step guide for the proper disposal of (32-Carbonyl)-RMC-5552, a potent and selective mTORC1 inhibitor used in cancer research. Adherence to these procedures is essential for ensuring a safe laboratory environment and regulatory compliance.

This compound is a bi-steric inhibitor that selectively targets the mTORC1 signaling pathway, which is crucial for cell growth and proliferation and is often deregulated in cancer.[1][2] While the Safety Data Sheet (SDS) for the related compound RMC-5552 indicates that it is not classified as a hazardous substance or mixture, proper chemical waste management protocols should always be followed.[3]

Disposal Procedures for this compound

The appropriate disposal method for this compound depends on its form (solid, liquid solution, or contaminated materials).

1. Solid Waste (Powder Form):

  • Waste Collection: Collect solid this compound waste in a clearly labeled, sealed container designated for chemical waste.

  • Labeling: The label should include the chemical name "this compound", the quantity, and any known hazards (though none are specified in the available SDS for the related compound)[3].

  • Storage: Store the sealed container in a designated chemical waste storage area, away from incompatible materials, until it is collected by a licensed chemical waste disposal service.

2. Liquid Waste (Solutions):

  • Aqueous Solutions:

    • Collection: Collect aqueous solutions containing this compound in a labeled, leak-proof container.

    • Neutralization (if applicable): While not specified as necessary, if the solution is acidic or basic, it should be neutralized before disposal.

    • Disposal: Dispose of the container through your institution's chemical waste program. Do not pour down the drain unless explicitly permitted by local regulations and institutional guidelines.

  • Organic Solvent Solutions:

    • Collection: Collect solutions of this compound in organic solvents (e.g., DMSO) in a designated, solvent-resistant waste container.[4][5]

    • Segregation: Do not mix with other incompatible solvent waste streams.

    • Disposal: The container must be sealed, labeled with all chemical constituents, and disposed of via the hazardous waste disposal service.

3. Contaminated Labware and Personal Protective Equipment (PPE):

  • Sharps: Needles, syringes, and other contaminated sharps should be placed in a designated sharps container for disposal as biomedical or hazardous waste.

  • Glassware and Plasticware: Contaminated glassware and plasticware should be decontaminated if possible or disposed of as chemical waste. Rinse with a suitable solvent (e.g., ethanol (B145695) or acetone) and collect the rinse as liquid chemical waste. The cleaned labware can then be washed and reused or disposed of as regular lab glass/plastic waste.

  • PPE: Contaminated gloves, lab coats, and other PPE should be placed in a designated chemical waste bag or container for incineration.

Quantitative Data Summary

The following table summarizes key quantitative data related to the activity of RMC-5552, a closely related compound.

ParameterValueCompoundCell LineReference
pS6K IC₅₀ 0.14 nMRMC-5552-[6]
p4EBP1 IC₅₀ 0.48 nMRMC-5552-[6]
pAKT IC₅₀ 19 nMRMC-5552-[6]
mTORC1/mTORC2 Selectivity ~40-foldRMC-5552-[6][7]

Experimental Protocols

In Vivo Solution Preparation Protocol:

A common protocol for preparing a 5 mg/mL suspended solution of RMC-5552 for intraperitoneal injection involves the following steps[6]:

  • Prepare a 50 mg/mL stock solution of RMC-5552 in DMSO.

  • To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 to the mixture and mix again.

  • Finally, add 450 µL of saline to bring the total volume to 1 mL.

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the mTORC1 signaling pathway targeted by this compound and a typical experimental workflow for its use.

mTORC1_Signaling_Pathway cluster_input Upstream Signals cluster_pathway PI3K/Akt/mTOR Pathway cluster_output Downstream Effects Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 Akt Akt PI3K->Akt Akt->mTORC1 S6K1 p70S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 RMC_5552 This compound RMC_5552->mTORC1 Inhibition Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis

Caption: mTORC1 Signaling Pathway Inhibition by this compound.

Disposal_Workflow cluster_waste_generation Waste Generation cluster_segregation Segregation & Collection cluster_disposal Final Disposal Solid_Waste Solid (Powder) Solid_Container Labeled Solid Waste Container Solid_Waste->Solid_Container Liquid_Waste Liquid (Solutions) Liquid_Container Labeled Liquid Waste Container Liquid_Waste->Liquid_Container Contaminated_Materials Contaminated Materials (PPE, Glassware) Contaminated_Container Designated Waste Bag/Container Contaminated_Materials->Contaminated_Container Chemical_Waste_Service Licensed Chemical Waste Disposal Service Solid_Container->Chemical_Waste_Service Liquid_Container->Chemical_Waste_Service Contaminated_Container->Chemical_Waste_Service

Caption: Proper Disposal Workflow for this compound.

References

Standard Operating Procedure: Handling and Disposal of (32-Carbonyl)-RMC-5552

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the handling and disposal of (32-Carbonyl)-RMC-5552, a potent covalent inhibitor. All personnel must adhere to these guidelines to minimize exposure risk and ensure a safe laboratory environment.

Hazard Identification and Risk Assessment

This compound is classified as a potent, covalently-binding molecule. Due to its mechanism of action, it should be handled with extreme caution. The primary risks include inhalation, dermal, and ocular exposure, which could lead to unintended biological effects. A comprehensive risk assessment should be performed before any new procedure involving this compound.

Personal Protective Equipment (PPE)

The following table outlines the minimum required PPE for handling this compound.

Task Gloves Eye Protection Lab Coat Respiratory Protection
Weighing/Aliquoting (Solid) Double-gloved (nitrile)Safety glasses with side shieldsFull-length lab coatCertified N95 or higher respirator
Solution Preparation Double-gloved (nitrile)Chemical splash gogglesFull-length lab coatUse within a certified chemical fume hood
Cell Culture/In Vitro Assays Nitrile glovesSafety glassesLab coatUse within a biological safety cabinet
In Vivo Dosing Double-gloved (nitrile)Safety glasses with side shieldsDisposable gown over lab coatCertified N95 or higher respirator

Experimental Workflow and Handling Procedures

The following diagram illustrates the standard workflow for handling this compound from receipt to disposal. Adherence to this workflow is mandatory.

cluster_prep Preparation cluster_exp Experimentation cluster_disposal Waste Management receive Receive & Log Compound weigh Weigh Solid Compound (in fume hood) receive->weigh Wear Full PPE dissolve Dissolve in Solvent (in fume hood) weigh->dissolve Maintain Containment invitro In Vitro Assays (in biosafety cabinet) dissolve->invitro Transfer Stock Solution invivo In Vivo Dosing dissolve->invivo Prepare Dosing Solution liquid_waste Collect Liquid Waste (halogenated/non-halogenated) invitro->liquid_waste solid_waste Collect Solid Waste (contaminated tips, tubes, etc.) invitro->solid_waste invivo->solid_waste Sharps & Carcasses dispose Dispose via EHS liquid_waste->dispose solid_waste->dispose

Caption: Standard workflow for handling potent covalent inhibitors.

Spill and Decontamination Protocol

In the event of a spill, immediate action is critical. The following steps outline the appropriate response.

Spill Location Immediate Action Decontamination Agent Disposal
Benchtop/Floor 1. Alert others in the area. 2. Evacuate if the spill is large. 3. Cover with absorbent material.1. 70% Ethanol 2. 10% Bleach solution (followed by water rinse)Place all contaminated materials in a sealed bag for hazardous waste disposal.
On Skin 1. Immediately remove contaminated clothing. 2. Wash affected area with soap and water for 15 minutes.N/ASeek immediate medical attention.
In Eyes 1. Immediately flush with eyewash station for 15 minutes.N/ASeek immediate medical attention.

Waste Disposal Plan

All waste generated from handling this compound must be treated as hazardous.

cluster_waste_streams Waste Streams cluster_collection Collection cluster_disposal Final Disposal solid Solid Waste (Gloves, Tubes, Tips) solid_container Hazardous Solid Waste Bin solid->solid_container liquid Liquid Waste (Solvents, Media) liquid_container Hazardous Liquid Waste Bottle liquid->liquid_container sharps Sharps Waste (Needles, Syringes) sharps_container Sharps Container sharps->sharps_container ehs EHS Pickup solid_container->ehs liquid_container->ehs sharps_container->ehs

Caption: Waste disposal logical flow for this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.